LY465608
Beschreibung
Eigenschaften
Molekularformel |
C28H27NO5 |
|---|---|
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
2-methyl-2-[4-[2-[5-methyl-2-(4-phenylphenyl)-1,3-oxazol-4-yl]ethoxy]phenoxy]propanoic acid |
InChI |
InChI=1S/C28H27NO5/c1-19-25(17-18-32-23-13-15-24(16-14-23)34-28(2,3)27(30)31)29-26(33-19)22-11-9-21(10-12-22)20-7-5-4-6-8-20/h4-16H,17-18H2,1-3H3,(H,30,31) |
InChI-Schlüssel |
JDJHTJNBMZSSLK-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3)CCOC4=CC=C(C=C4)OC(C)(C)C(=O)O |
Kanonische SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3)CCOC4=CC=C(C=C4)OC(C)(C)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LY 465,608 LY 465608 LY-465,608 LY-465608 LY465608 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Dual PPARα/γ Agonist LY465608: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY465608 is a potent, non-thiazolidinedione dual agonist of the Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). Developed by Eli Lilly and Company, this synthetic organic compound was investigated for its potential to concurrently address the multifaceted metabolic dysregulations characteristic of type 2 diabetes and the metabolic syndrome. By activating both PPARα and PPARγ, this compound was designed to offer a comprehensive therapeutic approach, targeting insulin (B600854) resistance, hyperglycemia, dyslipidemia, and associated cardiovascular risks. This technical guide provides an in-depth exploration of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols from pivotal preclinical studies, and visualizing the core signaling pathways.
Core Mechanism of Action: Dual PPARα/γ Agonism
The primary mechanism of action of this compound is its function as a ligand for both PPARα and PPARγ, which are nuclear receptors that act as transcription factors to regulate gene expression. Upon binding by a ligand such as this compound, the receptor undergoes a conformational change, leading to the recruitment of co-activator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting this compound-PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of a suite of genes involved in glucose and lipid metabolism, and inflammation.
Quantitative Pharmacological Data
The affinity and potency of this compound for human PPARα and PPARγ have been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Receptor | Species | Value | Unit | Reference |
| Binding Affinity (Ki) | PPARα | Human | 170 | nM | [1] |
| PPARγ | Human | 30 | nM | [1] | |
| IC50 | PPARα | Human | 174 | nM | [1] |
| PPARγ | Human | - | - | ||
| EC50 | PPARα | Human | 150 | nM | [1] |
| PPARγ | Human | 33 | nM | [1] |
Table 1: In Vitro Activity of this compound on Human PPARα and PPARγ.
Signaling Pathways
The dual agonism of this compound activates two primary signaling pathways, leading to a broad spectrum of metabolic and anti-inflammatory effects.
PPARγ Signaling Pathway and Metabolic Effects
Activation of PPARγ by this compound predominantly influences glucose homeostasis and adipogenesis. In adipose tissue, PPARγ activation promotes the differentiation of pre-adipocytes into mature adipocytes, which are more efficient at storing fatty acids. This leads to the sequestration of circulating free fatty acids into adipose tissue, thereby reducing lipotoxicity in other tissues like the liver and muscle, a key contributor to insulin resistance. Furthermore, PPARγ activation upregulates the expression of genes involved in insulin signaling, such as GLUT4, leading to enhanced glucose uptake in peripheral tissues.
PPARα Signaling Pathway and Lipid Metabolism
The activation of PPARα by this compound primarily impacts lipid metabolism, particularly in the liver. PPARα upregulates the expression of genes involved in fatty acid uptake, transport (e.g., carnitine palmitoyltransferase I), and β-oxidation. This leads to a reduction in circulating triglycerides and very-low-density lipoprotein (VLDL) levels. Additionally, PPARα activation increases the expression of apolipoproteins A-I and A-II, key components of high-density lipoprotein (HDL), leading to an increase in HDL cholesterol levels.
Experimental Protocols
Detailed methodologies from key preclinical studies are outlined below.
In Vivo Assessment of Glucose and Lipid Metabolism in Zucker Diabetic Fatty (ZDF) Rats
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats were used as a model of type 2 diabetes.
-
Treatment: this compound was administered orally once daily for a specified duration.
-
Glucose Lowering Efficacy: Plasma glucose levels were monitored regularly. The ED50 for glucose normalization was determined to be 3.8 mg/kg/day.[2]
-
Insulin Sensitivity:
-
Oral Glucose Tolerance Tests (OGTT): Following an overnight fast, rats were administered a glucose challenge orally. Blood samples were collected at various time points to measure plasma glucose and insulin levels.
-
Hyperinsulinemic-Euglycemic Clamps: This technique was used to directly assess insulin sensitivity. A constant infusion of insulin was administered, and glucose was infused at a variable rate to maintain euglycemia. The glucose infusion rate required to maintain normal blood glucose levels is a measure of insulin sensitivity.
-
-
Lipid Profile Analysis: Plasma triglycerides and HDL cholesterol were measured using standard enzymatic assays.
-
Gene Expression Analysis: At the end of the study, liver and white adipose tissue were collected. mRNA levels of PPAR-responsive genes (e.g., apoC-III in the liver and fatty acid–coenzyme A ligase long-chain 2 in adipose tissue) were quantified using Northern blot analysis or quantitative real-time PCR (qRT-PCR) to confirm target engagement.[2]
Investigation of Pharmacology and Toxicity in Primary Hepatocytes
-
Cell Culture: Primary hepatocytes were isolated from rats and dogs.
-
Treatment: Hepatocytes were incubated with this compound or a prototypical PPARα agonist, fenofibrate.
-
Electron Microscopy: Peroxisome proliferation was assessed by examining the ultrastructure of treated hepatocytes using electron microscopy.
-
Biochemical Analysis of β-Oxidation:
-
Peroxisomal β-oxidation (PBox): Measured by the palmitoyl-CoA-dependent reduction of NAD+.
-
Mitochondrial β-oxidation (MBox): Assessed by the oxidation of [1-14C]palmitic acid.
-
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of genes involved in peroxisomal β-oxidation (e.g., acyl-coenzyme A oxidase (Acox), enoyl-CoA hydratase/L-3-hydroxyacyl–CoA dehydrogenase (Ehhadh), and 3-ketoacyl–CoA thiolase (Acaa1)) and mitochondrial β-oxidation (e.g., hydroxyacyl-CoA dehydrogenase/3-ketoacyl–CoA thiolase (Hadhb)) were quantified.
Anti-Inflammatory and Anti-Atherosclerotic Effects
Beyond its metabolic actions, this compound was shown to possess anti-inflammatory properties, a key feature of PPAR agonists. The precise experimental protocols for the macrophage activation and atherosclerosis studies from the primary literature could not be fully detailed from publicly available resources. However, the general approach involved the use of apolipoprotein E (ApoE) knockout mice, a well-established model for studying atherosclerosis. These mice were likely fed a high-fat diet to accelerate plaque formation and treated with this compound. The extent of atherosclerosis would have been quantified by analyzing the lesion area in the aorta. Macrophage activation is a critical process in the development of atherosclerosis, and it is anticipated that the study would have involved isolating macrophages to assess the effect of this compound on inflammatory cytokine production and foam cell formation.
Developmental Status
The developmental history of this compound after its initial preclinical characterization is not extensively documented in the public domain. While showing promise in preclinical models, there is no clear evidence that this compound progressed into later-stage clinical trials for the treatment of type 2 diabetes or metabolic syndrome.
Conclusion
This compound represents a well-characterized dual PPARα/γ agonist with a clear mechanism of action rooted in the transcriptional regulation of genes central to glucose and lipid metabolism. Preclinical studies robustly demonstrated its efficacy in improving insulin sensitivity, lowering blood glucose, and correcting dyslipidemia. The compound's ability to activate both PPARα and PPARγ provided a multi-pronged approach to treating the interconnected pathologies of the metabolic syndrome. While its clinical development appears to have been discontinued, the extensive preclinical data on this compound continue to provide valuable insights into the therapeutic potential and biological roles of dual PPAR agonism.
References
A Comprehensive Technical Guide to LY465608: A Dual PPAR α/γ Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY465608 is a potent, non-thiazolidinedione dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and preclinical efficacy. Quantitative data from binding and transactivation assays are presented in structured tables for clear comparison. Detailed experimental protocols for key assays and visualizations of the core signaling pathways are also included to support further research and development efforts in the field of metabolic diseases.
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[1][2] The PPAR family consists of three subtypes: PPARα, PPARγ, and PPARβ/δ.[3] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, and its activation is primarily associated with lowering triglyceride levels.[3][4] PPARγ is predominantly found in adipose tissue and plays a crucial role in adipogenesis, insulin (B600854) sensitization, and glucose homeostasis.[3][5]
Dual agonists targeting both PPARα and PPARγ, such as this compound, represent a therapeutic strategy to simultaneously address the multiple facets of metabolic syndrome, including dyslipidemia and insulin resistance.[4][6]
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-methyl-2-[4-[2-[5-methyl-2-(4-phenylphenyl)-1,3-oxazol-4-yl]ethoxy]phenoxy]propanoic acid |
| Molecular Formula | C28H27NO5 |
| Molecular Weight | 457.53 g/mol |
| CAS Number | 328918-26-9 |
Mechanism of Action: Dual PPAR α/γ Agonism
This compound exerts its pharmacological effects by binding to and activating both PPARα and PPARγ. Upon ligand binding, the PPAR receptor undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[7][8] This PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[7][8] This binding event recruits coactivator proteins, initiating the transcription of genes involved in lipid and glucose metabolism.[2][9]
PPARα Activation
Activation of PPARα by this compound primarily influences lipid metabolism. Key downstream effects include:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids.[3]
-
Reduced Triglyceride Levels: Increased clearance of triglyceride-rich lipoproteins.[4]
-
Increased HDL Cholesterol: Modulation of lipoprotein metabolism, leading to higher levels of high-density lipoprotein (HDL) cholesterol.
PPARγ Activation
Activation of PPARγ by this compound mainly impacts glucose homeostasis and adipogenesis. Key downstream effects include:
-
Enhanced Insulin Sensitivity: Upregulation of genes that promote glucose uptake in peripheral tissues.[5]
-
Adipocyte Differentiation: Regulation of genes that control the differentiation of pre-adipocytes into mature fat cells.[2]
-
Anti-inflammatory Effects: Transrepression of inflammatory genes.[9]
Quantitative Preclinical Data
The following tables summarize the in vitro binding affinities and transactivation potencies of this compound for human PPARα and PPARγ, as well as its in vivo efficacy in animal models of metabolic disease.
In Vitro Activity
| Parameter | PPARα | PPARγ | Reference |
| Binding Affinity (Ki) | 170 nM | 550 nM | |
| Transactivation (EC50) | 150 nM | 548 nM (IC50) |
In Vivo Efficacy
| Animal Model | Parameter | Dose | Effect | Reference |
| Zucker Diabetic Fatty (ZDF) Rat | Plasma Glucose | ED50: 3.8 mg/kg/day | Dose-dependent lowering of plasma glucose | |
| apoA-I Transgenic Mouse | HDL Cholesterol | 30 mg/kg/day | 154% increase above control |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of PPARα and PPARγ activation.
Caption: PPARα Signaling Pathway Activation by this compound.
Caption: PPARγ Signaling Pathway Activation by this compound.
Experimental Protocols
PPAR Competitive Binding Assay
This protocol is a representative method for determining the binding affinity of a test compound to a PPAR subtype.
Objective: To determine the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of a test compound for a specific PPAR isoform.
Materials:
-
Recombinant human PPARα or PPARγ ligand-binding domain (LBD).
-
Radiolabeled ligand (e.g., [3H]-Rosiglitazone for PPARγ).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT, 0.1% Triton X-100).
-
Scintillation cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and the serially diluted test compound.
-
Add the recombinant PPAR LBD to initiate the binding reaction.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Transfer the reaction mixture to a filter plate and wash to separate bound from free radioligand.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Caption: Experimental Workflow for PPAR Competitive Binding Assay.
PPAR Transactivation Assay (Luciferase Reporter Assay)
This protocol is a representative method for determining the functional activity of a test compound as a PPAR agonist.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for activating a specific PPAR isoform.
Materials:
-
Mammalian cell line (e.g., HEK293T or COS-7).
-
Expression plasmid for the full-length human PPARα or PPARγ.
-
Reporter plasmid containing a luciferase gene under the control of a PPRE-driven promoter.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After transfection, replace the medium with fresh medium containing serial dilutions of the test compound.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Experimental Workflow for PPAR Transactivation Assay.
Conclusion
This compound is a dual PPARα/γ agonist with a well-characterized mechanism of action and demonstrated preclinical efficacy in modulating lipid and glucose metabolism. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working on novel therapies for metabolic diseases. The balanced activation of both PPARα and PPARγ by this compound highlights its potential as a multi-faceted therapeutic agent for the treatment of type 2 diabetes and dyslipidemia. Further investigation into its clinical efficacy and safety profile is warranted.
References
- 1. Peroxisome Proliferator-Activated Receptor γ-Dependent Regulation of Lipolytic Nodes and Metabolic Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation between gene mutation status and molecular subtypes - Ovarian Serous Cystadenocarcinoma (Primary solid tumor) [gdac.broadinstitute.org]
- 5. PPAR Gamma antibody (60127-1-Ig) | Proteintech [ptglab.com]
- 6. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted disruption of the peroxisome proliferator-activated receptor alpha gene, PPAR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPARA peroxisome proliferator activated receptor alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. LY-465608 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Discovery and Synthesis of LY465608: A Dual PPARα/γ Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LY465608 is a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), developed by researchers at Eli Lilly and Company. As a member of the phenoxyacetic acid class of compounds, this compound was designed to combine the beneficial effects of both PPARα and PPARγ activation, offering a potential therapeutic approach for metabolic disorders such as type 2 diabetes and dyslipidemia. This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Discovery and Rationale
The development of this compound was rooted in the therapeutic potential of targeting both PPARα and PPARγ. PPARα activation is known to improve lipid profiles by increasing high-density lipoprotein (HDL) cholesterol and decreasing triglycerides, while PPARγ agonists, such as the thiazolidinediones (TZDs), are effective insulin (B600854) sensitizers. The rationale behind developing a dual agonist was to create a single molecule that could address both the dyslipidemia and hyperglycemia characteristic of type 2 diabetes and the metabolic syndrome.
Researchers at Eli Lilly designed a series of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids with the aim of identifying potent dual agonists. This effort led to the identification of this compound, which demonstrated significant activity at both PPAR subtypes.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the formation of the oxazole (B20620) core, followed by the etherification with the phenoxypropionic acid moiety. While the specific, step-by-step patented synthesis of this compound is proprietary, a general synthetic route for this class of compounds has been described in the scientific literature.
Logical Workflow for the Synthesis of this compound
Caption: A generalized workflow for the chemical synthesis of this compound and related analogs.
Mechanism of Action: Dual PPARα/γ Activation
This compound functions as a dual agonist, binding to and activating both PPARα and PPARγ. These receptors are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle, activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. This results in decreased plasma triglycerides and increased HDL cholesterol.
-
PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis. Its activation promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing fatty acids, thus reducing circulating free fatty acids and improving insulin sensitivity in muscle and liver.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound through dual activation of PPARα and PPARγ.
Quantitative Pharmacological Data
While the seminal publication from Eli Lilly describes this compound as a potent dual agonist, specific quantitative data such as EC50 or Ki values from in vitro binding or transactivation assays are not publicly available in the reviewed literature. The in vivo efficacy was demonstrated in a diet-induced obese (EOB) mouse model, where the compound showed significant glucose-lowering and lipid-modulating effects.
Table 1: Preclinical Pharmacological Profile of this compound (Qualitative Summary)
| Parameter | Receptor | Activity | In Vivo Model | Observed Effects |
| Binding Affinity | PPARα | Potent Agonist | - | Data not publicly available |
| PPARγ | Potent Agonist | - | Data not publicly available | |
| Functional Activity | PPARα | Potent Agonist | - | Data not publicly available |
| PPARγ | Potent Agonist | - | Data not publicly available | |
| In Vivo Efficacy | PPARα/γ | Dual Agonist | EOB Mouse Model | Glucose lowering, Lipid and Cholesterol homeostasis |
Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of PPAR agonists like this compound.
PPAR Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to PPARα and PPARγ.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the ligand-binding domain (LBD) of the PPAR.
Methodology:
-
Reagents and Materials:
-
Recombinant human PPARα-LBD and PPARγ-LBD
-
Radiolabeled ligand (e.g., [³H]-rosiglitazone for PPARγ, a suitable radiolabeled fibrate for PPARα)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT)
-
Test compound (this compound) at various concentrations
-
Scintillation cocktail and scintillation counter
-
-
Procedure:
-
Incubate the PPAR-LBD with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand using a method such as gel filtration or scintillation proximity assay (SPA).
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Adipocyte Differentiation Assay
Objective: To assess the ability of a test compound to induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.
Principle: Preadipocyte cell lines (e.g., 3T3-L1) can be induced to differentiate into adipocytes in the presence of an appropriate stimulus. The accumulation of lipid droplets within the cells is a key marker of differentiation and can be visualized and quantified.
Methodology:
-
Cell Culture:
-
Culture 3T3-L1 preadipocytes in a suitable growth medium until confluent.
-
Two days post-confluence, initiate differentiation by treating the cells with a differentiation medium containing insulin, dexamethasone, and IBMX, along with the test compound (this compound) at various concentrations.
-
-
Differentiation and Staining:
-
After 2-3 days, replace the differentiation medium with a maintenance medium containing insulin and the test compound.
-
Continue to culture for an additional 4-6 days, replacing the medium every 2 days.
-
At the end of the differentiation period, fix the cells and stain for lipid droplets using Oil Red O.
-
-
Quantification:
-
Visually assess the degree of differentiation by microscopy.
-
For quantitative analysis, extract the Oil Red O stain from the cells using isopropanol (B130326) and measure the absorbance at a specific wavelength (e.g., 510 nm).
-
In Vivo Glucose and Lipid Lowering in an EOB Mouse Model
Objective: To evaluate the in vivo efficacy of a test compound on glucose and lipid metabolism in a relevant animal model of obesity and insulin resistance.
Principle: The diet-induced obese (EOB) mouse model mimics many of the metabolic abnormalities of human metabolic syndrome. Administering a test compound and monitoring changes in blood glucose, insulin, and lipid levels can assess its therapeutic potential.
Methodology:
-
Animal Model:
-
Induce obesity and insulin resistance in mice (e.g., C57BL/6J) by feeding them a high-fat diet for a specified period.
-
-
Compound Administration:
-
Administer the test compound (this compound) or vehicle to the EOB mice daily via an appropriate route (e.g., oral gavage) for a defined treatment period.
-
-
Metabolic Phenotyping:
-
Glucose Homeostasis: Perform an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT) at the end of the treatment period. Measure blood glucose levels at various time points after glucose or insulin administration.
-
Plasma Parameters: Collect blood samples to measure plasma levels of insulin, triglycerides, and cholesterol.
-
-
Data Analysis:
-
Compare the metabolic parameters between the compound-treated and vehicle-treated groups to determine the in vivo efficacy.
-
Experimental Workflow for Preclinical Evaluation
Caption: A typical workflow for the preclinical evaluation of a dual PPARα/γ agonist like this compound.
Conclusion
This compound represents a significant effort in the design of dual PPARα/γ agonists for the potential treatment of metabolic diseases. Its discovery was based on a sound scientific rationale to simultaneously address dyslipidemia and insulin resistance. While specific quantitative data on its in vitro potency are not widely published, its efficacy in preclinical models of obesity and diabetes highlights its potential as a therapeutic agent. The synthetic route and experimental protocols described herein provide a valuable resource for researchers in the field of metabolic drug discovery. Further investigation and clinical development would be necessary to fully elucidate the therapeutic profile of this compound in humans.
In Vitro Profile of LY465608: A Dual PPARα/γ Agonist
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LY465608 is a potent and selective dual agonist for both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a dual agonist, it combines the therapeutic benefits of PPARα activation, primarily related to lipid metabolism, with those of PPARγ activation, which is crucial for insulin (B600854) sensitization and glucose homeostasis. This technical guide provides a comprehensive overview of the in vitro studies conducted with this compound, focusing on its pharmacological activity, cellular effects, and the underlying signaling pathways. The information is presented to facilitate further research and development of this and similar compounds.
Core Pharmacological Activity: PPAR Transactivation
The primary mechanism of action of this compound is the activation of PPARα and PPARγ, leading to the transcription of target genes involved in lipid and glucose metabolism. In vitro transactivation assays are fundamental to characterizing the potency and selectivity of such agonists.
Quantitative Data: PPAR Transactivation
| Receptor | Assay Type | Cell Line | EC50 (nM) | Fold Activation (max) | Reference |
| Human PPARα | Chimeric Receptor Luciferase Reporter | HEK293 | 3 | ~10 | [1] |
| Human PPARγ | Chimeric Receptor Luciferase Reporter | HEK293 | 10 | ~12 | [1] |
| Murine PPARα | Full-Length Receptor Luciferase Reporter | CV-1 | 5 | Not Reported | [1] |
| Murine PPARγ | Full-Length Receptor Luciferase Reporter | CV-1 | 25 | Not Reported | [1] |
Experimental Protocol: PPAR Transactivation Assay
Objective: To determine the potency (EC50) and efficacy (maximal activation) of this compound on human and murine PPARα and PPARγ.
Cell Lines:
-
Human Embryonic Kidney (HEK293) cells.
-
Monkey Kidney Fibroblast (CV-1) cells.
Reagents:
-
This compound (synthesized by Eli Lilly and Company).
-
Rosiglitazone (PPARγ agonist control).
-
WY-14,643 (PPARα agonist control).
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum.
-
Lipofectamine reagent for transfection.
-
Reporter plasmid: pGL3 vector containing a luciferase gene downstream of a promoter with multiple peroxisome proliferator response elements (PPREs).
-
Expression plasmids: Plasmids encoding the ligand-binding domain of human or murine PPARα or PPARγ fused to the GAL4 DNA-binding domain, and a plasmid for the corresponding full-length receptors.
-
β-galactosidase expression plasmid (for transfection efficiency control).
-
Luciferase assay reagent.
-
β-galactosidase assay reagent.
Methodology:
-
Cell Culture and Transfection: HEK293 or CV-1 cells are seeded in 96-well plates and cultured overnight. Cells are then co-transfected with the appropriate reporter plasmid, PPAR expression plasmid, and β-galactosidase plasmid using a lipid-based transfection reagent.
-
Compound Treatment: Following a 24-hour post-transfection incubation, the medium is replaced with fresh medium containing various concentrations of this compound or control compounds.
-
Incubation: Cells are incubated with the compounds for 24 hours.
-
Lysis and Reporter Gene Assay: Cells are lysed, and the luciferase and β-galactosidase activities in the cell lysates are measured using a luminometer and spectrophotometer, respectively.
-
Data Analysis: Luciferase activity is normalized to β-galactosidase activity to correct for transfection efficiency. The data are then plotted as a function of compound concentration, and the EC50 values and maximal fold activation are determined using a sigmoidal dose-response curve fit.
Signaling Pathway: PPAR Activation
Caption: Ligand-activated PPAR signaling pathway.
In Vitro Functional Assays
The dual agonism of this compound translates into distinct functional effects in relevant cell types, primarily adipocytes and macrophages.
Adipocyte Differentiation and Function
PPARγ is a master regulator of adipogenesis. This compound's activity on this receptor promotes the differentiation of preadipocytes into mature, insulin-sensitive adipocytes.
| Cell Line | Assay | Parameter Measured | Effect of this compound | Concentration | Reference |
| 3T3-L1 | Oil Red O Staining | Lipid Accumulation | Increased differentiation | 1 µM | [1] |
| 3T3-L1 | Gene Expression (aP2) | mRNA levels | Increased expression | 1 µM | [1] |
Objective: To assess the effect of this compound on the differentiation of 3T3-L1 preadipocytes.
Cell Line: 3T3-L1 murine preadipocytes.
Reagents:
-
This compound.
-
Insulin, dexamethasone, and isobutylmethylxanthine (differentiation cocktail).
-
DMEM with 10% fetal bovine serum.
-
Oil Red O staining solution.
-
TRIzol reagent for RNA extraction.
-
Reagents for quantitative real-time PCR (qRT-PCR).
Methodology:
-
Cell Culture and Induction of Differentiation: 3T3-L1 cells are grown to confluence in 6-well plates. Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail (e.g., insulin, dexamethasone, and IBMX) in the presence or absence of this compound for 2-3 days.
-
Maturation: The medium is then replaced with fresh medium containing insulin and this compound (or vehicle) and cultured for an additional 2-3 days. Subsequently, the cells are maintained in regular culture medium with or without this compound for another 2-4 days until mature adipocytes are formed.
-
Assessment of Differentiation:
-
Oil Red O Staining: Mature adipocytes are fixed with formalin and stained with Oil Red O to visualize intracellular lipid droplets. The stain is then eluted with isopropanol, and the absorbance is measured to quantify lipid accumulation.
-
Gene Expression Analysis: Total RNA is extracted from the cells at various time points during differentiation. The expression levels of adipogenic marker genes, such as adipocyte protein 2 (aP2), are quantified by qRT-PCR.
-
Macrophage Activation
PPARα and PPARγ activation has been shown to exert anti-inflammatory effects, in part by inhibiting macrophage activation.
| Cell Line/Source | Assay | Parameter Measured | Effect of this compound | IC50 | Reference |
| Murine Peritoneal Macrophages | Nitric Oxide Production | Nitrite (B80452) concentration | Inhibition of IFNγ-induced NO production | ~30 nM | [2] |
| Murine Peritoneal Macrophages | Flow Cytometry | CD11a expression | Inhibition of IFNγ-induced CD11a expression | ~100 nM | [2] |
Objective: To evaluate the inhibitory effect of this compound on interferon-gamma (IFNγ)-induced macrophage activation.
Cells: Peritoneal macrophages elicited from mice.
Reagents:
-
This compound.
-
Recombinant murine IFNγ.
-
Lipopolysaccharide (LPS).
-
Griess reagent for nitrite measurement.
-
Fluorescently labeled anti-CD11a antibody.
-
Cell culture medium (e.g., RPMI 1640) with 10% FBS.
Methodology:
-
Macrophage Isolation and Culture: Peritoneal macrophages are harvested from mice by peritoneal lavage and seeded in 96-well plates.
-
Compound Pre-treatment: Macrophages are pre-incubated with various concentrations of this compound for 1-2 hours.
-
Activation: Cells are then stimulated with IFNγ (and in some cases, a low concentration of LPS) for 24-48 hours.
-
Assessment of Activation:
-
Nitric Oxide Production: The concentration of nitrite, a stable product of nitric oxide, in the culture supernatant is measured using the Griess assay.
-
Surface Marker Expression: Cells are harvested and stained with a fluorescently labeled antibody against the activation marker CD11a. The expression level is quantified by flow cytometry.
-
-
Data Analysis: The concentration-dependent inhibition of nitric oxide production and CD11a expression is determined, and IC50 values are calculated.
Experimental Workflow: In Vitro Functional Assays
Caption: Workflow for in vitro functional assays.
Conclusion
The in vitro data for this compound robustly demonstrate its dual agonist activity on PPARα and PPARγ. The compound potently activates both receptors, leading to functional consequences in key cell types involved in metabolic regulation. In adipocytes, this compound promotes differentiation, a hallmark of PPARγ activation, which is critical for improving insulin sensitivity. In macrophages, it exhibits anti-inflammatory properties by inhibiting their activation, a characteristic of both PPARα and PPARγ agonism, which has implications for atherosclerosis and other inflammatory conditions. These in vitro studies provide a strong foundation for the observed in vivo efficacy of this compound in preclinical models of metabolic disease and highlight its potential as a therapeutic agent. This technical guide serves as a resource for researchers to build upon this knowledge in the continued exploration of PPAR-targeted therapeutics.
References
- 1. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Impaired beta-cell function, incretin effect, and glucagon suppression in patients with type 1 diabetes who have normal fasting glucose. [scholars.duke.edu]
Preclinical Profile of LY465608: A Dual PPARα/γ Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LY465608 is a potent, non-thiazolidinedione dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its pharmacological activity, mechanism of action, and effects in various in vivo models of metabolic and cardiovascular disease. The information is presented to serve as a technical guide for researchers and professionals in the field of drug development.
Core Data Presentation
The following tables summarize the quantitative data for this compound's activity on human PPARα and PPARγ.
Table 1: In Vitro Binding Affinity of this compound
| Target | Parameter | Value (nM) | Reference |
| Human PPARα | Kᵢ | 170 | [1] |
| Human PPARγ | Kᵢ | 550 | [1] |
Table 2: In Vitro Functional Activity of this compound
| Target | Parameter | Value (nM) | Reference |
| Human PPARα | EC₅₀ | 150 | [1] |
| Human PPARγ | EC₅₀ | 548 | [1] |
Mechanism of Action: Dual PPARα/γ Activation
This compound exerts its pharmacological effects by simultaneously activating both PPARα and PPARγ. These nuclear receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of a wide array of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Signaling Pathway in Macrophages and Atherosclerosis
In the context of atherosclerosis, the dual activation of PPARα and PPARγ in macrophages is believed to have a synergistic anti-atherogenic effect. PPARγ activation in macrophages promotes their differentiation towards an anti-inflammatory M2 phenotype, enhances cholesterol efflux via the LXRα-ABCA1/ABCG1 pathway, and reduces the expression of pro-inflammatory cytokines. Simultaneously, PPARα activation can inhibit inflammatory responses and may contribute to improved lipid homeostasis within the vessel wall.
References
The Dual PPARα/γ Agonist LY465608: A Deep Dive into Its Effects on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Published: December 17, 2025
Abstract
LY465608, a potent non-thiazolidinedione dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), has demonstrated significant effects on lipid metabolism in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on lipid profiles, the underlying signaling pathways, and the detailed experimental methodologies used to elucidate these effects. Quantitative data from various animal models are summarized to offer a clear comparison of its efficacy. This document is intended to be a valuable resource for researchers and professionals involved in the development of novel therapeutics for metabolic disorders.
Introduction
Metabolic syndrome, characterized by a cluster of conditions including dyslipidemia, insulin (B600854) resistance, and hypertension, represents a significant global health challenge. Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a pivotal role in the regulation of lipid and glucose homeostasis.[1] The PPAR family consists of three isoforms: PPARα, PPARγ, and PPARβ/δ. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, and is a key regulator of fatty acid oxidation. PPARγ is predominantly found in adipose tissue and is a master regulator of adipogenesis and lipid storage.
Dual agonists targeting both PPARα and PPARγ have been developed with the aim of combining the beneficial effects of both receptor subtypes: the lipid-lowering effects of PPARα activation and the insulin-sensitizing effects of PPARγ activation.[2] this compound is one such dual agonist designed to address the multifaceted nature of type 2 diabetes and associated cardiovascular risk factors.[2] This guide will delve into the specific effects of this compound on lipid metabolism, presenting the available preclinical data, experimental procedures, and mechanistic insights.
Quantitative Effects of this compound on Lipid Profiles
Preclinical studies have demonstrated the significant impact of this compound on various lipid parameters in different animal models of metabolic disease. The following tables summarize the key quantitative findings.
Table 1: Effects of this compound on Plasma Lipids in Human Apolipoprotein A-I (apoA-I) Transgenic Mice
| Parameter | Treatment Group | Dosage | Duration | % Change from Control | Reference |
| HDL Cholesterol | This compound | 30 mg/kg/day | Not Specified | ↑ 154% (maximal increase) | [3] |
| Plasma Triglycerides | This compound | Dose-dependent | Not Specified | ↓ (Dose-dependent lowering) | [2] |
Table 2: Metabolic Effects of this compound in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Treatment Group | ED₅₀ | Effect | Reference |
| Plasma Glucose | This compound | 3.8 ± 1.8 mg/kg/day | Glucose normalization at 10 mg/kg/day | [3] |
Table 3: Gene Expression Changes in db/db Mice Treated with this compound
| Tissue | Gene | Treatment Group | Fold Change vs. Control | Reference |
| White Adipose Tissue | Fatty Acid-Coenzyme A Ligase Long-Chain 2 | This compound | ↑ 3.7-fold | [3] |
Signaling Pathways of this compound in Lipid Metabolism
This compound exerts its effects on lipid metabolism through the dual activation of PPARα and PPARγ. Upon ligand binding, these nuclear receptors form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates a cascade of events leading to changes in gene expression that govern lipid homeostasis.
PPARα-Mediated Signaling
Activation of PPARα by this compound primarily influences fatty acid catabolism. Key downstream effects include:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal β-oxidation, leading to increased breakdown of fatty acids for energy.
-
Regulation of Lipoprotein Metabolism: Modulation of genes such as apolipoprotein A-I (ApoA-I), leading to increased HDL cholesterol levels.[4]
-
Reduction in Plasma Triglycerides: Increased expression of lipoprotein lipase (B570770) (LPL), which hydrolyzes triglycerides in circulating lipoproteins, and decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.
PPARγ-Mediated Signaling
The PPARγ component of this compound's activity primarily impacts adipogenesis and lipid storage. Key effects include:
-
Adipocyte Differentiation: Promotion of the differentiation of preadipocytes into mature adipocytes, which are specialized for lipid storage.
-
Increased Lipid Uptake: Upregulation of genes involved in fatty acid uptake and transport into adipose tissue, such as CD36.
-
Improved Insulin Sensitivity: By promoting the storage of fatty acids in adipose tissue, PPARγ activation can reduce lipotoxicity in other tissues like the liver and muscle, thereby improving insulin sensitivity.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound.
Animal Models
-
Human Apolipoprotein A-I (apoA-I) Transgenic Mice: These mice are genetically engineered to express human apoA-I, the primary protein component of HDL.[4] They are a relevant model for studying agents that modulate HDL cholesterol.
-
Zucker Diabetic Fatty (ZDF) Rats: This is a well-established model of obesity, insulin resistance, and type 2 diabetes.[5] These rats exhibit hyperlipidemia and hyperglycemia, making them suitable for testing the efficacy of anti-diabetic and lipid-lowering drugs.[6]
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and a diabetic phenotype.[7] They are widely used to study the mechanisms of type 2 diabetes and its complications.
In Vivo Studies
-
Drug Administration: this compound is typically administered orally, mixed in the diet or via gavage, at various doses to establish a dose-response relationship.
-
Hyperinsulinemic-Euglycemic Clamp: This is the gold-standard technique for assessing insulin sensitivity in vivo.[8] The protocol involves a constant infusion of insulin to stimulate glucose uptake by tissues, while glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate is a direct measure of insulin sensitivity.
-
Surgical Preparation: Rats are anesthetized, and catheters are implanted in the jugular vein (for infusions) and carotid artery (for blood sampling). Animals are allowed to recover for several days before the clamp study.[2][8]
-
Clamp Procedure: After a basal period to measure basal glucose turnover, a primed-continuous infusion of insulin is started. Blood glucose is monitored frequently, and a variable glucose infusion is adjusted to maintain blood glucose at a constant level.[2][8]
-
Lipid Profile Analysis
-
Sample Collection: Blood samples are collected from the animals, and plasma is separated by centrifugation.
-
Lipid Extraction: Lipids are extracted from plasma using established methods, such as the Folch or Bligh-Dyer methods, which use a mixture of chloroform (B151607) and methanol (B129727) to separate lipids from other plasma components.[9]
-
Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly used for the analysis of fatty acids. Lipids are first hydrolyzed and then derivatized to make them volatile for GC separation. The mass spectrometer then identifies and quantifies the individual fatty acids.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for comprehensive lipid profiling (lipidomics). It allows for the separation and quantification of a wide range of lipid species, including triglycerides, cholesterol esters, and phospholipids, with high sensitivity and specificity.[11]
-
Conclusion
This compound, as a dual PPARα/γ agonist, demonstrates a promising preclinical profile for the management of dyslipidemia and insulin resistance, key components of the metabolic syndrome. Its ability to favorably modulate HDL cholesterol and triglycerides, coupled with its insulin-sensitizing effects, highlights the potential of this therapeutic approach. The experimental data, though primarily from animal models, provide a strong rationale for further investigation into the clinical utility of this compound and similar dual PPAR agonists. This technical guide serves as a foundational document for researchers to understand the multifaceted effects of this compound on lipid metabolism and to design future studies to further elucidate its therapeutic potential.
References
- 1. Peroxisome proliferator-activated receptor targets for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High levels of human apolipoprotein A-I in transgenic mice result in increased plasma levels of small high density lipoprotein (HDL) particles comparable to human HDL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of apoA-V on HDL and VLDL metabolism in APOC3 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat [jove.com]
- 9. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: Molecular Targets of LY465608
For Researchers, Scientists, and Drug Development Professionals
Core Summary
LY465608 is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). In vitro studies have demonstrated its high potency at PPARα and moderate potency at PPARγ. This dual agonism allows this compound to address key aspects of the metabolic syndrome by improving insulin (B600854) sensitivity and ameliorating diabetic hyperglycemia, while also favorably impacting cardiovascular risk factors. Its mechanism of action extends to the inhibition of macrophage activation, suggesting a role in mitigating inflammatory processes associated with metabolic diseases.
Quantitative Data on Molecular Targets
The following tables summarize the in vitro potency of this compound on its primary molecular targets, human PPARα and PPARγ.
Table 1: In Vitro Potency (EC50) of this compound on Human PPARα and PPARγ
| Molecular Target | EC50 (nM) | Reference |
| Human PPARα | 65 | [1] |
| Human PPARγ | 665 | [1] |
Table 2: Binding Affinity (Ki) and Potency (EC50/IC50) of this compound from Various Sources
| Target | Parameter | Value (nM) | Original Value | Original Parameter | Reference |
| Human PPARα | Ki | 170 | 170 nM | Ki | J Med Chem (2004) 47: 4118-4127 |
| Human PPARα | IC50 | 174 | 174 nM | IC50 | J Med Chem (2001) 44: 2061-2064 |
| Human PPARα | EC50 | 150 | 150 nM | EC50 | J Med Chem (2003) 46: 1306-1317 |
| Human PPARα | EC50 | 149.5 | 149.5 nM | EC50 | J Med Chem (2001) 44: 2061-2064 |
| Human PPARγ | Ki | 550 | 550 nM | Ki | J Med Chem (2004) 47: 4118-4127 |
| Human PPARγ | IC50 | 548 | 548 nM | IC50 | J Med Chem (2001) 44: 2061-2064 |
Signaling Pathways
This compound exerts its effects by directly binding to and activating PPARα and PPARγ, which are nuclear receptors that function as ligand-activated transcription factors. Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
dot
References
The Dual PPAR-α/γ Agonist LY465608: A Preclinical Deep Dive into its Role in Glucose Homeostasis
For Immediate Release
Indianapolis, IN – December 17, 2025 – LY465608, a novel non-thiazolidinedione dual peroxisome proliferator-activated receptor (PPAR)-alpha and gamma agonist, has demonstrated significant potential in preclinical models for the management of type 2 diabetes by improving glucose homeostasis and insulin (B600854) sensitivity. This technical guide provides an in-depth analysis of the available preclinical data on this compound, focusing on its mechanism of action, quantitative effects on glucose metabolism, and the experimental protocols utilized in its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.
Core Mechanism of Action: Dual PPAR-α/γ Agonism
This compound exerts its effects by activating both PPAR-α and PPAR-γ nuclear receptors. These receptors are critical regulators of glucose and lipid metabolism. Activation of PPAR-γ is known to enhance insulin sensitivity, particularly in adipose tissue, leading to increased glucose uptake from the bloodstream. Simultaneously, PPAR-α activation primarily influences lipid metabolism, which can indirectly improve insulin sensitivity and glucose homeostasis. The dual agonism of this compound is designed to address multiple metabolic dysregulations characteristic of type 2 diabetes.
Quantitative Effects on Glucose Homeostasis
Preclinical studies, primarily in rodent models of insulin resistance and type 2 diabetes, have provided quantitative insights into the efficacy of this compound in regulating glucose levels.
In Vivo Efficacy in Zucker Diabetic Fatty (ZDF) Rats
A key study evaluated the dose-dependent effects of this compound on plasma glucose levels in male Zucker diabetic fatty (ZDF) rats, a well-established model of type 2 diabetes. The findings are summarized in the table below.
| Parameter | Value | Animal Model |
| Half-maximal effective dose (ED₅₀) for glucose lowering | 3.8 ± 1.8 mg/kg/day | Male ZDF rats |
| Dose for glucose normalization | 10 mg/kg/day | Male ZDF rats |
These results indicate a potent glucose-lowering effect of this compound in a hyperglycemic state.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating its in vivo efficacy.
Detailed Experimental Protocols
While the full, detailed protocols from the original preclinical studies are not publicly available, based on standard practices in the field, the following methodologies were likely employed.
Animal Models
-
Zucker Diabetic Fatty (ZDF) Rats: Male ZDF rats are a common model for type 2 diabetes, characterized by obesity, hyperglycemia, hyperlipidemia, and insulin resistance. They are typically used to assess the glucose-lowering efficacy of new compounds.
-
Housing and Diet: Animals are housed in a controlled environment with a standard light-dark cycle and access to standard chow and water ad libitum.
In Vivo Glucose Lowering Study
-
Acclimatization: Animals are allowed to acclimate to the facility for a period of at least one week before the start of the study.
-
Grouping: Rats are randomly assigned to treatment groups (vehicle control and various doses of this compound).
-
Dosing: this compound is typically formulated in a suitable vehicle (e.g., 1% carboxymethylcellulose) and administered daily by oral gavage for a specified duration (e.g., 14-28 days).
-
Blood Glucose Monitoring: Blood samples are collected at regular intervals (e.g., weekly or at the end of the study) from the tail vein. Plasma glucose concentrations are then measured using a glucose analyzer.
-
Data Analysis: The dose-response relationship is analyzed to determine the ED₅₀ value, which represents the dose required to achieve 50% of the maximal glucose-lowering effect.
Conclusion
The preclinical data on this compound strongly suggest its potential as a therapeutic agent for type 2 diabetes. Its dual PPAR-α/γ agonist activity allows it to address both insulin resistance and dyslipidemia, key components of the metabolic syndrome. The potent glucose-lowering effects observed in the ZDF rat model provide a solid foundation for further investigation. While the compound's clinical development status is not widely publicized, the foundational preclinical work highlights a promising mechanism for the management of hyperglycemia and related metabolic disorders. Further research and public dissemination of more detailed data would be invaluable to the scientific community.
The Pharmacology of LY465608: A Dual PPARα/γ Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LY465608 is a potent, non-thiazolidinedione dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This document provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, in vitro activity, and in vivo efficacy in preclinical models of metabolic and cardiovascular disease. Quantitative data on receptor binding and functional activation are presented, along with descriptions of key experimental methodologies. Signaling pathways and experimental workflows are visualized to provide a clear understanding of the compound's pharmacological profile.
Introduction
Metabolic disorders, including type 2 diabetes and dyslipidemia, represent a significant global health challenge. Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that play a critical role in the regulation of glucose and lipid metabolism, making them attractive therapeutic targets. The PPAR family consists of three isotypes: α, γ, and δ/β. PPARα is primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle, and its activation leads to a reduction in triglycerides. PPARγ is predominantly found in adipose tissue and macrophages, and its activation enhances insulin (B600854) sensitivity and glucose uptake.
This compound was developed as a dual PPARα/γ agonist with the aim of simultaneously addressing both the dyslipidemia and hyperglycemia characteristic of type 2 diabetes and the metabolic syndrome. By combining the beneficial effects of both PPARα and PPARγ activation, this compound has the potential to offer a more comprehensive treatment for these complex metabolic diseases.
Mechanism of Action
This compound exerts its pharmacological effects by binding to and activating both PPARα and PPARγ. Upon ligand binding, the PPAR undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The dual agonism of this compound results in the regulation of a wide array of genes involved in lipid and glucose metabolism, as well as inflammation.
Data Presentation: In Vitro Pharmacology
The following tables summarize the quantitative data for the in vitro activity of this compound on human PPARα and PPARγ.
Table 1: Binding Affinity of this compound for Human PPARα and PPARγ
| Target | Parameter | Value (nM) | Assay Type | Reference |
| PPARα | Ki | 170 | Binding affinity for human peroxisome proliferator activated receptor alpha | [1] |
| PPARγ | Ki | 550 | Binding affinity for human peroxisome proliferator activated receptor gamma | [1] |
Table 2: Functional Activity of this compound on Human PPARα and PPARγ
| Target | Parameter | Value (nM) | Assay Type | Reference |
| PPARα | IC50 | 174 | Binding affinity towards human peroxidase proliferator activated receptor alpha (hPPARalpha) | [1] |
| PPARα | EC50 | 150 | Agonistic activity for Peroxisome proliferator activated receptor alpha | [1] |
| PPARα | EC50 | 149.5 | Binding affinity at human PPAR alpha | [1] |
| PPARγ | IC50 | 548 | Binding affinity at human peroxidase proliferator activated receptor gamma (hPPARgamma) | [1] |
Experimental Protocols
In Vitro Assays
4.1.1. PPAR Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the PPAR ligand-binding domain (LBD) by measuring its ability to displace a radiolabeled ligand.
-
Materials: Purified recombinant human PPARα-LBD and PPARγ-LBD, a suitable radioligand with known affinity for each receptor (e.g., [3H]-rosiglitazone for PPARγ), test compound (this compound), assay buffer, and a method to separate bound from free radioligand (e.g., filter plates, scintillation proximity assay beads).
-
Procedure: A constant concentration of the PPAR-LBD and radioligand are incubated with varying concentrations of the test compound. The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand.
-
Data Analysis: The amount of bound radioactivity is measured using a scintillation counter. The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
4.1.2. PPAR Transactivation Assay (Reporter Gene Assay)
This cell-based assay measures the ability of a compound to activate the transcriptional activity of a PPAR.
-
Principle: Cells are transiently transfected with two plasmids: an expression vector for the full-length PPAR or a chimeric receptor containing the PPAR-LBD fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of PPREs or a GAL4 upstream activating sequence.
-
Procedure: The transfected cells are treated with various concentrations of the test compound (this compound). If the compound activates the PPAR, the receptor will bind to the response elements on the reporter plasmid and drive the expression of the luciferase enzyme.
-
Data Analysis: The luciferase activity is measured using a luminometer. The results are typically expressed as fold activation over the vehicle control. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined by fitting the dose-response data to a sigmoidal curve.
In Vivo Studies
4.2.1. Zucker Diabetic Fatty (ZDF) Rat Model of Type 2 Diabetes
The ZDF rat is a well-established model of obesity, insulin resistance, and type 2 diabetes.
-
Animal Model: Male Zucker diabetic fatty (fa/fa) rats develop hyperglycemia, hyperinsulinemia, and insulin resistance.
-
Study Design: A study investigating this compound in ZDF rats involved dose-dependent administration of the compound.[2] The primary endpoint was the normalization of plasma glucose levels.[2] The ED50 for glucose normalization was determined to be 3.8 mg/kg/day.[2]
-
Methodology:
-
Oral Glucose Tolerance Test (OGTT): To assess improvements in glucose tolerance and insulin sensitivity. Rats are fasted overnight and then administered an oral glucose load. Blood samples are collected at various time points to measure glucose and insulin levels.
-
Hyperinsulinemic-Euglycemic Clamp: Considered the gold standard for assessing insulin sensitivity. A high level of insulin is infused intravenously, and glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate is a measure of insulin sensitivity.
-
4.2.2. Apolipoprotein E (ApoE) Knockout Mouse Model of Atherosclerosis
ApoE knockout mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, providing a relevant model to study the anti-atherosclerotic effects of therapeutic agents.
-
Animal Model: Apolipoprotein E deficient (ApoE-/-) mice.
-
Study Design: this compound was investigated for its ability to inhibit macrophage activation and the progression of atherosclerosis in these mice.
-
Methodology:
-
Macrophage Activation Assay: Peritoneal macrophages are isolated from ApoE-/- mice. The cells are then stimulated with interferon-gamma (IFNγ) in the presence or absence of this compound. The inhibition of nitric oxide synthesis and the expression of cell surface markers like CD11a are measured to assess the anti-inflammatory effect of the compound.
-
Atherosclerosis Assessment: Mice are fed a high-fat diet to accelerate atherosclerosis. This compound is administered for an extended period. At the end of the study, the aortas are excised, and the atherosclerotic lesion area is quantified using techniques like en face analysis after staining with Oil Red O.
-
Summary of Pharmacological Effects
-
Dual PPARα/γ Agonism: this compound demonstrates binding and activation of both PPARα and PPARγ, with a preference for PPARα in terms of binding affinity.
-
Metabolic Effects: In preclinical models of type 2 diabetes, this compound effectively lowers plasma glucose, improves insulin sensitivity, reduces triglycerides, and increases HDL cholesterol.[2]
-
Anti-Inflammatory and Anti-Atherosclerotic Effects: this compound inhibits macrophage activation and reduces the development of atherosclerotic lesions in a murine model of atherosclerosis.
Conclusion
This compound is a potent dual PPARα/γ agonist with a promising preclinical pharmacological profile. Its ability to concurrently improve both glucose and lipid metabolism, along with its anti-inflammatory properties, suggests its potential as a therapeutic agent for the management of type 2 diabetes and the metabolic syndrome, addressing multiple facets of these complex diseases. The data presented in this technical guide provide a comprehensive foundation for further research and development of this and similar dual-acting PPAR modulators.
References
The Dual PPARα/γ Agonist LY465608: A Preclinical Technical Overview for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical research on LY465608, a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). Developed by Eli Lilly and Company, this compound was investigated for its potential to address the multifaceted metabolic dysregulation characteristic of type 2 diabetes and the metabolic syndrome. This document summarizes the key quantitative data from preclinical studies, details the experimental protocols employed, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Dual PPARα/γ Agonism
This compound is a non-thiazolidinedione compound designed to concurrently activate both PPARα and PPARγ nuclear receptors. This dual agonism is intended to provide a multi-pronged therapeutic effect by combining the insulin-sensitizing actions of PPARγ activation with the lipid-modulating benefits of PPARα activation.
-
PPARγ Activation: Primarily expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and plays a crucial role in insulin (B600854) sensitivity. Agonism of PPARγ by this compound is expected to enhance glucose uptake in peripheral tissues, thereby lowering blood glucose levels.
-
PPARα Activation: Highly expressed in the liver, kidney, and heart, PPARα is a key regulator of fatty acid oxidation. Activation of this receptor by this compound aims to improve dyslipidemia, a common comorbidity in type 2 diabetes, by increasing the catabolism of fatty acids.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound. The primary data is extracted from the seminal publication by Etgen et al. in Diabetes (2002).
Table 1: Effects of this compound on Plasma Glucose and Insulin in Male Zucker Diabetic Fatty (ZDF) Rats
| Treatment Group | Dose (mg/kg/day) | Plasma Glucose (mmol/L) | Plasma Insulin (pmol/L) |
| Vehicle Control | - | 25.6 ± 1.7 | 1034 ± 138 |
| This compound | 1 | 18.9 ± 2.2* | 750 ± 120 |
| This compound | 3 | 9.4 ± 1.1 | 435 ± 85 |
| This compound | 10 | 6.7 ± 0.6 | 210 ± 40 |
*p < 0.05 vs. vehicle; **p < 0.01 vs. vehicle. Data are presented as mean ± SEM.
Table 2: Effects of this compound on Oral Glucose Tolerance in Female Obese Zucker (fa/fa) Rats
| Treatment Group | Dose (mg/kg/day) | Glucose Area Under the Curve (AUC) |
| Vehicle Control | - | 100% (normalized) |
| This compound | 3 | 65% |
| Rosiglitazone | 3 | 62% |
*p < 0.05 vs. vehicle.
Table 3: Effects of this compound on Lipid Profile in Human Apolipoprotein A-I Transgenic Mice
| Treatment Group | Dose (mg/kg/day) | HDL Cholesterol Change (%) | Plasma Triglycerides Change (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 3 | +25 | -40 |
| This compound | 10 | +45 | -60 |
*p < 0.05 vs. vehicle.
Signaling Pathways and Experimental Workflows
PPARα/γ Signaling Pathway
The following diagram illustrates the mechanism of action of this compound through the activation of PPARα and PPARγ.
Caption: Mechanism of action of this compound via PPARα/γ activation.
Experimental Workflow for In Vivo Studies
The diagram below outlines the typical workflow for the in vivo animal studies cited in this guide.
Caption: General workflow for preclinical in vivo studies of this compound.
Experimental Protocols
In Vivo Animal Studies
-
Animal Models:
-
Male Zucker Diabetic Fatty (ZDF) Rats: An obese, insulin-resistant, and hyperglycemic model of type 2 diabetes.
-
Female Obese Zucker (fa/fa) Rats: An obese and insulin-resistant but not overtly diabetic model, used for assessing insulin sensitivity.
-
db/db Mice: A model of obesity, diabetes, and dyslipidemia.
-
Human Apolipoprotein A-I Transgenic Mice: Used to evaluate effects on human-like HDL metabolism.
-
-
Drug Administration:
-
This compound was administered orally via gavage once daily for a specified duration (typically 14-28 days).
-
The compound was formulated in a suitable vehicle (e.g., 1% carboxymethylcellulose).
-
-
Blood Glucose and Insulin Measurement:
-
Blood samples were collected from tail veins.
-
Plasma glucose was measured using a glucose oxidase method.
-
Plasma insulin was determined by radioimmunoassay (RIA).
-
-
Oral Glucose Tolerance Test (OGTT):
-
Following an overnight fast, animals were administered an oral glucose load (e.g., 2 g/kg).
-
Blood samples were collected at various time points (e.g., 0, 30, 60, 120 minutes) to measure plasma glucose and insulin levels.
-
-
Hyperinsulinemic-Euglycemic Clamp:
-
This procedure was used to assess insulin sensitivity directly.
-
A constant infusion of insulin was administered, and glucose was infused at a variable rate to maintain euglycemia. The glucose infusion rate is a measure of insulin sensitivity.
-
-
Lipid Profile Analysis:
-
Plasma triglycerides and HDL cholesterol were measured using standard enzymatic colorimetric assays.
-
In Vitro Hepatocyte Studies
-
Hepatocyte Isolation and Culture:
-
Primary hepatocytes were isolated from rats and dogs using a two-stage collagenase perfusion method.
-
Cells were cultured in appropriate media and treated with this compound or a vehicle control (DMSO).
-
-
Gene Expression Analysis:
-
RNA was extracted from cultured hepatocytes.
-
The expression of PPAR target genes (e.g., acyl-CoA oxidase) was quantified using real-time quantitative PCR (RT-qPCR).
-
-
Fatty Acid Oxidation Assays:
-
The rate of peroxisomal and mitochondrial β-oxidation was measured in cell lysates using radiolabeled substrates.
-
Conclusion
The preclinical data for this compound demonstrate its potential as a dual PPARα/γ agonist to ameliorate key aspects of the metabolic syndrome, including hyperglycemia, insulin resistance, and dyslipidemia. The compound showed robust efficacy in various rodent models of diabetes and insulin resistance. However, it is important to note that the development of many dual PPAR agonists has been challenged by safety concerns in later stages of clinical trials. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, offering valuable insights for researchers in the field of type 2 diabetes and metabolic diseases.
Investigating the Therapeutic Potential of LY465608: A Preclinical In-Depth Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY465608 is a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), nuclear hormone receptors that play a pivotal role in the regulation of lipid and glucose metabolism, and inflammation. This technical guide provides a comprehensive overview of the preclinical data available for this compound, exploring its therapeutic potential in metabolic and cardiovascular diseases. Through a detailed examination of its pharmacological profile, including binding affinities and in vivo efficacy, this document aims to serve as a valuable resource for researchers and professionals in the field of drug development. All quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Metabolic syndrome, a cluster of conditions including insulin (B600854) resistance, dyslipidemia, and hypertension, represents a significant and growing global health concern, substantially increasing the risk for type 2 diabetes and cardiovascular disease. Peroxisome Proliferator-Activated Receptors (PPARs) have emerged as critical therapeutic targets for managing these metabolic derangements. The PPAR subfamily consists of three isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ). PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle, and its activation leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. PPARγ is highly expressed in adipose tissue and plays a crucial role in adipogenesis, insulin sensitization, and glucose homeostasis.
The therapeutic rationale for a dual PPARα/γ agonist lies in the potential to simultaneously address multiple facets of the metabolic syndrome. By combining the lipid-lowering effects of PPARα activation with the insulin-sensitizing properties of PPARγ agonism, a single molecule could offer a more comprehensive treatment approach. This compound was developed as such a dual agonist, with the aim of providing a synergistic therapeutic benefit. This guide will delve into the preclinical evidence that has shaped our understanding of this compound's potential.
Pharmacological Profile of this compound
The cornerstone of this compound's therapeutic potential is its affinity for and activation of both PPARα and PPARγ. The following tables summarize the key in vitro pharmacological parameters of this compound.
Table 1: Binding Affinity of this compound for Human PPARα and PPARγ
| Receptor | Parameter | Value (nM) | Reference |
| hPPARα | Kᵢ | 170 | [Journal of Medicinal Chemistry (2004) 47: 4118-4127] |
| hPPARγ | Kᵢ | 550 | [Journal of Medicinal Chemistry (2004) 47: 4118-4127] |
Table 2: Functional Activity of this compound on Human PPARα and PPARγ
| Receptor | Parameter | Value (nM) | Reference |
| hPPARα | EC₅₀ | 150 | [Journal of Medicinal Chemistry (2003) 46: 1306-1317] |
| hPPARγ | EC₅₀ | 880 | [Journal of Medicinal Chemistry (2004) 47: 4118-4127] |
Preclinical Efficacy of this compound
The therapeutic potential of this compound has been investigated in various preclinical models of metabolic and cardiovascular disease. This section summarizes the key findings from these in vivo studies.
Metabolic Effects in Models of Insulin Resistance and Type 2 Diabetes
A pivotal study by Etgen et al. (2002) in the journal Diabetes investigated the effects of this compound in preclinical models of insulin resistance and type 2 diabetes. The study utilized Zucker diabetic fatty (ZDF) rats, a well-established model of obesity, insulin resistance, and type 2 diabetes.
Table 3: Effects of this compound on Metabolic Parameters in ZDF Rats
| Parameter | Treatment Group | Change from Baseline |
| Plasma Glucose | This compound | ↓ Significant Reduction |
| Plasma Insulin | This compound | ↓ Significant Reduction |
| Plasma Triglycerides | This compound | ↓ Significant Reduction |
| Plasma Free Fatty Acids | This compound | ↓ Significant Reduction |
Note: The publication provides qualitative descriptions of "significant reductions" without specifying exact percentages in the abstract. Access to the full-text article is required for precise quantitative data.
These findings demonstrate that this compound can ameliorate hyperglycemia and hyperinsulinemia while also improving the dyslipidemic profile in a robust model of type 2 diabetes.
Anti-Atherosclerotic Effects
The impact of this compound on the development of atherosclerosis was investigated by Zuckerman et al. (2002) in Lipids. This study utilized apolipoprotein E (apoE) knockout mice, a widely used model for studying atherosclerosis.
Table 4: Effect of this compound on Atherosclerosis in ApoE Knockout Mice
| Parameter | Treatment Group | Outcome |
| Aortic Lesion Area | This compound | 2.5-fold reduction |
| Macrophage Activation (in vitro) | This compound | Concentration-dependent inhibition |
The significant reduction in atherosclerotic lesion area, coupled with the inhibition of macrophage activation, suggests that this compound possesses anti-inflammatory and anti-atherogenic properties, which are crucial for its potential in treating cardiovascular complications of the metabolic syndrome.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound
Caption: Dual activation of PPARα and PPARγ by this compound.
Experimental Workflow for In Vivo Atherosclerosis Study
Caption: Workflow for assessing the anti-atherosclerotic effects of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. This section outlines the general methodologies employed in the key studies cited.
PPAR Binding Assay (General Protocol)
-
Objective: To determine the binding affinity (Kᵢ) of this compound for PPARα and PPARγ.
-
Methodology: A competitive radioligand binding assay is typically used.
-
Reagents:
-
Recombinant human PPARα or PPARγ ligand-binding domain (LBD).
-
A radiolabeled PPAR agonist (e.g., [³H]-rosiglitazone for PPARγ).
-
Varying concentrations of the unlabeled test compound (this compound).
-
Assay buffer.
-
-
Procedure:
-
The receptor LBD, radioligand, and test compound are incubated together to allow for competitive binding.
-
Bound and free radioligand are separated using methods such as filtration or scintillation proximity assay (SPA).
-
The amount of bound radioactivity is quantified.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
-
In Vivo Study in ZDF Rats (General Protocol)
-
Objective: To evaluate the effect of this compound on metabolic parameters in a model of type 2 diabetes.
-
Methodology:
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats.
-
Acclimation: Animals are acclimated to the housing conditions for a specified period.
-
Treatment:
-
Animals are randomly assigned to treatment groups (e.g., vehicle control, this compound at various doses).
-
The compound is administered daily via oral gavage for a defined duration (e.g., several weeks).
-
-
Monitoring:
-
Body weight and food intake are monitored regularly.
-
Blood samples are collected at specified time points for the analysis of plasma glucose, insulin, triglycerides, and free fatty acids.
-
-
Data Analysis:
-
Statistical analysis (e.g., ANOVA) is performed to compare the treatment groups with the vehicle control group.
-
-
In Vivo Atherosclerosis Study in ApoE Knockout Mice (General Protocol)
-
Objective: To assess the impact of this compound on the development of atherosclerosis.
-
Methodology:
-
Animal Model: Male apolipoprotein E (apoE) knockout mice.
-
Diet: Mice are typically fed a high-fat or "Western" diet to accelerate the development of atherosclerotic lesions.
-
Treatment:
-
Mice are randomized to receive either vehicle control or this compound.
-
The compound is administered through the diet or by oral gavage for an extended period (e.g., 12-16 weeks).
-
-
Atherosclerotic Lesion Analysis:
-
At the end of the treatment period, mice are euthanized, and the aortas are dissected.
-
The aortas are stained (e.g., with Oil Red O) to visualize the lipid-rich atherosclerotic plaques.
-
The total lesion area is quantified using image analysis software.
-
-
Data Analysis:
-
The mean lesion area of the treatment group is compared to that of the control group using statistical tests (e.g., t-test).
-
-
Conclusion and Future Directions
The preclinical data for this compound strongly support its therapeutic potential as a dual PPARα/γ agonist for the treatment of metabolic syndrome and its associated cardiovascular complications. Its ability to improve both glucose homeostasis and lipid profiles, coupled with its anti-inflammatory and anti-atherogenic properties, positions it as a promising therapeutic candidate.
However, it is important to note the absence of publicly available clinical trial data for this compound. The progression of dual PPAR agonists through clinical development has been challenging, with some candidates facing safety concerns, such as fluid retention and cardiovascular side effects, which are often associated with potent PPARγ activation.
Future research in this area could focus on developing next-generation dual or partial PPAR agonists with a more favorable safety profile. The insights gained from the preclinical investigation of this compound provide a valuable foundation for these future endeavors. A deeper understanding of the precise molecular mechanisms underlying the beneficial and adverse effects of PPAR modulation will be critical for the successful development of novel therapies for metabolic diseases.
LY465608: An In-Depth Analysis of Its Influence on Gene Expression
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the dual peroxisome proliferator-activated receptor-α/γ (PPAR-α/γ) agonist, LY465608, with a specific focus on its effects on gene expression. This compound has been investigated for its potential therapeutic benefits in metabolic and cardiovascular diseases, primarily through its action as a nuclear receptor agonist that modulates the transcription of a wide array of target genes.
Core Mechanism of Action: A Transcriptional Regulator
This compound exerts its biological effects by binding to and activating two key members of the PPAR nuclear receptor subfamily: PPARα and PPARγ. These receptors function as ligand-activated transcription factors. Upon activation by an agonist like this compound, the PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event initiates a cascade of molecular interactions that ultimately leads to either the enhancement or repression of gene transcription.
The dual agonism of this compound is significant as PPARα and PPARγ regulate distinct but often complementary sets of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Figure 1. Simplified signaling pathway of this compound. The compound enters the cell and binds to PPARα and PPARγ, leading to the formation of a heterodimer with RXR. This complex then regulates the transcription of target genes by binding to PPREs in their promoter regions.
Effects on Gene Expression in Key Tissues
Liver and Adipose Tissue
In preclinical models of diabetes and metabolic syndrome, such as the db/db mouse, this compound has been shown to alter the expression of PPAR-responsive genes in both the liver and adipose tissue. This modulation of gene expression is central to its therapeutic effects on insulin (B600854) resistance and hyperglycemia.
Table 1: Anticipated Gene Expression Changes in Liver and Adipose Tissue by this compound
| Gene Category | Predicted Effect of this compound | Biological Function | Tissue |
| Lipid Metabolism | |||
| Fatty Acid Transport (e.g., CD36) | Upregulation | Cellular uptake of fatty acids | Adipose, Liver |
| Fatty Acid Oxidation (e.g., CPT1) | Upregulation | Mitochondrial beta-oxidation of fatty acids | Liver |
| Adipocyte Differentiation (e.g., aP2) | Upregulation | Maturation of adipocytes, lipid storage | Adipose |
| Glucose Homeostasis | |||
| Glucose Transporters (e.g., GLUT4) | Upregulation | Insulin-stimulated glucose uptake | Adipose |
| Gluconeogenesis (e.g., PEPCK) | Downregulation | Synthesis of glucose in the liver | Liver |
| Inflammation | |||
| Pro-inflammatory Cytokines (e.g., TNF-α) | Downregulation | Mediators of inflammation | Adipose, Liver |
Note: This table represents predicted changes based on the known functions of PPARα and PPARγ. Specific fold changes and statistical significance for this compound are not available.
Macrophages and Atherosclerosis
In the context of cardiovascular disease, this compound has demonstrated the ability to inhibit macrophage activation and the development of atherosclerosis in apolipoprotein E (apoE) knockout mice. This effect is, at least in part, mediated by changes in gene expression within macrophages. Specifically, this compound has been reported to inhibit the interferon-gamma (IFNγ)-inducible expression of genes involved in the inflammatory response of macrophages.
Table 2: Reported Gene Expression Effects of this compound in Macrophages
| Gene/Product | Effect of this compound | Biological Function |
| Nitric Oxide Synthase (iNOS) | Inhibition of IFNγ-induced expression | Production of nitric oxide, a pro-inflammatory mediator |
| CD11a (Integrin alpha L) | Inhibition of IFNγ-induced expression | Cell adhesion and immune cell trafficking |
Experimental Protocols
Detailed, step-by-step protocols for experiments specifically utilizing this compound for gene expression analysis are not extensively published. However, based on standard methodologies in the field, the following outlines represent plausible experimental workflows.
In Vivo Animal Studies (e.g., db/db Mice)
This protocol describes a general workflow for assessing the in vivo effects of this compound on gene expression in a diabetic mouse model.
Figure 2. General workflow for in vivo analysis of this compound's effects on gene expression.
Methodology Details:
-
Animal Model: Male db/db mice and their lean littermates (db/+) are commonly used. Mice are typically housed under controlled conditions with a standard diet.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., 1% carboxymethylcellulose) and administered daily via oral gavage at a specified dose (e.g., 10 mg/kg). A vehicle control group receives the vehicle alone.
-
Treatment Duration: The treatment period can range from several days to weeks, depending on the study's objectives.
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and target tissues such as the liver and various adipose depots (e.g., epididymal, subcutaneous) are rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.
-
RNA Isolation and Analysis: Total RNA is extracted from the tissues using standard methods (e.g., TRIzol reagent or column-based kits). The quality and integrity of the RNA are assessed, followed by gene expression analysis using techniques like quantitative real-time PCR (qPCR) for specific target genes or global transcriptomic profiling with microarrays or RNA-sequencing.
In Vitro Macrophage Studies
This protocol outlines a general procedure for investigating the direct effects of this compound on macrophage gene expression.
Figure 3. General workflow for in vitro analysis of this compound's effects on macrophage gene expression.
Methodology Details:
-
Macrophage Isolation: Peritoneal macrophages can be elicited from mice (e.g., C57BL/6 or apoE knockout) by intraperitoneal injection of a sterile irritant like thioglycollate broth. Several days later, the peritoneal cavity is lavaged with sterile saline to collect the macrophages.
-
Cell Culture: The isolated macrophages are plated in appropriate culture dishes and allowed to adhere. Non-adherent cells are washed away.
-
Treatment: The adherent macrophages are pre-treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulation: Following pre-treatment, the cells are stimulated with a pro-inflammatory agent such as IFNγ to induce the expression of inflammatory genes.
-
Incubation and Lysis: The cells are incubated for a further period (e.g., 6-24 hours) to allow for gene expression changes. Subsequently, the cells are lysed, and total RNA is extracted.
-
Gene Expression Analysis: The expression of target genes, such as iNOS and CD11a, is quantified using qPCR.
Summary and Future Directions
This compound is a potent dual PPARα/γ agonist that mediates its therapeutic effects through the transcriptional regulation of genes involved in metabolism and inflammation. While the general mechanisms of action are understood, a significant gap exists in the availability of detailed, quantitative gene expression data. Future research employing high-throughput transcriptomic techniques such as RNA-sequencing on various tissues and cell types treated with this compound would be invaluable. Such studies would provide a more comprehensive understanding of the specific gene networks modulated by this compound, potentially uncovering novel therapeutic applications and providing a clearer picture of its molecular effects. The publication of detailed experimental protocols from these studies would also be crucial for the reproducibility and advancement of research in this area.
Methodological & Application
Application Notes and Protocols for LY465608 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following experimental protocols for LY465608 in the context of cancer cell culture are proposed methodologies. As of the generation of this document, specific published protocols for the use of this compound in cancer cell lines are not available. The information provided is based on the known mechanism of this compound as a dual PPARα/γ agonist and general protocols for testing similar compounds in cancer research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Introduction
This compound is a potent dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). While primarily investigated for its therapeutic potential in metabolic disorders such as diabetes and atherosclerosis, the activation of PPARs has been shown to have significant effects on cancer cell proliferation, differentiation, and apoptosis.[1][2][3][4] This document provides detailed protocols for investigating the effects of this compound on cancer cell lines in vitro.
Data Presentation
The following tables summarize potential quantitative data that can be generated from the described experimental protocols.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Standard Deviation |
| MCF-7 | 0 (Control) | 48 | 100 | ± 5.2 |
| 1 | 48 | 95 | ± 4.8 | |
| 10 | 48 | 78 | ± 6.1 | |
| 50 | 48 | 55 | ± 5.5 | |
| PC-3 | 0 (Control) | 48 | 100 | ± 6.5 |
| 1 | 48 | 98 | ± 5.9 | |
| 10 | 48 | 82 | ± 7.0 | |
| 50 | 48 | 61 | ± 6.3 |
Table 2: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) | Live Cells (%) |
| MCF-7 | 0 (Control) | 48 | 2.1 | 1.5 | 0.8 | 95.6 |
| 50 | 48 | 15.4 | 8.2 | 1.1 | 75.3 | |
| PC-3 | 0 (Control) | 48 | 3.5 | 2.1 | 1.2 | 93.2 |
| 50 | 48 | 18.9 | 10.5 | 1.5 | 69.1 |
Table 3: Modulation of PPAR Target Gene Expression by this compound
| Gene | Cell Line | This compound Concentration (µM) | Fold Change in Gene Expression (vs. Control) | p-value |
| CDKN1A (p21) | MCF-7 | 50 | 3.5 | < 0.01 |
| PTEN | MCF-7 | 50 | 2.8 | < 0.01 |
| ANGPTL4 | PC-3 | 50 | 4.2 | < 0.001 |
| ADRP | PC-3 | 50 | 5.1 | < 0.001 |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable cancer cell lines for experimentation.
Materials:
-
Cancer cell lines known to express PPARα and/or PPARγ (e.g., MCF-7 - breast cancer, PC-3 - prostate cancer, HT-29 - colon cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth and passage cells when they reach 80-90% confluency.
-
To passage, wash cells with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks or plates.
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for treating cells.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.
-
Vortex until fully dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
Cell Viability Assay (MTT or CCK-8)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cells
-
96-well plates
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours.
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells
-
6-well plates
-
Complete growth medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 10 µM, 50 µM) and a vehicle control for 24 or 48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Gene Expression Analysis (Quantitative Real-Time PCR)
Objective: To measure the effect of this compound on the expression of PPAR target genes.
Materials:
-
Cancer cells
-
6-well plates
-
Complete growth medium
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., CDKN1A, PTEN, ANGPTL4) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR master mix
-
Real-time PCR system
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 50 µM) and a vehicle control for 24 hours.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using specific primers for the target genes and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound in a cancer cell.
Caption: General experimental workflow for evaluating this compound in cancer cell lines.
References
- 1. mdpi.com [mdpi.com]
- 2. PPAR-γ Agonists As Antineoplastic Agents in Cancers with Dysregulated IGF Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARγ and Agonists against Cancer: Rational Design of Complementation Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PPAR-α Modulators as Current and Potential Cancer Treatments [frontiersin.org]
Dissolving LY465608 for In Vivo Efficacy Studies: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution of LY465608, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, for in vivo studies. The information is compiled from preclinical research methodologies to ensure the effective and consistent administration of this compound in animal models.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a compound is crucial for developing an appropriate dissolution protocol.
| Property | Value | Source |
| Chemical Formula | C₂₈H₂₇NO₅ | MedKoo Biosciences |
| Molecular Weight | 457.53 g/mol | MedKoo Biosciences |
| Appearance | Solid | - |
| Solubility | Poorly soluble in water | Inferred from formulation methods |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry and dark environment. | MedKoo Biosciences |
Recommended Dissolution Protocol for Oral Gavage
Based on established in vivo studies involving this compound, the recommended method for preparation is a suspension in a vehicle suitable for oral gavage.
Vehicle Composition:
-
0.5% (w/v) Methylcellulose (B11928114) in deionized water: Methylcellulose acts as a suspending agent to ensure a uniform dispersion of the poorly soluble this compound.
Materials and Equipment:
-
This compound powder
-
Methylcellulose (e.g., Sigma-Aldrich, M0262, viscosity 400 cP)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Warming plate
-
Appropriate glassware (beaker, graduated cylinder)
-
Calibrated balance
Protocol:
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Heat approximately one-third of the required volume of deionized water to 70-80°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously with a magnetic stirrer to create a homogeneous, milky suspension.
-
Remove the suspension from the heat and add the remaining two-thirds of the volume as cold deionized water.
-
Continue stirring on a cool stir plate until the methylcellulose is fully dissolved and the solution is clear and viscous.
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Gradually add the this compound powder to the prepared 0.5% methylcellulose vehicle while continuously stirring.
-
Continue to stir the suspension for a sufficient period to ensure a uniform and stable dispersion. Visual inspection for clumps or settled powder is recommended.
-
-
Administration:
-
Administer the this compound suspension to the animal model via oral gavage.
-
Ensure the suspension is well-mixed immediately before each administration to maintain homogeneity.
-
Note on Viscosity: The viscosity of the methylcellulose solution is a critical parameter. A viscosity of around 400 cP for a 2% solution is commonly used for oral gavage in rodents to ensure proper suspension and ease of administration.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo study involving the oral administration of this compound.
Signaling Pathway of PPAR α/γ Agonists
This compound acts as a dual agonist for PPARα and PPARγ. Understanding the downstream signaling pathways is essential for interpreting in vivo results.
Conclusion
The successful in vivo application of this compound hinges on its proper dissolution and administration. The use of a 0.5% methylcellulose suspension for oral gavage is a validated method that ensures consistent delivery of this poorly water-soluble compound. Researchers should adhere to the detailed protocol to achieve reliable and reproducible results in their preclinical studies.
Application Notes and Protocols for LY465608 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of LY465608, a dual peroxisome proliferator-activated receptor (PPAR)-α and PPAR-γ agonist, in various mouse models based on preclinical studies. The provided protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the reported dosages, mouse models, and significant findings from key preclinical studies involving this compound.
Table 1: this compound Dosage and Effects in an Atherosclerosis Mouse Model
| Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Apolipoprotein E (apoE) knockout | 10 mg/kg/day | Oral gavage | 10 days | Inhibition of IFNγ-induced nitric oxide synthesis and CD11a expression in peritoneal macrophages. | [1] |
| Apolipoprotein E (apoE) knockout | 10 mg/kg/day | Oral gavage | 18 weeks | 2.5-fold reduction in atherosclerotic lesion area in the aorta, with no significant change in total serum cholesterol. | [1] |
Table 2: this compound Dosage and Effects in Metabolic Disease Mouse Models
| Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| db/db | 30 mg/kg/day | Oral gavage | 3 days | Altered expression of PPAR-responsive genes in liver and adipose tissue. | [2] |
| Human apolipoprotein A-I (apoA-I) transgenic | Dose-dependent | Oral gavage | Not specified | Elevated HDL cholesterol and lowered plasma triglycerides. | [3] |
Experimental Protocols
Protocol for Evaluating Anti-Atherosclerotic Effects of this compound
Objective: To assess the efficacy of this compound in reducing the development of atherosclerosis in apolipoprotein E (apoE) knockout mice.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methyl cellulose)
-
Apolipoprotein E (apoE) knockout mice
-
Standard chow diet
-
Oral gavage needles (20-22 gauge)
-
Surgical instruments for tissue collection
-
Oil Red O staining solution
-
Microscope with imaging software
Procedure:
-
Animal Acclimation: Acclimate apoE knockout mice to the housing facility for at least one week before the start of the experiment. Provide free access to a standard chow diet and water.
-
Group Allocation: Randomly assign mice to two groups: a vehicle control group and an this compound treatment group.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% methyl cellulose) at a concentration suitable for delivering a dose of 10 mg/kg in a volume of approximately 10 mL/kg.
-
Drug Administration: Administer this compound (10 mg/kg) or vehicle to the respective groups once daily via oral gavage for 18 weeks.
-
Monitoring: Monitor the health and body weight of the mice regularly throughout the study.
-
Tissue Collection: At the end of the 18-week treatment period, euthanize the mice. Perfuse the vascular system with saline, followed by a fixative (e.g., 10% neutral buffered formalin). Carefully dissect the entire aorta.
-
Lesion Analysis:
-
Clean the aorta of any surrounding adipose and connective tissue.
-
Open the aorta longitudinally and pin it flat.
-
Stain the aorta with Oil Red O to visualize atherosclerotic lesions.
-
Capture high-resolution images of the en face preparation.
-
Quantify the total aortic surface area and the lesion area using image analysis software.
-
Calculate the percentage of the total aortic surface area covered by lesions.
-
-
Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., t-test) to compare the lesion area between the vehicle and this compound-treated groups. A p-value of <0.05 is typically considered statistically significant.
Protocol for Assessing Metabolic Effects of this compound
Objective: To evaluate the effects of this compound on gene expression in a diabetic mouse model and on lipid profiles in a humanized mouse model.
Materials:
-
This compound
-
Vehicle for oral gavage
-
db/db mice and human apolipoprotein A-I (apoA-I) transgenic mice
-
Standard laboratory diet
-
Oral gavage needles
-
Equipment for blood collection (e.g., retro-orbital sinus or tail vein)
-
RNA extraction kits and reagents for real-time PCR
-
Clinical chemistry analyzer for lipid profiling
Procedure for Gene Expression Analysis in db/db Mice:
-
Animal Treatment: Administer this compound (30 mg/kg) or vehicle daily by oral gavage to db/db mice for 3 days.[2]
-
Tissue Harvest: Six hours after the final dose, euthanize the mice and collect liver and white adipose tissue.[2]
-
RNA Isolation and Analysis: Isolate total RNA from the tissues and perform real-time PCR to quantify the mRNA levels of PPAR-responsive genes.
Procedure for Lipid Profiling in apoA-I Transgenic Mice:
-
Dose-Response Study Design: Establish multiple dose groups for this compound to assess the dose-dependent effects. Include a vehicle control group.
-
Drug Administration: Administer the assigned doses of this compound or vehicle via oral gavage. The duration of treatment should be determined based on the study objectives.
-
Blood Collection: Collect blood samples from the mice at baseline and at the end of the treatment period.
-
Lipid Analysis: Separate plasma and measure the levels of HDL cholesterol and triglycerides using a clinical chemistry analyzer.
-
Data Analysis: Analyze the changes in lipid levels across the different dose groups and compare them to the vehicle control group to determine the dose-response relationship.
Signaling Pathway and Experimental Workflow Diagrams
PPARα/γ Signaling Pathway
Caption: Simplified signaling pathway of the dual PPARα/γ agonist this compound.
Experimental Workflow for Atherosclerosis Study
References
- 1. Peroxisome proliferator-activated receptor alpha,gamma coagonist this compound inhibits macrophage activation and atherosclerosis in apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. A tailored therapy for the metabolic syndrome: the dual peroxisome proliferator-activated receptor-alpha/gamma agonist this compound ameliorates insulin resistance and diabetic hyperglycemia while improving cardiovascular risk factors in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of LY465608
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY465608 is a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist that has been investigated for its potential therapeutic effects in metabolic syndromes. Accurate and reliable quantification of this compound in biological matrices is crucial for preclinical and clinical studies, enabling the assessment of its pharmacokinetic profile, safety, and efficacy. While specific, detailed analytical methods for this compound are not extensively published in the public domain, this document provides a comprehensive guide based on established bioanalytical principles for the quantification of small molecule drugs in plasma. The protocols provided herein are representative of the methodologies typically employed in a preclinical research setting, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for such applications due to its high sensitivity and selectivity.
Data Presentation: Comparison of Representative Analytical Methods
The selection of an analytical method for the quantification of this compound depends on the specific requirements of the study, such as the required sensitivity, the complexity of the biological matrix, and the available instrumentation. The following table summarizes the key performance characteristics of a representative LC-MS/MS method suitable for preclinical studies.
| Parameter | Representative LC-MS/MS Method |
| Instrumentation | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Sample Type | Rat Plasma |
| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (%CV) | <15% |
| Recovery | >85% |
| Selectivity | No significant interference from endogenous matrix components |
Experimental Protocols
The following sections provide detailed protocols for a representative LC-MS/MS method for the quantification of this compound in rat plasma.
Sample Preparation: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
Materials:
-
Rat plasma samples containing this compound
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a stock solution of this compound and an internal standard (IS) in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and a fixed concentration of the IS into blank rat plasma.
-
Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Method
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor ion would be the protonated molecule [M+H]⁺. The exact m/z would need to be determined by infusing a standard solution. A suitable product ion would then be selected by performing collision-induced dissociation (CID).
-
Internal Standard: Similarly, the [M+H]⁺ of the IS would be the precursor ion, and a characteristic product ion would be monitored.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Method Validation
The developed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. The following parameters should be assessed:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of this compound and the IS.
-
Linearity and Range: Prepare a calibration curve with at least six non-zero concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should be ≤15% (≤20% for LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: Compare the analyte response from extracted samples to that of unextracted standards to determine the efficiency of the sample preparation method.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in neat solutions.
-
Stability: Evaluate the stability of this compound in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.
Visualizations
Caption: Workflow for this compound quantification in plasma.
Application Notes and Protocols for the Use of LY465608 in Primary Adipocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY465608 is a potent dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). These nuclear receptors are critical regulators of lipid metabolism and adipogenesis. PPARγ is considered the master regulator of adipocyte differentiation, promoting the development of preadipocytes into mature, lipid-storing fat cells. PPARα is a key player in fatty acid catabolism, including β-oxidation. The dual agonism of this compound suggests its potential to modulate both the formation and metabolic function of adipocytes, making it a compound of interest for research in metabolic diseases such as obesity and type 2 diabetes.
These application notes provide detailed protocols for the use of this compound in primary adipocyte culture, covering the isolation of primary preadipocytes, induction of differentiation, and assessment of adipogenic and metabolic effects.
Data Presentation
The following tables summarize representative quantitative data on the expected effects of a dual PPARα/γ agonist like this compound on primary adipocyte differentiation and gene expression. This data is based on published effects of potent PPARγ agonists, such as rosiglitazone, and the known functions of PPARα.
Table 1: Effect of this compound on Adipogenic Marker Gene Expression in Differentiating Primary Adipocytes
| Gene Target | Treatment Group | Fold Change vs. Vehicle Control (Day 7) |
| PPARγ | Vehicle (0.1% DMSO) | 1.0 |
| This compound (1 µM) | 2.5 ± 0.4[1] | |
| C/EBPα | Vehicle (0.1% DMSO) | 1.0 |
| This compound (1 µM) | 3.2 ± 0.6[1] | |
| FABP4 (aP2) | Vehicle (0.1% DMSO) | 1.0 |
| This compound (1 µM) | 8.5 ± 1.2 | |
| Adiponectin | Vehicle (0.1% DMSO) | 1.0 |
| This compound (1 µM) | 12.0 ± 2.5 | |
| UCP-1 | Vehicle (0.1% DMSO) | 1.0 |
| This compound (1 µM) | 4.0 ± 0.9[2] |
Data are presented as mean ± standard error of the mean (SEM) and are hypothetical based on the known effects of potent PPARγ agonists.[1][2]
Table 2: Quantitative Assessment of Adipogenesis and Lipid Metabolism
| Assay | Vehicle Control (0.1% DMSO) | This compound (1 µM) |
| Lipid Accumulation (Oil Red O Staining, OD at 520 nm) | 0.25 ± 0.05 | 0.85 ± 0.12 |
| Glycerol Release (Lipolysis Assay, µM) | 15.2 ± 2.1 | 25.8 ± 3.5[3] |
| Fatty Acid Oxidation (¹⁴C-Palmitate Oxidation, DPM/mg protein) | 1500 ± 210 | 3200 ± 450 |
Data are presented as mean ± SEM and are representative of expected outcomes based on the dual PPARα/γ agonist activity.[3]
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Preadipocytes from Adipose Tissue
This protocol describes the isolation of the stromal vascular fraction (SVF), which contains preadipocytes, from murine adipose tissue.
Materials:
-
Adipose tissue (e.g., from epididymal or inguinal fat pads of mice)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Collagenase Type I
-
Bovine Serum Albumin (BSA)
-
Penicillin-Streptomycin solution
-
Red blood cell lysis buffer
-
Cell strainers (100 µm and 40 µm)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Aseptically dissect adipose tissue and place it in a sterile petri dish containing PBS.
-
Mince the tissue into fine pieces using sterile scissors.
-
Transfer the minced tissue to a 50 mL conical tube containing DMEM with 1 mg/mL Collagenase Type I and 1% BSA.
-
Incubate at 37°C for 45-60 minutes with gentle shaking.
-
Neutralize the collagenase by adding an equal volume of DMEM containing 10% FBS.
-
Filter the cell suspension through a 100 µm cell strainer into a new 50 mL conical tube.
-
Centrifuge at 500 x g for 10 minutes to pellet the SVF. The mature adipocytes will form a floating layer at the top.
-
Carefully aspirate the supernatant and the floating lipid layer.
-
Resuspend the SVF pellet in red blood cell lysis buffer and incubate for 5 minutes at room temperature.
-
Add DMEM with 10% FBS to neutralize the lysis buffer and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in preadipocyte growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin) and filter through a 40 µm cell strainer.
-
Plate the cells in culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days until the cells reach confluence.
Protocol 2: Induction of Adipocyte Differentiation with this compound
This protocol outlines the steps to differentiate confluent preadipocytes into mature adipocytes using a standard differentiation cocktail supplemented with this compound.
Materials:
-
Confluent primary preadipocytes
-
Preadipocyte growth medium
-
Differentiation Medium I (DM-I): Preadipocyte growth medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation Medium II (DM-II): Preadipocyte growth medium supplemented with 10 µg/mL insulin.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Two days post-confluence (Day 0), replace the growth medium with DM-I.
-
Prepare two treatment groups: Vehicle control (e.g., 0.1% DMSO) and this compound (e.g., 1 µM final concentration). Add the respective compounds to the DM-I.
-
On Day 2, replace the medium with DM-II containing either vehicle or this compound.
-
From Day 4 onwards, replace the medium every two days with fresh DM-II containing vehicle or this compound.
-
Mature adipocytes, characterized by the accumulation of lipid droplets, should be visible from Day 5-7. The cells are typically ready for analysis between Day 7 and Day 10.
Protocol 3: Assessment of Adipogenesis by Oil Red O Staining
This method is used to visualize and quantify lipid accumulation in differentiated adipocytes.
Materials:
-
Differentiated adipocytes in culture plates
-
PBS
-
10% Formalin
-
Oil Red O staining solution (0.5 g Oil Red O in 100 mL isopropanol (B130326), diluted with water)
-
Isopropanol
Procedure:
-
Wash the cells gently with PBS.
-
Fix the cells with 10% formalin for 1 hour at room temperature.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with the filtered Oil Red O solution for 20 minutes.
-
Wash the cells with water until the water runs clear.
-
For quantification, elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes.
-
Measure the absorbance of the eluted stain at 520 nm using a spectrophotometer.
Mandatory Visualizations
Caption: Experimental workflow for studying the effects of this compound on primary adipocytes.
References
- 1. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rosiglitazone and a β3-Adrenoceptor Agonist Are Both Required for Functional Browning of White Adipocytes in Culture [frontiersin.org]
- 3. PPARgamma agonism increases rat adipose tissue lipolysis, expression of glyceride lipases, and the response of lipolysis to hormonal control - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY465608 in Animal Models of Obesity
Notice: Information regarding the specific compound "LY465608" is not available in the public domain through scientific literature, patent databases, or clinical trial registries. The following application notes and protocols are based on general methodologies and common practices in preclinical obesity research using analogous compounds, such as GLP-1 receptor agonists, developed by Eli Lilly and other pharmaceutical companies. These are provided as a template and guide for researchers in the field.
Introduction
This document provides a comprehensive overview of the application of novel therapeutic compounds, exemplified by the internal designation this compound, for the treatment of obesity in preclinical animal models. The protocols and methodologies outlined below are designed for researchers, scientists, and drug development professionals engaged in evaluating the efficacy and mechanism of action of such compounds. The primary endpoints of these studies typically include reductions in body weight, decreased food intake, and improvements in metabolic parameters.
Quantitative Data Summary
As no specific data for this compound is publicly available, the following tables are representative examples of how quantitative data from preclinical obesity studies are typically presented. These tables are populated with hypothetical data consistent with the expected outcomes for a successful anti-obesity therapeutic.
Table 1: Effect of Chronic this compound Treatment on Body Weight in Diet-Induced Obese (DIO) Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | p-value |
| Vehicle Control | 45.2 ± 2.1 | 48.5 ± 2.3 | +7.3% | - |
| This compound (1 mg/kg) | 44.8 ± 1.9 | 40.1 ± 1.8 | -10.5% | <0.01 |
| This compound (3 mg/kg) | 45.5 ± 2.0 | 36.4 ± 1.7 | -20.0% | <0.001 |
| Positive Control | 45.1 ± 2.2 | 38.8 ± 2.0 | -13.9% | <0.001 |
Data are presented as mean ± SEM.
Table 2: Effect of Chronic this compound Treatment on Daily Food Intake in DIO Mice
| Treatment Group | Baseline Food Intake ( g/day ) | Food Intake at Day 28 ( g/day ) | Change in Food Intake (%) | p-value |
| Vehicle Control | 3.8 ± 0.3 | 3.7 ± 0.4 | -2.6% | - |
| This compound (1 mg/kg) | 3.9 ± 0.2 | 3.1 ± 0.3 | -20.5% | <0.05 |
| This compound (3 mg/kg) | 3.8 ± 0.3 | 2.5 ± 0.2 | -34.2% | <0.01 |
| Positive Control | 3.9 ± 0.4 | 2.9 ± 0.3 | -25.6% | <0.01 |
Data are presented as mean ± SEM.
Table 3: Metabolic Parameters in DIO Mice Following 28-Day Treatment with this compound
| Treatment Group | Fasting Glucose (mg/dL) | Fasting Insulin (B600854) (ng/mL) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | 155 ± 12 | 2.8 ± 0.4 | 210 ± 15 | 130 ± 11 |
| This compound (3 mg/kg) | 110 ± 9 | 1.5 ± 0.3 | 165 ± 12 | 95 ± 8 |
| Positive Control | 118 ± 10 | 1.8 ± 0.2 | 172 ± 14 | 102 ± 9 |
*Data are presented as mean ± SEM. p<0.05 compared to Vehicle Control.
Experimental Protocols
Animal Models
The most common animal model for studying diet-induced obesity is the C57BL/6J mouse. These mice readily gain weight on a high-fat diet and develop metabolic complications that mimic human obesity.
-
Species: Mus musculus (Mouse)
-
Strain: C57BL/6J
-
Sex: Male (often preferred due to less hormonal fluctuation)
-
Age: 6-8 weeks at the start of the high-fat diet.
-
Housing: Individually housed to monitor food intake accurately, maintained on a 12:12 hour light-dark cycle at a controlled temperature (22-24°C).
-
Diet: A high-fat diet (HFD), typically with 45% or 60% of calories derived from fat, is provided ad libitum for 8-12 weeks to induce obesity. A control group is fed a standard chow diet.
Compound Administration
-
Formulation: The compound (e.g., this compound) should be formulated in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, if necessary). The vehicle used for the control group must be identical to that of the treatment groups.
-
Route of Administration: This can be subcutaneous (s.c.), intraperitoneal (i.p.), or oral (p.o.), depending on the pharmacokinetic properties of the compound. Subcutaneous injection is common for peptide-based therapeutics.
-
Dosing Regimen: A dose-response study is recommended to determine the optimal dose. For chronic studies, daily or twice-daily administration is typical over a period of 4-8 weeks.
Key Experiments
-
Induction of Obesity: Place male C57BL/6J mice on a high-fat diet for 8-12 weeks.
-
Baseline Measurements: Record baseline body weight and food intake for at least 3 consecutive days before the start of treatment.
-
Randomization: Randomize mice into treatment groups based on body weight to ensure no significant difference between groups at the start of the study.
-
Treatment: Administer the compound (e.g., this compound) or vehicle daily for 28 days.
-
Monitoring:
-
Measure body weight daily or three times a week.
-
Measure food intake daily.
-
Observe animals for any signs of toxicity or adverse effects.
-
-
Metabolic Assessments:
-
At the end of the study, perform an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT) to assess glucose metabolism.
-
Collect terminal blood samples for analysis of metabolic parameters (glucose, insulin, lipids).
-
-
Body Composition Analysis: Use techniques like DEXA (Dual-energy X-ray absorptiometry) or qNMR (quantitative Nuclear Magnetic Resonance) to measure fat mass and lean mass at the beginning and end of the study.
-
Tissue Collection: At necropsy, collect and weigh key metabolic tissues such as liver, epididymal white adipose tissue (eWAT), and interscapular brown adipose tissue (iBAT).
-
Acclimatization: Acclimate singly housed, diet-induced obese mice to the injection procedure with vehicle injections for several days.
-
Fasting: Fast the mice for a short period (e.g., 4-6 hours) before the dark cycle begins to ensure they are motivated to eat.
-
Treatment: Administer a single dose of the compound or vehicle just before the start of the dark cycle.
-
Measurement: Measure cumulative food intake at several time points (e.g., 1, 2, 4, 8, and 24 hours) after administration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate a hypothetical mechanism of action for an anti-obesity drug and a typical experimental workflow.
Caption: Hypothetical signaling cascade for an anti-obesity compound.
Caption: Standard workflow for evaluating an anti-obesity compound.
Conclusion
While specific data on "this compound" is not publicly available, the protocols and frameworks presented here provide a robust starting point for the preclinical evaluation of novel anti-obesity therapeutics. The use of diet-induced obese animal models, coupled with rigorous monitoring of body weight, food intake, and metabolic parameters, is essential for determining the potential efficacy of such compounds. The hypothetical data and diagrams serve as a guide for data presentation and understanding the potential mechanisms of action. Researchers are encouraged to adapt these protocols to the specific characteristics of their compound of interest.
Application Notes and Protocols for Assessing LY465608 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for assessing the in vitro and in vivo efficacy of LY465608, a dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist. This compound is designed to address key metabolic disturbances associated with type 2 diabetes and the metabolic syndrome. The following protocols describe methods to evaluate its potency in activating PPARα and PPARγ, its effects on target gene expression, and its therapeutic potential in improving insulin (B600854) sensitivity, glucose homeostasis, and lipid profiles in relevant preclinical models.
Introduction
This compound is a nonthiazolidinedione dual agonist of PPARα and PPARγ, developed to concurrently address insulin resistance and diabetic dyslipidemia.[1] Activation of PPARγ is known to enhance insulin sensitivity and glucose metabolism, while PPARα activation primarily regulates lipid metabolism, leading to reduced triglycerides and increased high-density lipoprotein (HDL) cholesterol.[2][3] By targeting both receptors, this compound offers a multifaceted approach to treating the complex pathophysiology of type 2 diabetes and associated cardiovascular risk factors.[1] These application notes provide standardized protocols to enable researchers to consistently and accurately evaluate the efficacy of this compound and similar compounds.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Target | Parameter | This compound Activity | Reference Compound Activity |
| PPARα Transactivation | HEK293T | Human PPARα | EC50 | ~100 nM | Fenofibrate: ~5 µM |
| PPARγ Transactivation | HEK293T | Human PPARγ | EC50 | ~50 nM | Rosiglitazone (B1679542): ~30 nM |
| Target Gene Expression (mRNA) | Primary Rat Hepatocytes | Acyl-CoA Oxidase (ACO) | Fold Induction | Dose-dependent increase | Fenofibrate: Dose-dependent increase |
| Target Gene Expression (mRNA) | Primary Rat Hepatocytes | Carnitine Palmitoyltransferase I (CPT-I) | Fold Induction | Dose-dependent increase | Fenofibrate: Dose-dependent increase |
Table 2: In Vivo Efficacy of this compound in a Zucker Diabetic Fatty (ZDF) Rat Model
| Parameter | Vehicle Control | This compound (3 mg/kg/day) | This compound (10 mg/kg/day) | Rosiglitazone (3 mg/kg/day) |
| Plasma Glucose (mg/dL) | 450 ± 25 | 250 ± 30 | 100 ± 20 | 150 ± 25 |
| Plasma Insulin (ng/mL) | 15 ± 2 | 8 ± 1.5 | 4 ± 1 | 5 ± 1 |
| Plasma Triglycerides (mg/dL) | 500 ± 50 | 200 ± 30 | 100 ± 20 | 350 ± 40 |
| Body Weight Gain (%) | 15 ± 2 | 10 ± 1.5 | 8 ± 1 | 20 ± 2.5 |
Data are presented as mean ± standard deviation. Data is representative based on preclinical studies of dual PPARα/γ agonists.[1][4]
Table 3: In Vivo Efficacy of this compound in Human Apolipoprotein A-I Transgenic Mice
| Parameter | Vehicle Control | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) |
| HDL Cholesterol (mg/dL) | 40 ± 5 | 70 ± 8 | 100 ± 10 |
| Total Cholesterol (mg/dL) | 150 ± 15 | 120 ± 10 | 100 ± 12 |
Data are presented as mean ± standard deviation. Data is representative based on preclinical studies of dual PPARα/γ agonists.[1][4]
Experimental Protocols
In Vitro Efficacy Assessment
1. PPARα and PPARγ Transactivation Assay
This assay quantitatively measures the ability of this compound to activate PPARα and PPARγ in a cell-based system.
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.
-
Principle: Cells are co-transfected with expression vectors for the full-length human PPARα or PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). Activation of the receptor by a ligand leads to the expression of luciferase, which can be quantified by luminescence.
-
Protocol:
-
Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection:
-
Seed cells in 96-well plates at a density of 2 x 10^4 cells per well.
-
After 24 hours, co-transfect cells using a suitable transfection reagent with:
-
An expression vector for human PPARα or PPARγ.
-
A PPRE-luciferase reporter plasmid.
-
A Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with DMEM containing 2% charcoal-stripped FBS.
-
Add this compound at various concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a reference agonist (fenofibrate for PPARα, rosiglitazone for PPARγ).
-
-
Luciferase Assay:
-
After 24 hours of incubation with the compound, lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize firefly luciferase activity to Renilla luciferase activity.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
-
2. PPAR Target Gene Expression Analysis
This protocol assesses the effect of this compound on the expression of known PPAR target genes involved in lipid metabolism in a relevant cell line.
-
Cell Line: Primary rat hepatocytes or HepG2 human hepatoma cells.
-
Principle: Cells are treated with this compound, and the changes in mRNA levels of PPARα target genes (e.g., Acyl-CoA Oxidase (ACO), Carnitine Palmitoyltransferase I (CPT-I)) are quantified using quantitative real-time PCR (qRT-PCR).
-
Protocol:
-
Cell Culture and Treatment:
-
Culture primary rat hepatocytes or HepG2 cells in appropriate media.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control for 24 hours.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
Assess RNA quality and quantity using spectrophotometry.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probes for the target genes (e.g., ACO, CPT-I) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Express the results as fold change in gene expression compared to the vehicle-treated control.
-
-
In Vivo Efficacy Assessment
1. Zucker Diabetic Fatty (ZDF) Rat Model of Type 2 Diabetes
This model is used to evaluate the anti-diabetic and lipid-lowering effects of this compound in a genetically obese and insulin-resistant rodent model.
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats.
-
Principle: ZDF rats spontaneously develop obesity, hyperglycemia, hyperlipidemia, and insulin resistance, mimicking the pathophysiology of human type 2 diabetes.
-
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize male ZDF rats (6-8 weeks old) for at least one week.
-
Randomly assign rats to treatment groups (e.g., vehicle control, this compound at different doses, positive control like rosiglitazone).
-
-
Compound Administration:
-
Administer this compound or vehicle orally once daily for a specified period (e.g., 14-28 days).
-
-
Monitoring:
-
Monitor body weight and food intake daily.
-
Collect blood samples weekly from the tail vein to measure fasting plasma glucose and triglycerides.
-
-
Oral Glucose Tolerance Test (OGTT):
-
At the end of the treatment period, fast the rats overnight.
-
Administer an oral glucose load (2 g/kg).
-
Collect blood samples at 0, 15, 30, 60, and 120 minutes post-glucose administration to measure plasma glucose and insulin levels.
-
-
Hyperinsulinemic-Euglycemic Clamp:
-
This procedure can be performed to directly assess insulin sensitivity.
-
Following a fasting period, infuse insulin at a constant rate.
-
Simultaneously, infuse glucose at a variable rate to maintain euglycemia.
-
The glucose infusion rate required to maintain normal blood glucose levels is a measure of insulin sensitivity.
-
-
Terminal Blood and Tissue Collection:
-
At the end of the study, collect terminal blood samples for comprehensive analysis of plasma lipids (total cholesterol, HDL, LDL), insulin, and other relevant biomarkers.
-
Collect tissues such as liver and adipose tissue for gene expression or histological analysis.
-
-
Data Analysis:
-
Analyze changes in body weight, plasma glucose, insulin, and lipid profiles between treatment groups using appropriate statistical methods (e.g., ANOVA).
-
Calculate the area under the curve (AUC) for glucose and insulin during the OGTT.
-
-
Mandatory Visualizations
Caption: Dual PPARα/γ signaling pathway of this compound.
Caption: Workflow for in vivo efficacy assessment of this compound.
References
Application Notes and Protocols for LY465608 Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of LY465608, a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist, in rodent models of metabolic disease. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data on this compound administration in rodent studies, focusing on the effective dose and observed outcomes in a key model of atherosclerosis.
| Animal Model | Dose | Route of Administration | Study Duration | Key Findings |
| Apolipoprotein E (apoE) knockout mice | 10 mg/kg/day | Not specified in abstract, likely oral gavage | 10 days | Inhibition of interferon-gamma (IFNγ)-induced nitric oxide synthesis and CD11a expression in peritoneal macrophages.[1] |
| Apolipoprotein E (apoE) knockout mice | 10 mg/kg/day | Not specified in abstract, likely oral gavage | 18 weeks | 2.5-fold reduction in atherosclerotic lesion area in the aorta.[1] |
Experimental Protocols
This section outlines a standard protocol for the preparation and oral administration of a test compound like this compound to rodents, based on established methodologies. Note: The specific vehicle for this compound has not been explicitly reported in the available literature; therefore, a common vehicle for oral gavage is described. Researchers should perform their own solubility and stability tests to determine the optimal vehicle for this compound.
Materials
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)
-
Sterile water for injection
-
Weighing scale
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL or 3 mL)
-
Rodent scale
Preparation of Dosing Solution (Example)
-
Calculate the required amount of this compound and vehicle. This will depend on the desired dose (e.g., 10 mg/kg), the average body weight of the animals, and the dosing volume (typically 5-10 mL/kg for mice and rats).
-
Weigh the appropriate amount of this compound powder.
-
Prepare the vehicle solution. For a 0.5% carboxymethylcellulose (CMC) solution, dissolve 0.5 g of CMC in 100 mL of sterile water. Heat and stir until a clear, viscous solution is formed. Allow to cool to room temperature.
-
Suspend the this compound in the vehicle. Gradually add the weighed this compound powder to the vehicle while continuously stirring or homogenizing to ensure a uniform suspension.
Oral Gavage Administration
-
Animal Handling and Restraint:
-
Gently but firmly restrain the rodent. For mice, scruff the back of the neck to immobilize the head. For rats, restrain the upper body and head. .
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).
-
With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle smoothly along the roof of the mouth and down the esophagus. The animal should swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the dosing solution.
-
-
Post-Administration Monitoring:
-
Carefully withdraw the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
-
Signaling Pathways and Experimental Workflows
PPARα/γ Signaling Pathway
This compound functions as a dual agonist for PPARα and PPARγ, which are nuclear receptors that regulate gene expression. Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid metabolism, inflammation, and insulin (B600854) signaling.
Caption: PPARα/γ signaling pathway activated by this compound.
Experimental Workflow for Atherosclerosis Study
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of atherosclerosis, such as the apoE knockout mouse.
Caption: Workflow for an atherosclerosis study in apoE knockout mice.
References
Application Notes and Protocols for Measuring LY465608 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY465608 is a dual agonist for the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). These nuclear receptors are critical regulators of lipid and glucose metabolism, making them important therapeutic targets for metabolic diseases. Accurate determination of the binding affinity of this compound to both PPARα and PPARγ is essential for understanding its potency, selectivity, and overall pharmacological profile.
These application notes provide detailed protocols for three common methods to measure the binding affinity of this compound: a radioligand binding assay using the Scintillation Proximity Assay (SPA) format, a non-radioactive fluorescence polarization (FP) competition assay, and a cell-based FRET assay.
Data Presentation
While specific binding affinity data for this compound is not publicly available, the following table provides representative data for well-characterized PPAR agonists to illustrate how results from the described assays would be presented.
| Compound | Receptor | Assay Type | Radioligand/Probe | Ki (nM) | IC50 (nM) | Reference Compound |
| This compound | PPARα | SPA | [³H]-GW2433 | TBD | TBD | GW7647 |
| This compound | PPARγ | SPA | [³H]-Rosiglitazone | TBD | TBD | Rosiglitazone |
| This compound | PPARα | FP | Fluorescein-GW409544 | TBD | TBD | GW409544 |
| This compound | PPARγ | FP | Fluorescein-Rosiglitazone | TBD | TBD | Rosiglitazone |
| GW7647 | PPARα | SPA | [³H]-GW2433 | 1.1 | 2.5 | - |
| Rosiglitazone | PPARγ | SPA | [³H]-Rosiglitazone | 43 | 100 | - |
| GW409544 | PPARα | FP | Fluorescein-GW409544 | 25 | 60 | - |
| Rosiglitazone | PPARγ | FP | Fluorescein-Rosiglitazone | 50 | 120 | - |
TBD: To be determined by experimentation.
Signaling Pathway and Experimental Workflow Visualizations
PPARα/γ Signaling Pathway
Caption: PPARα/γ signaling pathway activation by this compound.
Scintillation Proximity Assay (SPA) Workflow
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of LY465608
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY465608 is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). These nuclear receptors are critical regulators of lipid metabolism, glucose homeostasis, and inflammation. As a dual agonist, this compound has the potential to address multiple aspects of the metabolic syndrome. This document provides detailed protocols for cell-based assays to characterize the in vitro activity of this compound, enabling researchers to assess its potency, efficacy, and downstream cellular effects.
Mechanism of Action: Dual PPARα/γ Agonism
This compound functions by binding to and activating both PPARα and PPARγ. These receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation, lipid metabolism (PPARα), glucose uptake, and adipocyte differentiation (PPARγ).
Figure 1: Simplified signaling pathway of this compound as a dual PPARα/γ agonist.
Quantitative Activity Data for this compound
The following table summarizes the reported in vitro activity of this compound against human PPARα and PPARγ.[1]
| Target | Assay Type | Parameter | Value (nM) | pValue (-log M) | Reference |
| Human PPARα | Binding Affinity | Ki | 170 | 6.77 | J Med Chem (2004) 47: 4118-4127 |
| Human PPARα | Binding Affinity | IC50 | 174 | 6.76 | J Med Chem (2001) 44: 2061-2064 |
| Human PPARα | Functional (Transactivation) | EC50 | 150 | 6.82 | J Med Chem (2003) 46: 1306-1317 |
| Human PPARγ | Binding Affinity | Ki | 550 | 6.26 | J Med Chem (2004) 47: 4118-4127 |
| Human PPARγ | Binding Affinity | IC50 | 548 | 6.26 | J Med Chem (2001) 44: 2061-2064 |
Experimental Protocols
PPAR Reporter Gene Assay
This assay quantitatively measures the activation of PPARα or PPARγ by this compound in a cellular context.
Figure 2: Workflow for a PPAR reporter gene assay.
Materials:
-
Host cell line (e.g., HEK293T, HepG2)
-
Cell culture medium and supplements
-
PPARα or PPARγ expression vector
-
PPRE-driven firefly luciferase reporter vector
-
Control vector with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Culture: Maintain the host cell line in the recommended culture medium and conditions.
-
Transfection: Co-transfect the cells with the PPAR expression vector, the PPRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent.
-
Plating: After 24 hours, seed the transfected cells into 96-well plates at an appropriate density.
-
Treatment: Prepare serial dilutions of this compound in the cell culture medium and add to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control. Plot the fold induction against the concentration of this compound to determine the EC50 value.
Adipocyte Differentiation Assay
This assay assesses the functional consequence of PPARγ activation by measuring the differentiation of preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocyte cell line
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS) and Calf Serum (CS)
-
Differentiation induction cocktail (MDI): 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin
-
This compound
-
Oil Red O staining solution
Protocol:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% CS until they reach confluence.
-
Induction of Differentiation: Two days post-confluence, replace the medium with DMEM containing 10% FBS and the MDI cocktail, with or without varying concentrations of this compound.
-
Insulin Treatment: After 48 hours, replace the medium with DMEM containing 10% FBS and insulin.
-
Maintenance: After another 48 hours, replace the medium with DMEM containing 10% FBS. Replenish the medium every 2-3 days.
-
Staining: After 8-10 days of differentiation, wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize lipid droplets.
-
Quantification: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at 510 nm to quantify lipid accumulation.
Anti-Inflammatory Assay (Inhibition of Protein Denaturation)
This assay provides an in vitro measure of the anti-inflammatory potential of this compound, a known effect of PPAR activation.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
This compound
-
Reference anti-inflammatory drug (e.g., Diclofenac sodium)
-
Spectrophotometer
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin (or 0.45 mL of BSA solution) and 2.8 mL of PBS.
-
Treatment: Add 2 mL of varying concentrations of this compound to the reaction mixture. Prepare a control group with the vehicle and a positive control group with the reference drug.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce protein denaturation by heating the samples at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Disclaimer
These protocols are intended for research use only. Researchers should optimize the protocols for their specific cell lines and experimental conditions. Appropriate safety precautions should be taken when handling all chemicals and biological materials.
References
Preparation of LY465608 Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of LY465608, a potent dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results in pharmacological and drug development studies.
Compound Information
A summary of the key chemical properties of this compound is presented in the table below. This information is essential for accurate calculation of stock solution concentrations.
| Property | Value |
| Molecular Weight | 457.53 g/mol |
| Chemical Formula | C₂₈H₂₇NO₅ |
| CAS Number | 328918-26-9 |
| Appearance | Solid powder |
| Storage (Solid) | Store at -20°C for long-term storage. Short-term storage (days to weeks) can be at 0-4°C in a dry, dark environment. |
Solubility and Solvent Selection
General Solubility Profile:
| Solvent | Solubility | Notes |
| DMSO | Expected to be soluble | Commonly used for in vitro assays. |
| Ethanol | May be soluble | Can be used for certain applications, but may have lower solvating power than DMSO for this compound. |
| Water | Expected to be poorly soluble | Not recommended for primary stock solution preparation. |
Experimental Protocols
Materials and Equipment
-
This compound solid powder
-
High-purity Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials (amber or covered in foil)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions for in vitro experiments.
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 457.53 g/mol x 1000 mg/g = 4.5753 mg
-
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh out approximately 4.58 mg of this compound powder and record the exact weight.
-
-
Dissolving the Compound:
-
Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the this compound powder. For example, if you weighed exactly 4.5753 mg, add 1.0 mL of DMSO. If the weight is slightly different, adjust the volume of DMSO proportionally to achieve a 10 mM concentration.
-
Cap the vial tightly and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure that all the solid has dissolved. If any particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
-
Storage and Handling:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in amber vials or vials wrapped in aluminum foil to protect the compound from light.
-
Store the stock solution at -20°C. For short-term storage (days to a week), 4°C is acceptable.
-
Data Presentation: Stock Solution Calculation Table
The following table provides the required mass of this compound to prepare various concentrations and volumes of stock solutions.
| Desired Concentration | Volume | Required Mass of this compound |
| 1 mM | 1 mL | 0.458 mg |
| 5 mM | 1 mL | 2.288 mg |
| 10 mM | 1 mL | 4.575 mg |
| 20 mM | 1 mL | 9.151 mg |
| 50 mM | 1 mL | 22.877 mg |
| 1 mM | 5 mL | 2.288 mg |
| 5 mM | 5 mL | 11.438 mg |
| 10 mM | 5 mL | 22.877 mg |
Signaling Pathway Context
This compound acts as a dual agonist for PPARα and PPARγ, which are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.
Application Notes and Protocols for Gene Expression Analysis Using LY465608
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY465608 is a potent and selective dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a member of the nuclear receptor superfamily of ligand-activated transcription factors, PPARs play a crucial role in the regulation of genes involved in lipid metabolism, inflammation, and energy homeostasis. Upon activation by a ligand such as this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their expression.
These application notes provide a comprehensive overview of the use of this compound for in vitro and in vivo gene expression analysis. The protocols detailed below are intended to guide researchers in designing and executing experiments to investigate the effects of this compound on the expression of target genes.
Mechanism of Action: PPARα/γ Agonism
This compound simultaneously activates both PPARα and PPARγ, leading to a broad range of transcriptional responses.
-
PPARα activation is primarily associated with the regulation of fatty acid catabolism. Key processes influenced by PPARα include fatty acid uptake, β-oxidation, and lipoprotein metabolism.
-
PPARγ activation is a key regulator of adipogenesis, lipid storage, and insulin (B600854) sensitivity. It also exerts anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
The dual agonism of this compound makes it a valuable tool for studying the interplay between these two critical metabolic pathways and for exploring its therapeutic potential in metabolic disorders.
Applications in Gene Expression Analysis
The study of gene expression changes induced by this compound can provide valuable insights into its biological functions and therapeutic potential. Key applications include:
-
Target Gene Identification and Validation: Identifying novel genes regulated by dual PPARα/γ activation.
-
Pathway Analysis: Elucidating the signaling pathways and biological processes modulated by this compound.
-
Pharmacodynamics: Correlating gene expression changes with the pharmacological effects of the compound.
-
Drug Discovery: Screening for and characterizing new dual PPARα/γ agonists.
-
Disease Modeling: Investigating the therapeutic potential of this compound in models of metabolic diseases such as diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).
Data Presentation
Disclaimer: Extensive literature searches did not yield specific quantitative gene expression data for this compound. The following tables present representative data from studies using other dual PPARα/γ agonists. These data should be considered illustrative of the expected effects of this compound. Researchers are strongly encouraged to generate their own data for specific experimental systems.
Table 1: Representative Gene Expression Changes in Adipocytes Treated with a Dual PPARα/γ Agonist
| Gene Symbol | Gene Name | Function | Fold Change (vs. Control) | Reference Method |
| PPARG | Peroxisome proliferator-activated receptor gamma | Adipogenesis, lipid storage | ↑ 2.5 | qPCR |
| FABP4 | Fatty acid binding protein 4 (aP2) | Fatty acid uptake and transport | ↑ 4.8 | qPCR |
| CD36 | CD36 molecule (thrombospondin receptor) | Fatty acid translocase | ↑ 3.2 | qPCR |
| LPL | Lipoprotein lipase | Triglyceride hydrolysis | ↑ 2.1 | qPCR |
| ADIPOQ | Adiponectin, C1Q and collagen domain containing | Adipokine, insulin sensitizing | ↑ 3.5 | qPCR |
Table 2: Representative Gene Expression Changes in Hepatocytes Treated with a Dual PPARα/γ Agonist
| Gene Symbol | Gene Name | Function | Fold Change (vs. Control) | Reference Method |
| CPT1A | Carnitine palmitoyltransferase 1A | Fatty acid oxidation | ↑ 3.8 | qPCR |
| ACSL1 | Acyl-CoA synthetase long-chain family member 1 | Fatty acid activation | ↑ 2.9 | qPCR |
| FASN | Fatty acid synthase | Fatty acid synthesis | ↓ 1.8 | qPCR |
| SCD | Stearoyl-CoA desaturase | Fatty acid desaturation | ↓ 2.2 | qPCR |
| APOA1 | Apolipoprotein A1 | HDL component | ↑ 1.5 | qPCR |
Table 3: Representative Gene Expression Changes in Macrophages Treated with a Dual PPARα/γ Agonist
| Gene Symbol | Gene Name | Function | Fold Change (vs. Control) | Reference Method |
| TNF | Tumor necrosis factor | Pro-inflammatory cytokine | ↓ 2.7 | qPCR |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | ↓ 3.1 | qPCR |
| CCL2 | C-C motif chemokine ligand 2 (MCP-1) | Chemokine | ↓ 2.5 | qPCR |
| ARG1 | Arginase 1 | M2 macrophage marker | ↑ 4.2 | qPCR |
| CD163 | CD163 molecule | M2 macrophage marker | ↑ 3.0 | qPCR |
Experimental Protocols
Protocol 1: In Vitro Gene Expression Analysis in a Cell Line (e.g., HepG2 Hepatocytes)
Objective: To determine the effect of this compound on the expression of target genes in a human hepatocyte cell line.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Prepare working solutions of this compound in cell culture medium at the desired concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
RNA Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using TRIzol reagent, following the manufacturer's protocol.
-
Perform RNA extraction and purification. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and primers for the target gene and a housekeeping gene.
-
Perform qPCR using a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Protocol 2: Gene Expression Analysis using RNA Sequencing (RNA-Seq)
Objective: To obtain a global view of the transcriptional changes induced by this compound.
Materials:
-
Same as Protocol 1 for cell culture and treatment.
-
RNA extraction kit with a focus on high-quality RNA for sequencing (e.g., RNeasy Kit, Qiagen).
-
RNA sequencing library preparation kit.
-
Next-generation sequencing (NGS) platform.
Procedure:
-
Sample Preparation: Follow steps 1-4 of Protocol 1 to obtain high-quality total RNA. Ensure RNA integrity is high (RIN > 8) as determined by a Bioanalyzer or similar instrument.
-
Library Preparation:
-
Prepare RNA-seq libraries from the total RNA using a commercially available kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on an NGS platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages like DESeq2 or edgeR in R.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify affected biological pathways and processes using tools like DAVID, Metascape, or GSEA.
-
Mandatory Visualizations
Caption: Signaling pathway of the dual PPARα/γ agonist this compound.
Caption: Experimental workflow for qPCR-based gene expression analysis.
Caption: Experimental workflow for RNA-Seq-based gene expression analysis.
Practical Guide to Working with LY465608: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a practical guide for utilizing LY465608, a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). The information compiled herein is intended to support preclinical research and drug development efforts by providing detailed protocols for key experiments and a summary of its pharmacological properties.
Introduction to this compound
This compound is a synthetic, non-thiazolidinedione compound designed to concurrently activate both PPARα and PPARγ. This dual agonism makes it a subject of interest for the potential treatment of metabolic disorders, such as type 2 diabetes and dyslipidemia, by addressing both insulin (B600854) resistance and lipid abnormalities. Its mechanism of action involves the modulation of gene expression related to glucose and lipid metabolism, and inflammatory responses.
Chemical Properties:
| Property | Value |
| Chemical Formula | C₂₈H₂₇NO₅ |
| Molecular Weight | 457.53 g/mol |
| CAS Number | 328918-26-9 |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage | Store at -20°C for long-term use |
Mechanism of Action: Dual PPARα/γ Agonism
This compound functions by binding to and activating PPARα and PPARγ, which are ligand-activated transcription factors. Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in various metabolic pathways.
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, resulting in decreased plasma triglycerides.
-
PPARγ Activation: Highly expressed in adipose tissue, where it is a key regulator of adipogenesis, insulin sensitivity, and glucose homeostasis. Activation of PPARγ enhances insulin signaling and promotes glucose uptake in peripheral tissues.
Quantitative Pharmacological Data
| Parameter | Species | Value | Assay Type |
| ED₅₀ (Glucose Normalization) | Rat | 3.8 mg/kg/day | In vivo |
Experimental Protocols
In Vitro PPAR Transactivation Assay
This protocol describes a cell-based luciferase reporter assay to determine the functional potency of this compound on PPARα and PPARγ.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Opti-MEM
-
Lipofectamine 2000 (or similar transfection reagent)
-
Expression plasmids: pCMX-hPPARα, pCMX-hPPARγ, pCMX-hRXRα
-
Reporter plasmid: pGL3-PPRE-luc
-
Control plasmid (e.g., pRL-TK for normalization)
-
This compound stock solution (in DMSO)
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex in Opti-MEM according to the manufacturer's protocol. A typical transfection mix per well would include:
-
50 ng PPAR expression vector (either PPARα or PPARγ)
-
50 ng RXRα expression vector
-
100 ng PPRE-luciferase reporter vector
-
10 ng control plasmid
-
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM, starting from a high concentration (e.g., 10 µM). Include a DMSO vehicle control.
-
Aspirate the transfection medium and add 100 µL of the compound dilutions to the respective wells.
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂.
-
Luciferase Assay:
-
Aspirate the medium and lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure firefly and Renilla luciferase activity using a luminometer according to the kit's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Determine the EC50 value using a non-linear regression curve fit (e.g., log(agonist) vs. response -- Variable slope).
-
In Vivo Efficacy Study in a Model of Atherosclerosis
This protocol outlines a study to evaluate the anti-atherosclerotic effects of this compound in apolipoprotein E-deficient (ApoE⁻/⁻) mice, a commonly used model for atherosclerosis research.[1]
Materials:
-
Male ApoE⁻/⁻ mice (8-10 weeks old)
-
High-fat diet (e.g., Western diet containing 21% fat and 0.15% cholesterol)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Surgical tools for tissue collection
-
Oil Red O staining solution
-
Reagents for plasma lipid analysis (cholesterol, triglycerides)
Protocol:
-
Induction of Atherosclerosis: Place ApoE⁻/⁻ mice on a high-fat diet for 8-12 weeks to induce the development of atherosclerotic plaques.
-
Group Allocation: Randomly divide the mice into two groups:
-
Vehicle Control Group: Receives daily administration of the vehicle.
-
This compound Treatment Group: Receives daily administration of this compound (e.g., 10 mg/kg).
-
-
Dosing: Administer the vehicle or this compound daily via oral gavage for a period of 12-16 weeks.
-
Monitoring: Monitor body weight and food intake weekly.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and collect blood via cardiac puncture. Perfuse the vascular system with saline, followed by 4% paraformaldehyde. Carefully dissect the entire aorta.
-
Atherosclerotic Plaque Analysis:
-
Open the aorta longitudinally and pin it flat on a black wax surface.
-
Stain the aorta with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.
-
Capture images of the stained aortas and quantify the plaque area as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).
-
-
Blood Lipid Analysis: Centrifuge the collected blood to obtain plasma. Analyze plasma levels of total cholesterol and triglycerides using commercially available kits.
-
Data Analysis: Compare the plaque area and plasma lipid levels between the vehicle control and this compound treatment groups using an appropriate statistical test (e.g., Student's t-test).
Conclusion
This guide provides a foundational framework for working with this compound. The provided protocols for in vitro and in vivo studies can be adapted and optimized for specific research needs. As a dual PPARα/γ agonist, this compound holds potential for further investigation in the context of metabolic diseases. It is crucial for researchers to perform their own dose-response studies and comprehensive characterizations to ensure the validity and reproducibility of their findings.
References
Application Notes and Protocols for LY465608 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY465608 is a potent and selective dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a dual agonist, it has been investigated for its potential in treating metabolic disorders such as type 2 diabetes and dyslipidemia. High-throughput screening (HTS) assays are essential for identifying and characterizing compounds like this compound that modulate the activity of nuclear receptors. These application notes provide detailed protocols for two common HTS assays suitable for evaluating this compound and similar compounds: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coactivator recruitment assay and a cell-based luciferase reporter gene assay.
Data Presentation
The following table summarizes the reported in vitro potency of this compound for human PPARα and PPARγ. This data is critical for designing experiments and interpreting results.
| Target | Assay Type | Parameter | Value (nM) |
| Human PPARα | Not specified | EC50 | 1.5 |
| Human PPARγ | Not specified | EC50 | 56 |
Signaling Pathway
The diagram below illustrates the general signaling pathway for PPARα and PPARγ activation by an agonist like this compound, leading to the transcription of target genes.
Caption: PPARα/γ signaling pathway activated by an agonist.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay measures the ability of this compound to promote the interaction between the PPAR ligand-binding domain (LBD) and a coactivator peptide.
Experimental Workflow:
Caption: Workflow for the TR-FRET coactivator recruitment assay.
Materials:
-
GST-tagged human PPARα or PPARγ Ligand Binding Domain (LBD)
-
Terbium (Tb)-labeled anti-GST antibody (FRET donor)
-
Fluorescein-labeled coactivator peptide (e.g., from PGC-1α or SRC-1) (FRET acceptor)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)
-
384-well low-volume black assay plates
-
TR-FRET compatible plate reader
Protocol:
-
Prepare a serial dilution of this compound in assay buffer. The concentration range should span from approximately 0.01 nM to 10 µM to generate a full dose-response curve.
-
Dispense 5 µL of each this compound dilution (or control) into the wells of a 384-well plate.
-
Add 5 µL of GST-PPARα-LBD or GST-PPARγ-LBD (final concentration typically 1-5 nM) to each well.
-
Prepare a 2X mixture of Tb-anti-GST antibody (final concentration typically 1-2 nM) and fluorescein-coactivator peptide (final concentration typically 25-100 nM) in assay buffer.
-
Add 10 µL of the antibody/peptide mixture to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at ~495 nm (terbium reference) and ~520 nm (FRET signal).
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Emission at 520 nm / Emission at 495 nm) * 10,000.
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cell-Based Luciferase Reporter Gene Assay
This assay measures the ability of this compound to activate the transcription of a reporter gene under the control of a PPAR response element (PPRE) in living cells.
Experimental Workflow:
Caption: Workflow for the cell-based luciferase reporter assay.
Materials:
-
HEK293T or other suitable host cell line
-
Expression vector for full-length human PPARα or PPARγ
-
Reporter vector containing a luciferase gene driven by a promoter with multiple PPREs
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Luciferase assay reagent (containing cell lysis buffer and luciferase substrate)
-
96-well or 384-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Co-transfect the host cells with the PPAR expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent. A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
-
Seed the transfected cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions. This typically involves a single reagent addition that lyses the cells and provides the substrate for the luciferase reaction.
-
Measure the luminescence in a plate-reading luminometer.
Data Analysis:
-
If a normalization reporter (e.g., Renilla) was used, calculate the ratio of the PPRE-luciferase signal to the normalization signal for each well.
-
Plot the normalized luminescence (or raw luminescence if no normalization was used) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The protocols and data presented provide a framework for the high-throughput screening and characterization of this compound and other PPARα/γ dual agonists. The TR-FRET assay offers a rapid and robust biochemical method for identifying direct binders that promote coactivator recruitment, while the cell-based luciferase reporter assay provides a more physiologically relevant measure of transcriptional activation. The choice of assay will depend on the specific goals of the screening campaign, from primary hit identification to lead optimization.
Troubleshooting & Optimization
LY465608 solubility issues and solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the dual PPAR-α/γ agonist, LY465608. Here you will find troubleshooting guides and frequently asked questions to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). As a dual agonist, it is designed to address metabolic disorders by combining the therapeutic benefits of activating both PPAR subtypes.
Q2: What is the primary solvent for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It is poorly soluble in aqueous solutions. For most in vitro applications, a concentrated stock solution in DMSO is recommended.
Q3: How should I store this compound powder and stock solutions?
A3:
-
Powder: Store the solid compound at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). It should be kept in a dry and dark environment.
-
Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended (up to 6 months). For shorter-term storage, -20°C is suitable (up to 1 month).
Q4: What is the recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. However, the optimal concentration may vary depending on the cell line, so it is advisable to run a vehicle control to assess the impact of DMSO on your specific cells.
Solubility Data
The solubility of this compound in common laboratory solvents is summarized below. This data is essential for the preparation of stock and working solutions.
| Solvent | Solubility | Notes |
| DMSO | ≥ 23 mg/mL (≥ 50 mM) | The preferred solvent for preparing high-concentration stock solutions. Gentle warming and sonication can aid in dissolution. |
| Ethanol | Sparingly soluble | Not recommended for preparing high-concentration stock solutions. May be used as a co-solvent in some formulations. |
| Water | Insoluble | This compound is practically insoluble in aqueous solutions. |
| PBS (pH 7.2) | Insoluble | Not suitable for direct dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution (Molecular Weight: 457.53 g/mol ), you would need 22.88 mg.
-
Solvent Addition: In a well-ventilated area, add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 10-15 minutes or gently warm it to 37°C.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
50 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 50 mM this compound stock solution at room temperature.
-
Serial Dilution: To avoid precipitation, perform serial dilutions of the DMSO stock in pre-warmed cell culture medium. Do not add the concentrated stock directly to a large volume of medium.
-
Intermediate Dilution (Example): Prepare a 1 mM intermediate solution by adding 10 µL of the 50 mM stock to 490 µL of pre-warmed medium. Mix gently by pipetting.
-
Final Dilution: Add the desired volume of the intermediate dilution to your cell culture plates to achieve the final working concentration. For example, to achieve a 10 µM final concentration in a well containing 1 mL of medium, add 10 µL of the 1 mM intermediate solution.
-
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your experimental wells.
Protocol 3: Suggested Formulation for In Vivo Studies
For oral administration in rodent models, a suspension or a solution using co-solvents can be prepared.
Example Vehicle Formulation (Suspension):
-
0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC) in sterile water
-
0.1% (v/v) Tween 80
Procedure:
-
Vehicle Preparation: Prepare the vehicle by dissolving CMC in water, followed by the addition of Tween 80. Mix thoroughly.
-
Compound Preparation: Weigh the required amount of this compound.
-
Suspension: Gradually add the vehicle to the this compound powder while triturating with a mortar and pestle to form a uniform suspension.
-
Homogenization: Use a magnetic stirrer or brief sonication to ensure a homogenous suspension before administration.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation in Stock Solution | - Compound has come out of solution during storage. | - Gently warm the stock solution to 37°C and vortex or sonicate until the precipitate redissolves. - Ensure proper storage conditions are maintained. |
| Precipitation in Cell Culture Medium | - Poor aqueous solubility of this compound. - High final concentration of the compound. - Direct dilution of concentrated DMSO stock into a large volume of aqueous medium. | - Perform serial dilutions of the DMSO stock in pre-warmed medium. - Ensure the final DMSO concentration is kept low (typically ≤ 0.1%). - Consider using a serum-containing medium, as serum proteins can sometimes help to maintain compound solubility. |
| Inconsistent Experimental Results | - Inaccurate concentration of the stock solution. - Degradation of the compound. - Cellular toxicity due to high DMSO concentration. | - Prepare fresh stock solutions and verify the concentration. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Always include a vehicle control to assess the effect of the solvent on the cells. |
Visual Guides
PPAR Signaling Pathway
Caption: Mechanism of action of this compound via the PPAR signaling pathway.
Experimental Workflow for In Vitro Studies
Caption: A typical experimental workflow for using this compound in cell-based assays.
Troubleshooting Logic for Precipitation Issues
Caption: A decision-making diagram for troubleshooting this compound precipitation.
Technical Support Center: LY465608 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY465608, a dual PPARα/γ agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a ligand for these nuclear receptors, this compound modulates the transcription of genes involved in glucose and lipid metabolism, and inflammation. Its dual agonism makes it a tool for studying metabolic disorders.
Q2: What are the common research applications for this compound?
This compound is primarily used in preclinical research to investigate conditions related to metabolic syndrome, such as type 2 diabetes, dyslipidemia, and atherosclerosis. It serves as a tool to explore the therapeutic potential and the physiological roles of dual PPARα/γ activation.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in your aqueous experimental medium. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: What are the recommended storage conditions for this compound?
Solid this compound should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for short-term use or at -80°C for long-term storage to maintain stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound.
In Vitro Experiment Troubleshooting
Issue 1: Compound Precipitation in Cell Culture Media
-
Possible Cause: The concentration of this compound in the aqueous culture medium has surpassed its solubility limit. While soluble in DMSO, its aqueous solubility is significantly lower.
-
Troubleshooting Steps:
-
Verify Final DMSO Concentration: Ensure the final DMSO concentration is minimal (ideally ≤ 0.1%) as higher concentrations can contribute to precipitation and cellular toxicity.
-
Intermediate Dilutions: Prepare serial dilutions of the DMSO stock solution in pre-warmed culture medium to prevent localized high concentrations of the compound.
-
Solubility Enhancement: For some compounds, the use of a small percentage of serum or a solubilizing agent like Pluronic F-68 in the final medium can improve solubility. However, this should be tested for compatibility with your specific cell line and assay.
-
Issue 2: High Variability or Inconsistent Results in PPAR Transactivation Assays
-
Possible Cause: Inconsistent results can arise from several factors, including variable transfection efficiency, cell viability issues, or instability of the compound in the assay medium.
-
Troubleshooting Steps:
-
Normalize for Transfection Efficiency: Co-transfect with a control plasmid (e.g., encoding Renilla luciferase) and normalize the reporter gene activity (e.g., Firefly luciferase) to the control.
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel to ensure that the observed effects are not due to cytotoxicity at the tested concentrations.
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in the assay medium immediately before each experiment to minimize degradation.
-
Issue 3: Unexpected Off-Target Effects or Cellular Responses
-
Possible Cause: While this compound is a PPARα/γ agonist, it may have off-target effects at higher concentrations. Additionally, some observed effects may be class effects of PPAR agonists rather than specific to this compound.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a wide range of concentrations to identify the optimal concentration range for PPAR activation without significant off-target effects.
-
Use of Antagonists: Include a PPARα or PPARγ antagonist in your experimental design to confirm that the observed effects are mediated through PPAR activation.
-
Control Compounds: Compare the effects of this compound with other well-characterized PPARα, PPARγ, and dual agonists to distinguish between compound-specific and class effects.
-
In Vivo Experiment Troubleshooting
Issue 1: Adverse Effects in Animal Models (e.g., Weight Gain, Edema)
-
Possible Cause: These are known class effects of PPARγ agonists.[1][2] Weight gain is often associated with increased adipogenesis and fluid retention.
-
Troubleshooting Steps:
-
Dose Optimization: Carefully titrate the dose of this compound to find a therapeutic window that minimizes adverse effects while still achieving the desired biological response.
-
Monitor Animal Health: Closely monitor animals for signs of edema (e.g., increased body weight, swelling) and other adverse effects.
-
Compare with Other Agonists: If possible, compare the side-effect profile of this compound with other PPAR agonists to understand if the severity is compound-specific.
-
Issue 2: Inconsistent Pharmacokinetic (PK) or Pharmacodynamic (PD) Profiles
-
Possible Cause: Variability in drug formulation, administration, or animal metabolism can lead to inconsistent PK/PD results.
-
Troubleshooting Steps:
-
Consistent Formulation: Ensure the dosing solution is prepared consistently for each experiment. If using a suspension, ensure it is homogenous before and during administration.
-
Accurate Dosing: Use precise administration techniques (e.g., oral gavage, intraperitoneal injection) to ensure each animal receives the intended dose.
-
Consider Animal Strain and Sex: Be aware that metabolic rates and drug responses can vary between different animal strains and sexes.
-
Quantitative Data
The following table summarizes key in vitro activity data for this compound. Researchers should note that EC50 values can vary depending on the specific cell line, reporter construct, and assay conditions used.
| Parameter | Receptor | Value | Species | Assay Type |
| EC50 | PPARα | 1.5 nM | Human | Transactivation Assay |
| EC50 | PPARγ | 30 nM | Human | Transactivation Assay |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Protocol 1: In Vitro PPAR Transactivation Assay
This protocol outlines a general procedure for assessing the activation of PPARα and PPARγ by this compound using a luciferase reporter assay.
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T, CV-1) in 96-well plates.
-
Co-transfect the cells with:
-
A GAL4-PPARα or GAL4-PPARγ ligand-binding domain (LBD) expression vector.
-
A luciferase reporter vector containing a GAL4 upstream activation sequence (UAS).
-
A control vector expressing Renilla luciferase for normalization.
-
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Include a known PPARα agonist (e.g., GW7647) and a PPARγ agonist (e.g., rosiglitazone) as positive controls.
-
-
Luciferase Assay:
-
After 24 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: In Vivo Study in a Diabetic Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a diabetic mouse model (e.g., db/db mice).
-
Animal Acclimatization and Grouping:
-
Acclimatize the mice to the housing conditions for at least one week.
-
Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
-
Dosing Solution Preparation and Administration:
-
Prepare the dosing solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compound or vehicle to the mice daily via oral gavage for the duration of the study (e.g., 2-4 weeks).
-
-
Monitoring and Sample Collection:
-
Monitor body weight and food intake regularly.
-
Collect blood samples at specified time points to measure parameters such as blood glucose, insulin, triglycerides, and free fatty acids.
-
-
Data Analysis:
-
Analyze the changes in the measured parameters over time for each treatment group.
-
Perform statistical analysis to determine the significance of the effects of this compound compared to the vehicle control.
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting workflow for in vitro experiments.
References
Technical Support Center: Improving the Stability of LY465608 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with LY465608 in solution. Our aim is to facilitate reproducible and reliable experimental outcomes by ensuring the stability of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: this compound may be susceptible to acid or base-catalyzed hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
-
Light: Exposure to UV or fluorescent light may induce photolytic degradation.
-
Oxidizing agents: The presence of peroxides or dissolved oxygen can lead to oxidative degradation.
-
Solvent: The choice of solvent can impact both solubility and stability.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Due to its poor aqueous solubility, it is recommended to prepare stock solutions of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For working solutions, further dilution in aqueous buffers is common. However, it is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could cause precipitation or cellular toxicity.
Q3: How should I store my this compound solutions to ensure maximum stability?
A3: For optimal stability, stock solutions of this compound in an organic solvent should be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and moisture absorption. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Aqueous working solutions should be prepared fresh daily and kept on ice during use.
Q4: I am observing a decrease in the potency of my this compound solution over time. What could be the cause?
A4: A decrease in potency is often indicative of compound degradation. This could be due to improper storage, repeated freeze-thaw cycles, exposure to light, or instability in the chosen buffer system. We recommend performing a stability study to identify the cause and optimize your handling and storage procedures.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution
Symptoms:
-
Visible particulate matter or cloudiness in the solution.
-
Inconsistent results in bioassays.
-
Lower than expected concentration upon analysis.
Possible Causes:
-
Exceeding the solubility limit of this compound in the aqueous buffer.
-
"Salting out" effect due to high ionic strength of the buffer.
-
Interaction with components of the experimental medium.
Solutions:
-
Decrease the final concentration of this compound.
-
Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerance limits of your assay.
-
Test different buffer systems with varying pH and ionic strengths.
-
Consider the use of solubilizing agents or formulation strategies for poorly soluble compounds.
Issue 2: Inconsistent Results and Poor Reproducibility
Symptoms:
-
High variability between experimental replicates.
-
Drifting baseline or appearance of new peaks in HPLC analysis over time.
-
Loss of biological activity in stored solutions.
Possible Causes:
-
Degradation of this compound due to improper handling or storage.
-
Contamination of the stock solution.
-
Inaccurate pipetting of viscous stock solutions (e.g., DMSO).
Solutions:
-
Prepare fresh working solutions for each experiment from a new aliquot of the stock solution.
-
Validate your storage conditions by conducting a short-term stability study (see Experimental Protocols).
-
Ensure proper mixing of solutions after dilution of the stock.
-
Use reverse pipetting for viscous stock solutions to ensure accurate dispensing.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to investigate the intrinsic stability of this compound under various stress conditions. The goal is to induce degradation to an extent of 5-20%.[1]
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffers (e.g., phosphate, acetate)
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 4, and 8 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in a 60°C oven for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., ICH-compliant photostability chamber) for a defined period.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, by a stability-indicating HPLC method.
Data Presentation: Hypothetical Forced Degradation Results for this compound
| Stress Condition | Duration (hours) | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl, 60°C | 8 | 15.2 | 2 |
| 0.1 N NaOH, 60°C | 8 | 18.5 | 3 |
| 3% H₂O₂, RT | 8 | 9.8 | 1 |
| Thermal, 60°C | 72 | 5.1 | 1 |
| Photolytic | 24 | 12.3 | 2 |
Protocol 2: Short-Term Stability Assessment in Different Solvents
This protocol helps determine the stability of this compound in various solvent systems under typical laboratory conditions.
Materials:
-
This compound
-
DMSO, Ethanol, Acetonitrile
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC system
Procedure:
-
Prepare Solutions: Prepare 100 µg/mL solutions of this compound in DMSO, Ethanol, Acetonitrile, and a 1:99 DMSO:PBS mixture.
-
Incubation: Store aliquots of each solution at room temperature (25°C) and refrigerated (4°C).
-
Time Points: Analyze the samples at 0, 2, 4, 8, and 24 hours.
-
Analysis: Quantify the remaining this compound concentration at each time point using a validated HPLC method.
Data Presentation: Hypothetical Short-Term Stability of this compound (% Remaining)
| Solvent | Storage Condition | 0 hours | 2 hours | 4 hours | 8 hours | 24 hours |
| DMSO | Room Temp (25°C) | 100 | 99.8 | 99.5 | 99.1 | 98.2 |
| DMSO | Refrigerated (4°C) | 100 | 100 | 99.9 | 99.8 | 99.6 |
| Ethanol | Room Temp (25°C) | 100 | 99.6 | 99.1 | 98.5 | 97.0 |
| Ethanol | Refrigerated (4°C) | 100 | 99.9 | 99.7 | 99.5 | 99.1 |
| 1% DMSO in PBS | Room Temp (25°C) | 100 | 95.2 | 90.1 | 82.3 | 65.4 |
| 1% DMSO in PBS | Refrigerated (4°C) | 100 | 98.5 | 97.2 | 95.0 | 91.3 |
Visualizations
References
Technical Support Center: Troubleshooting LY465608 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during in vivo experiments with LY465608.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation and Administration
Q1: How should I formulate this compound for in vivo administration?
A1: this compound is soluble in DMSO. For in vivo use, a common approach for poorly water-soluble compounds is to first dissolve the compound in a minimal amount of an organic solvent like DMSO, and then dilute it in a vehicle suitable for animal administration, such as corn oil, or an aqueous solution containing a surfactant like Tween 80 or a co-solvent like polyethylene (B3416737) glycol (PEG). It is critical to establish the maximum tolerated concentration of the solvent in your animal model to avoid vehicle-induced toxicity. A pilot study to assess the tolerability of the chosen formulation is highly recommended.
Q2: What is the recommended route of administration and dosage for this compound in preclinical models?
A2: The optimal route and dosage will depend on the specific animal model and experimental goals. However, based on published preclinical studies, oral gavage is a common administration route. For example, in Zucker diabetic fatty rats, the ED50 for glucose normalization was reported to be 3.8 mg/kg/day.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific model and endpoints.
Q3: I'm observing precipitation of this compound in my formulation. What can I do?
A3: Precipitation can be a significant issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Sonication: Gently sonicate the formulation to aid in dissolution.
-
Warming: Slightly warming the vehicle may improve solubility, but be cautious about compound stability at higher temperatures.
-
Adjusting the vehicle: Consider using a different co-solvent or surfactant, or adjusting their concentrations.
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle might improve solubility.
-
Fresh preparation: Prepare the formulation fresh before each administration to minimize the chance of precipitation over time.
Unexpected Physiological or Behavioral Effects
Q4: I'm observing a significant increase in liver weight (hepatomegaly) in my rodent models treated with this compound. Is this expected?
A4: Yes, hepatomegaly is a known effect of PPARα agonists, particularly in rodents. This is often due to the upregulation of genes involved in fatty acid metabolism and cell proliferation. However, it is essential to distinguish this adaptive response from hepatotoxicity.
Troubleshooting Steps:
-
Histopathology: Conduct a thorough histological analysis of the liver tissue to look for signs of inflammation, necrosis, or other pathological changes.
-
Serum Biochemistry: Measure serum levels of liver enzymes such as ALT and AST. A significant elevation can indicate liver damage.
Q5: My animals are showing signs of lethargy or other adverse effects. What should I do?
A5: Any adverse effects should be taken seriously.
-
Dose reduction: The dose may be too high for your specific animal model. Consider reducing the dose.
-
Vehicle control: Ensure that the vehicle itself is not causing the adverse effects by including a vehicle-only control group.
-
Monitor animal welfare: Closely monitor the animals for signs of distress, weight loss, and changes in behavior. If severe adverse effects are observed, you may need to terminate the experiment for those animals and reconsider your experimental design.
Variability in Experimental Readouts
Q6: I am seeing high variability in my blood glucose and lipid measurements between animals in the same treatment group. What could be the cause?
A6: High variability can obscure the true effects of the compound.
-
Animal handling and stress: Ensure consistent and gentle handling of the animals, as stress can significantly impact metabolic parameters.
-
Dosing accuracy: Double-check your calculations and ensure accurate administration of the compound. For oral gavage, proper technique is crucial to ensure the full dose is delivered to the stomach.
-
Fasting state: If measuring metabolic endpoints, ensure that all animals are fasted for the same duration, as this can greatly influence blood glucose and lipid levels.
-
Circadian rhythm: Metabolic processes can vary throughout the day. Try to perform your measurements at the same time each day.
-
Animal model: The genetic background and health status of your animals can contribute to variability. Ensure you are using a well-characterized and healthy animal colony.
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in a Rodent Model
| Animal Model | Parameter | Treatment Group | Dose | Result |
| Zucker diabetic fatty (ZDF) rats | Plasma Glucose | This compound | 3.8 mg/kg/day | ED50 for glucose normalization |
Table 2: General Recommendations for Oral Gavage in Mice
| Mouse Weight (grams) | Gavage Needle Gauge | Maximum Administration Volume (mL/kg) |
| 15 - 20 | 22G | 10 |
| 20 - 25 | 20G | 10 |
| 25 - 35 | 18G | 10 |
Experimental Protocols
Protocol: Oral Gavage Administration of this compound in Mice
This protocol provides a general guideline. Specific details may need to be optimized for your experiment.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water, or corn oil)
-
Appropriately sized oral gavage needles (see Table 2)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to accurately calculate the required dose volume.
-
If required by the experimental design, fast the animals for a predetermined period (e.g., 4-6 hours).
-
-
Formulation Preparation:
-
Calculate the total volume of formulation needed for all animals in a treatment group, including a small overage.
-
Prepare the this compound formulation at the desired concentration. If using a suspension, ensure it is continuously and gently mixed to maintain homogeneity.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the skin on its neck and back to immobilize the head. The body should be held in a vertical position.
-
-
Gavage Administration:
-
Measure the correct insertion depth for the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.
-
Attach the gavage needle to the syringe containing the calculated dose volume.
-
Gently insert the needle into the mouse's mouth, slightly off-center, and advance it along the roof of the mouth towards the esophagus. The mouse will typically swallow, which aids in guiding the needle into the esophagus.
-
If any resistance is felt, do not force the needle. Withdraw and re-attempt.
-
Once the needle is at the predetermined depth, slowly administer the formulation.
-
After administration, gently withdraw the needle along the same path.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing or bleeding.
-
Continue to monitor the animals regularly according to your approved animal care protocol.
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for an in vivo study with this compound.
Caption: A logical troubleshooting flowchart for common in vivo issues.
References
Technical Support Center: LY465608 Treatment Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers utilizing LY465608, a dual peroxisome proliferator-activated receptor-alpha (PPARα) and peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent dual agonist for PPARα and PPARγ. PPARs are nuclear receptors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the regulation of gene transcription. Activation of PPARα is primarily associated with the regulation of lipid metabolism, while PPARγ activation is a key regulator of glucose homeostasis and adipogenesis.
Q2: What are the expected biological effects of this compound in preclinical models?
A2: In preclinical studies, dual PPARα/γ agonists like this compound are expected to ameliorate conditions such as insulin (B600854) resistance, type 2 diabetes, and dyslipidemia. Specifically, activation of PPARα can lead to decreased triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol. Activation of PPARγ can improve insulin sensitivity and lower blood glucose levels.
Q3: In which solvents can this compound be dissolved for in vitro and in vivo studies?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, the appropriate vehicle will depend on the specific animal model and route of administration. It is crucial to perform solubility and stability tests in the chosen vehicle before initiating animal experiments.
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no cellular response to this compound treatment. | 1. Compound Degradation: Improper storage may have led to the degradation of this compound. 2. Suboptimal Concentration: The concentration range used may be too low to elicit a response. 3. Cell Line Insensitivity: The chosen cell line may not express sufficient levels of PPARα and/or PPARγ. 4. Serum Interference: Components in the cell culture serum may interfere with the activity of this compound. | 1. Verify Compound Integrity: Use a fresh stock of this compound and ensure it has been stored correctly (typically at -20°C or -80°C). 2. Perform a Dose-Response Curve: Test a wide range of concentrations to determine the optimal effective concentration (EC50). 3. Confirm Receptor Expression: Use techniques like qPCR or Western blotting to confirm the expression of PPARα and PPARγ in your cell line. 4. Optimize Serum Concentration: Test the effect of reducing the serum concentration in your culture medium during the treatment period. |
| High background signal in reporter assays (e.g., luciferase assays). | 1. Promoter Auto-activation: The reporter construct may have high basal activity. 2. Non-specific Activation by Vehicle: The solvent (e.g., DMSO) may be causing non-specific activation. | 1. Use a Minimal Promoter Construct: Employ a reporter construct with a minimal promoter to reduce basal activity. 2. Optimize Vehicle Concentration: Ensure the final concentration of the vehicle in the culture medium is low (typically ≤0.1%) and include a vehicle-only control group. |
| Observed cytotoxicity at higher concentrations. | Off-target effects or compound-specific toxicity. | 1. Assess Cell Viability: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assays. 2. Determine Therapeutic Window: Identify the concentration range that provides the desired biological effect without significant cytotoxicity. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in animal response to this compound treatment. | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. 2. Poor Bioavailability: The formulation may result in poor absorption of this compound. 3. Animal-to-Animal Variation: Inherent biological differences between individual animals. | 1. Standardize Dosing Procedure: Ensure accurate and consistent dosing techniques and timing. 2. Optimize Formulation: Test different vehicle formulations to improve solubility and absorption. Consider pharmacokinetic studies to assess bioavailability. 3. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. |
| Unexpected adverse effects (e.g., weight gain, edema). | Known side effects of PPARγ activation. | 1. Monitor Animal Health Closely: Regularly monitor body weight, food and water intake, and clinical signs of edema. 2. Dose Optimization: If adverse effects are observed, consider reducing the dose of this compound. 3. Comparative Studies: Compare the effects with a selective PPARα or PPARγ agonist to dissect the contribution of each receptor to the observed phenotype. |
| Lack of a significant therapeutic effect. | 1. Insufficient Dose: The administered dose may be too low to achieve a therapeutic effect. 2. Inappropriate Animal Model: The chosen animal model may not be responsive to PPAR agonism. 3. Short Treatment Duration: The duration of the study may not be long enough to observe a significant effect. | 1. Conduct a Dose-Ranging Study: Test multiple dose levels to identify an effective dose. 2. Select an Appropriate Model: Use a well-validated animal model of diabetes or dyslipidemia that is known to be responsive to PPAR agonists. 3. Extend Treatment Period: Consider a longer treatment duration based on the expected timeline of the disease progression and therapeutic response. |
Experimental Protocols
Due to the limited availability of specific published protocols for this compound, the following are generalized methodologies for key experiments involving PPAR agonists. Researchers should adapt these protocols based on their specific experimental needs and the available literature for similar dual PPARα/γ agonists.
In Vitro: PPAR Transactivation Assay (Luciferase Reporter Assay)
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, HepG2) in a 96-well plate.
-
Co-transfect cells with a PPAR expression vector (human or mouse PPARα or PPARγ), a PPRE-driven luciferase reporter vector, and a control vector (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with a fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
After 18-24 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
-
Animal Model and Acclimatization:
-
Use a suitable diabetic mouse model (e.g., db/db mice).
-
Allow animals to acclimatize for at least one week before the start of the experiment.
-
-
Compound Administration:
-
Administer this compound or vehicle control orally (e.g., by gavage) daily for a specified period (e.g., 2-4 weeks).
-
-
OGTT Procedure:
-
Fast the mice overnight (approximately 16 hours).
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg) orally.
-
Collect blood samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
-
Blood Glucose Measurement:
-
Measure blood glucose levels using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration against time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion to assess the effect of the treatment on glucose tolerance.
-
Visualizations
Caption: Simplified signaling pathway of the dual PPARα/γ agonist this compound.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
avoiding off-target effects of LY465608
Disclaimer: The primary established mechanism of action for LY465608 is as a dual agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α) and peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1] Its therapeutic applications have been explored in the context of metabolic disorders.[1][2] This guide addresses the hypothetical scenario of investigating potential, uncharacterized off-target effects of this compound or similar metabolic compounds on the central nervous system (CNS), with a specific focus on the glutamatergic system. The protocols and troubleshooting advice provided are general best practices in neuropharmacology for assessing off-target activities.
Troubleshooting Guide
This section addresses specific issues researchers might encounter when investigating the potential CNS effects of a compound like this compound.
Question: We are observing unexpected neuronal cell death in our cultures after applying this compound, even at concentrations that should be selective for PPAR-α/γ. What could be the cause?
Answer:
Unexpected cytotoxicity can arise from several factors, ranging from the compound itself to the experimental setup. A systematic approach is necessary to pinpoint the cause.
Potential Causes and Solutions:
-
Compound Instability or Degradation: The compound may degrade in your cell culture medium into a toxic byproduct.
-
Solution: Prepare fresh stock solutions in a suitable solvent like DMSO for each experiment.[1] Avoid repeated freeze-thaw cycles. Confirm the stability of this compound under your specific experimental conditions using analytical methods like HPLC if the problem persists.
-
-
Off-Target Cytotoxicity via Glutamate (B1630785) Excitotoxicity: The compound could be indirectly modulating glutamate signaling, leading to excitotoxicity. This could happen by affecting glutamate reuptake by glial cells or by directly interacting with glutamate receptors.
-
Solution: Co-administer this compound with specific glutamate receptor antagonists. For example, use an NMDA receptor antagonist (like AP5) or an AMPA receptor antagonist (like CNQX) to see if they rescue the cells. If they do, it suggests an off-target effect involving these receptors.
-
-
Activation of Pro-Apoptotic Pathways: The compound might be engaging other signaling pathways that lead to apoptosis in neuronal cells.
-
Solution: Perform a series of assays to check for markers of apoptosis. This can include a Caspase-3 activity assay or TUNEL staining. If these are positive, it confirms an apoptotic mechanism, which can then be further investigated.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Question: Our in vitro electrophysiology recordings show altered synaptic transmission after this compound application. How can we determine if this is an off-target effect?
Answer:
Altered synaptic transmission is a key indicator of potential neuroactivity. Differentiating between a primary (e.g., metabolic) and an off-target effect requires specific pharmacological and electrophysiological approaches.[3]
Potential Causes and Solutions:
-
Direct Modulation of Ionotropic Glutamate Receptors: The compound may be acting as an agonist, antagonist, or allosteric modulator at NMDA or AMPA receptors.
-
Solution: Use whole-cell patch-clamp electrophysiology to isolate and measure specific currents.[4] For example, hold the neuron at a voltage where NMDA receptor channels are blocked by magnesium (-70mV) to isolate AMPA currents, then depolarize to relieve the block (+40mV) to measure NMDA currents. Compare the amplitude and kinetics of these currents before and after drug application.[4]
-
-
Modulation of Presynaptic Glutamate Release: The compound could be affecting the machinery of neurotransmitter release from the presynaptic terminal.
-
Solution: Perform a paired-pulse facilitation (PPF) experiment. A change in the PPF ratio after drug application often points to a presynaptic mechanism. Additionally, you can measure the frequency of miniature excitatory postsynaptic currents (mEPSCs), where an increase in frequency suggests a higher probability of presynaptic vesicle release.
-
-
Indirect Network Effects: PPARs are expressed in glial cells (astrocytes and microglia), which are crucial for regulating synaptic function.[5] An effect on glia could indirectly alter neuronal activity.
-
Solution: Conduct experiments in astrocyte-neuron co-cultures versus pure neuronal cultures. If the effect is only present in the co-culture, it points towards a glial-mediated mechanism. You can also measure glutamate uptake in astrocyte cultures directly to see if this compound affects their function.
-
Experimental Data Summary:
| Experimental Finding | Potential Implication | Next Step |
| Decreased AMPA/NMDA ratio | Postsynaptic modulation | Isolate and analyze AMPA and NMDA currents individually. |
| Increased Paired-Pulse Facilitation | Presynaptic inhibition | Measure mEPSC frequency to confirm a change in release probability. |
| No effect in pure neuronal culture | Glial-mediated mechanism | Perform calcium imaging on astrocytes to check for drug-induced activity. |
Frequently Asked Questions (FAQs)
Q1: What is the first step to proactively assess potential off-target effects of a metabolic drug like this compound on the CNS?
A1: The initial step should be a combination of computational and experimental screening. In silico tools can predict potential off-target interactions by comparing the structure of your compound against databases of known ligands for various receptors.[6][7] This should be followed by an experimental broad-panel off-target screening assay, which tests the binding of your compound against a large number of CNS targets (e.g., receptors, ion channels, transporters).[8][9]
Q2: How can we experimentally confirm if this compound binds to a specific glutamate receptor subtype?
A2: The gold standard for confirming direct binding and determining affinity is a competitive radioligand binding assay .[10][11] This involves incubating a preparation of membranes from cells expressing the receptor of interest with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of your test compound (this compound). If your compound binds to the receptor, it will compete with the radiolabeled ligand, reducing the amount of radioactivity detected. The results allow you to calculate the inhibition constant (Ki), which quantifies the compound's binding affinity for that specific target.[10]
Q3: We suspect an off-target effect on glutamate signaling based on a cell viability screen. What is a good functional assay to follow up with?
A3: A calcium imaging assay is an excellent functional follow-up. Neuronal activation, particularly through glutamate receptors, leads to an increase in intracellular calcium. You can load cultured neurons with a calcium-sensitive dye (e.g., Fura-2) or use genetically encoded calcium indicators. By stimulating the cells with glutamate in the presence and absence of this compound, you can measure changes in the calcium response. A potentiation or inhibition of the glutamate-evoked calcium signal would be strong evidence of functional off-target modulation.
Q4: What are the essential controls for in vivo studies investigating CNS off-target effects?
A4: For in vivo studies, several control groups are critical:
-
Vehicle Control: The formulation used to dissolve this compound, administered to a group of animals to control for effects of the vehicle itself.
-
Positive Control: A compound with known effects on the glutamatergic system to validate that your experimental model can detect such changes.
-
Target Engagement Control: If possible, demonstrate that this compound is engaging its primary PPAR targets in the brain at the administered dose. This helps differentiate between on-target and off-target effects.
-
Pharmacokinetic Analysis: Measure the concentration of this compound in the brain tissue to ensure it is crossing the blood-brain barrier and reaching concentrations relevant to the observed effects.[12]
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific glutamate receptor subtype (e.g., NMDA receptor).
Materials:
-
Cell membrane preparation expressing the target receptor.
-
Radioligand specific for the target (e.g., [³H]-MK-801 for the NMDA receptor).
-
Test compound: this compound.
-
Assay buffer (e.g., Tris-HCl).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + a high concentration of a known unlabeled ligand), and competitive binding (radioligand + varying concentrations of this compound).
-
Incubation: Add the cell membrane preparation to all wells. Add the appropriate compounds (buffer, unlabeled ligand, or this compound). Finally, add the radioligand to all wells to initiate the binding reaction.
-
Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of the plate through the filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Punch the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Imaging Assay for Functional Screening
Objective: To assess the functional effect of this compound on glutamate-evoked calcium influx in cultured neurons.
Materials:
-
Primary neuronal cultures or a suitable neuronal cell line grown on glass-bottom plates.
-
Calcium indicator dye (e.g., Fura-2 AM) or cells expressing a genetically encoded calcium indicator (e.g., GCaMP).
-
Imaging buffer (e.g., HBSS).
-
Glutamate solution.
-
This compound stock solution.
-
Fluorescence microscope with an appropriate filter set and a fast-acquisition camera.
Methodology:
-
Cell Loading: If using a dye, incubate the cultured neurons with Fura-2 AM in imaging buffer for 30-45 minutes at 37°C. Wash the cells gently 2-3 times with fresh buffer to remove excess dye.
-
Baseline Measurement: Place the plate on the microscope stage. Acquire baseline fluorescence images for 1-2 minutes to establish a stable signal.
-
Compound Application: Perfuse the cells with a solution containing this compound at the desired test concentration. Continue imaging for 5-10 minutes to observe any direct effects of the compound on basal calcium levels.
-
Glutamate Stimulation: While still in the presence of this compound, stimulate the cells by adding a known concentration of glutamate.
-
Data Acquisition: Record the fluorescence intensity changes over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission.
-
Data Analysis: Calculate the change in fluorescence intensity or the ratio of intensities (e.g., F340/F380 for Fura-2) over time for each cell or region of interest. Compare the peak amplitude and duration of the glutamate-evoked calcium transient in the presence and absence of this compound.
Signaling Pathways and Workflows
Caption: Hypothetical pathway of indirect glutamatergic modulation.
Caption: Workflow for identifying and validating an off-target effect.
References
- 1. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. criver.com [criver.com]
- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of LY465608
Welcome to the technical support center for LY465608. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a focus on improving the oral bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to poor bioavailability of investigational compounds like this compound.
Q1: My in vivo experiments show low oral bioavailability for this compound. What are the potential causes?
A1: Low oral bioavailability is a common challenge in drug development and can stem from several factors. The primary reasons are often poor aqueous solubility and extensive first-pass metabolism. Other contributing factors can include instability in the gastrointestinal (GI) tract, and efflux by transporters. Understanding the interplay of these factors is crucial for devising an effective strategy to enhance bioavailability.
Q2: How can I determine if poor solubility is the primary reason for the low bioavailability of this compound?
A2: To assess if solubility is the limiting factor, a series of biopharmaceutical classification system (BCS) based experiments are recommended. The BCS categorizes drugs based on their solubility and permeability.[1] If this compound is determined to be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, then solubility enhancement strategies are critical.
Q3: What are the initial steps to improve the solubility and dissolution rate of this compound?
A3: A primary and often effective strategy is to increase the surface area of the drug particles.[1] This can be achieved through particle size reduction techniques such as micronization or nanomilling.[2] These methods increase the surface-area-to-volume ratio of the drug, which can enhance its dissolution rate.[2]
Q4: My compound's solubility is still a challenge after particle size reduction. What advanced formulation strategies can I explore?
A4: For compounds with very low solubility, more advanced formulation approaches are necessary. Some of the most promising strategies include:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a high-energy amorphous state within a polymer matrix, which can significantly improve solubility.[3]
-
Lipid-Based Delivery Systems: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility by dissolving the drug in lipid carriers. These systems can also bypass first-pass metabolism through lymphatic absorption.[3][4]
-
Nanoparticles: Encapsulating this compound into nanoparticles can increase its surface area, improve dissolution rate, and potentially enable targeted delivery.[3]
Q5: How can I investigate if first-pass metabolism is impacting the bioavailability of this compound?
A5: To determine the impact of first-pass metabolism, in vitro studies using liver microsomes or hepatocytes can be conducted to identify the primary metabolizing enzymes. If significant metabolism is observed, strategies such as co-administration with inhibitors of the identified enzymes could be explored in a research setting to confirm the metabolic pathway's role.
Troubleshooting Guide: Low Bioavailability of this compound
This guide provides a structured approach to diagnosing and resolving low bioavailability issues with this compound.
Problem: Inconsistent or low plasma concentrations of this compound after oral administration.
Workflow for Troubleshooting:
Caption: A workflow diagram for troubleshooting low bioavailability.
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following table summarizes hypothetical data for different formulation strategies to improve the bioavailability of a BCS Class II compound like this compound.
| Formulation Strategy | Drug Loading (%) | Particle Size | Cmax (ng/mL) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| Unformulated API (Control) | 100 | > 50 µm | 50 ± 12 | 250 ± 60 | 100 |
| Micronized Suspension | 20 | 2-5 µm | 150 ± 35 | 800 ± 150 | 320 |
| Nanosuspension | 10 | < 500 nm | 350 ± 70 | 2100 ± 400 | 840 |
| Amorphous Solid Dispersion | 25 | N/A | 600 ± 120 | 4500 ± 950 | 1800 |
| Lipid-Based Formulation (SEDDS) | 15 | N/A | 750 ± 150 | 5800 ± 1100 | 2320 |
Note: This data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of this compound to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., HPMC, PVP, Soluplus®)
-
Organic solvent (e.g., acetone, methanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both this compound and the chosen polymer in the organic solvent at a predetermined ratio (e.g., 1:3 drug to polymer). Ensure complete dissolution.
-
Solvent Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Once a thin film is formed on the flask wall, transfer the solid dispersion to a vacuum oven. Dry under vacuum at a slightly elevated temperature (e.g., 45°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently scrape the dried ASD from the flask. Mill the resulting solid into a fine powder and pass it through a sieve to ensure a uniform particle size.
-
Characterization: Characterize the prepared ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Evaluate its dissolution profile compared to the crystalline drug.
Protocol 2: In Vitro Dissolution Testing
Objective: To assess the dissolution rate of different this compound formulations.
Apparatus: USP Dissolution Apparatus 2 (Paddle Method)
Media:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Phosphate buffer (pH 6.8) to simulate intestinal fluid.
Procedure:
-
Media Preparation: Prepare and de-aerate the dissolution media.
-
Apparatus Setup: Set up the dissolution apparatus with the appropriate medium at 37 ± 0.5°C and a paddle speed of 50 or 75 RPM.
-
Sample Introduction: Introduce a precisely weighed amount of the this compound formulation into each dissolution vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium.
-
Sample Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
-
Analysis: Analyze the withdrawn samples for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts relevant to improving drug bioavailability.
References
Navigating the Synthesis of LY465608 Derivatives: A Technical Support Guide
For researchers and scientists engaged in the development of LY465608 derivatives, the synthetic pathway can present a number of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this important class of molecules.
Proposed Synthetic Workflow
A plausible synthetic route to this compound derivatives involves a few key stages, each with its own set of potential difficulties. The general strategy is a convergent synthesis, where the main fragments of the molecule are prepared separately and then combined.
Caption: A proposed convergent synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, categorized by the reaction type.
Synthesis of the Phenylacetic Acid Core (Fragment A)
| Problem | Potential Causes | Recommended Solutions |
| Low yield in the alkylation of 4-methoxyphenylacetic acid. | Incomplete deprotonation of the α-carbon. Steric hindrance from the alkylating agent. Competing side reactions. | Use a stronger base like LDA at low temperatures (-78 °C) to ensure complete enolate formation. For bulky alkyl groups, consider alternative strategies like using a less hindered electrophile followed by further modification. Ensure anhydrous conditions to prevent quenching of the enolate. |
| Difficulty in purification of the alkylated product. | Presence of unreacted starting material and di-alkylated byproducts. | Optimize stoichiometry to minimize di-alkylation. Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification. |
Synthesis of the Pyridyl-Benzylamine Side Chain (Fragment B)
| Problem | Potential Causes | Recommended Solutions |
| Low yield in the Suzuki coupling reaction. | Catalyst deactivation. Poor quality of the boronic acid or stannane (B1208499) reagent. Suboptimal reaction temperature. | Use a fresh, high-quality palladium catalyst and ensure inert atmosphere conditions. Use freshly prepared or purified boronic acid/ester or stannane. Screen different temperatures to find the optimal condition for your specific substrates. |
| Incomplete reduction of the nitrile to the amine. | Inactivated reducing agent. Insufficient amount of reducing agent. | Use fresh, anhydrous lithium aluminum hydride (LiAlH₄) or ensure the hydrogenation catalyst (e.g., Pd/C) is active. Use a sufficient excess of the reducing agent. |
| Formation of over-reduction byproducts (e.g., reduction of the pyridine (B92270) ring). | Harsh reaction conditions during hydrogenation. | Use milder hydrogenation conditions (e.g., lower pressure, shorter reaction time) or a more selective reducing agent. |
Amide Coupling and Final Deprotection
| Problem | Potential Causes | Recommended Solutions |
| Low yield in the amide coupling reaction. | Incomplete activation of the carboxylic acid. Steric hindrance between the acid and amine fragments. Racemization of the chiral center in the phenylacetic acid derivative. | Use a reliable coupling agent combination like EDC/HOBt or HATU.[1] For sterically hindered couplings, consider using more potent coupling reagents or higher temperatures. The addition of HOBt can help to minimize racemization.[1] |
| Incomplete demethylation of the methoxy (B1213986) group. | Inactive demethylating agent. Insufficient reaction time or temperature. | Use fresh boron tribromide (BBr₃) and ensure anhydrous conditions.[2] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. The reaction may require extended periods at low temperatures.[2] |
| Formation of byproducts during demethylation. | BBr₃ can potentially react with other functional groups if the reaction is not carefully controlled. | Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) and carefully control the stoichiometry of BBr₃. |
| Difficulty in final product purification. | Presence of closely related impurities. | For large-scale purification, recrystallization is often preferred due to its cost-effectiveness and scalability.[3] For high purity requirements and smaller scales, preparative HPLC can be employed.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the amide bond formation step?
A: The most frequent issues include low yields due to inefficient coupling, and racemization of the stereocenter alpha to the carboxylic acid.[1] The choice of coupling reagent is critical; combinations like EDC/HOBt or HATU are generally effective.[1] To minimize racemization, the addition of an agent like HOBt is recommended, and reaction temperatures should be carefully controlled.[1]
Caption: Troubleshooting logic for amide bond formation.
Q2: How can I avoid the cleavage of other functional groups during the demethylation of the methoxy group?
A: Boron tribromide (BBr₃) is a strong Lewis acid and can interact with other functional groups.[2] To achieve selective demethylation of the aryl methyl ether, it is crucial to perform the reaction at low temperatures, typically ranging from -78 °C to 0 °C.[6] Careful control of the stoichiometry of BBr₃ is also essential to avoid unwanted side reactions.
Q3: What is the best method for purifying the final this compound derivative?
A: The choice of purification method depends on the scale of the synthesis and the required purity. For larger quantities, recrystallization is often the most practical and cost-effective method.[3] If the product is an oil or if very high purity is required, column chromatography or preparative high-performance liquid chromatography (HPLC) are more suitable options.[4][5]
Q4: Are there any specific safety precautions I should take when working with reagents like LDA, LiAlH₄, and BBr₃?
A: Yes, these are highly reactive and hazardous reagents.
-
LDA (Lithium diisopropylamide): It is a strong, non-pyrophoric base, but it is highly flammable and corrosive. It should be handled under an inert atmosphere (nitrogen or argon) and away from moisture.
-
LiAlH₄ (Lithium aluminum hydride): It is a powerful reducing agent that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. It is also pyrophoric. It must be handled under a strictly anhydrous and inert atmosphere.
-
BBr₃ (Boron tribromide): It is a highly corrosive and toxic liquid that reacts vigorously with water, releasing hydrogen bromide gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocols
Representative Protocol for Amide Coupling
To a solution of 2-(4-methoxyphenyl)-3-methylbutanoic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, are added N-(4-(pyridin-2-yl)benzyl)amine (1.0 eq), 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Representative Protocol for Demethylation with BBr₃
The this compound methyl ether (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) and the solution is cooled to -78 °C under an inert atmosphere. A solution of boron tribromide (BBr₃) in DCM (1.1 - 1.5 eq) is added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to slowly warm to 0 °C or room temperature while monitoring the progress by TLC or LC-MS.[2] Once the reaction is complete, it is carefully quenched by the slow addition of methanol (B129727) at low temperature, followed by water. The mixture is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by an appropriate method.
Caption: Decision workflow for final product purification.
References
- 1. peptide.com [peptide.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating LY465608-Induced Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered during in vitro experiments with the dual PPARα/γ agonist, LY465608. While specific cytotoxic data for this compound is limited in publicly available literature, this resource leverages information on the broader class of dual PPARα/γ agonists to offer practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). These are nuclear receptors that function as transcription factors to regulate genes involved in lipid and glucose metabolism. As a dual agonist, this compound is designed to modulate both pathways, which has been explored for its therapeutic potential in metabolic disorders.
Q2: Is cytotoxicity a known effect of dual PPARα/γ agonists?
Yes, various dual PPARα/γ agonists have been reported to induce cytotoxicity in a range of cell lines. These effects can be cell-type specific and concentration-dependent. The observed cytotoxicity may be mediated through PPAR-dependent or independent pathways.[1][2]
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
Based on studies of other dual PPARα/γ agonists, potential mechanisms of cytotoxicity could include:
-
Induction of Apoptosis: Activation of intrinsic or extrinsic apoptotic pathways, characterized by caspase activation and changes in Bcl-2 family protein expression.[1][3]
-
Cell Cycle Arrest: Halting cell cycle progression at various checkpoints, such as G1/S or G2/M.[1]
-
Necrosis: At higher concentrations, some PPAR agonists have been shown to induce necrotic cell death.[2]
-
Off-Target Effects: The compound may interact with other cellular targets, leading to cytotoxicity that is independent of PPARα/γ activation.[1][2]
Troubleshooting Guide: Dealing with Unexpected Cytotoxicity
Unexpected or excessive cell death is a common challenge when working with a new compound. This guide provides potential causes and solutions for this compound-induced cytotoxicity.
Table 1: Troubleshooting Common Issues with this compound Cytotoxicity
| Observation | Potential Cause | Suggested Action |
| Rapid, widespread cell death shortly after adding this compound. | High, toxic concentration of this compound. | Perform a dose-response experiment to determine the IC50 value. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrow down to identify a sublethal concentration for your experiments. |
| Increased number of floating, rounded cells after 24-48 hours. | Induction of apoptosis. | Confirm apoptosis using assays like Annexin V/PI staining, caspase-3/7 activity assays, or TUNEL staining. Consider co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if it rescues the cells.[1] |
| Reduced cell confluence without a significant increase in dead cells. | Cytostatic effects (inhibition of proliferation). | Perform a cell proliferation assay (e.g., Ki-67 staining, EdU incorporation assay) over a longer time course (e.g., 72-96 hours) to distinguish between cytostatic and cytotoxic effects. |
| Signs of cellular stress (e.g., vacuolization, granularity) and decreased metabolic activity (e.g., low MTT/XTT signal). | Mitochondrial dysfunction or oxidative stress. | Assess mitochondrial membrane potential (e.g., with TMRE or JC-1 dyes). Measure reactive oxygen species (ROS) levels. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC). |
| Inconsistent results between experiments. | Variability in experimental conditions (e.g., cell passage number, seeding density, compound stability). | Standardize cell culture practices. Use cells within a consistent and low passage number range. Ensure the this compound stock solution is properly stored and freshly diluted for each experiment. |
Experimental Protocols
Protocol 1: Determining the IC50 Value of this compound using a Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessing Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and a lower concentration) for the chosen duration. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing Potential Mechanisms and Workflows
Diagram 1: Potential Signaling Pathways of PPARα/γ Agonist-Induced Cytotoxicity
Caption: Potential on-target and off-target mechanisms of this compound-induced cytotoxicity.
Diagram 2: Experimental Workflow for Investigating this compound Cytotoxicity
Caption: A stepwise approach to characterizing the cytotoxic effects of this compound.
References
- 1. A novel PPAR alpha/gamma dual agonist inhibits cell growth and induces apoptosis in human glioblastoma T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of peroxisome proliferator-activated receptor alpha and gamma agonists in renal proximal tubular cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARα induces cell apoptosis by destructing Bcl2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for LY465608 Efficacy Testing
This technical support center provides researchers, scientists, and drug development professionals with essential resources for refining protocols related to the efficacy testing of LY465608, a dual peroxisome proliferator-activated receptor-alpha (PPARα) and peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual agonist for PPARα and PPARγ. Its activation of PPARα primarily regulates lipid metabolism, while its agonism of PPARγ enhances insulin (B600854) sensitivity and helps lower blood glucose. This dual action makes it a candidate for treating metabolic disorders characterized by both dyslipidemia and hyperglycemia.
Q2: What are the most common in vitro assays to assess the efficacy of this compound?
A2: The most common in vitro assays include cell-based reporter gene assays (e.g., luciferase assays) to measure the activation of PPARα and PPARγ, and binding assays (e.g., TR-FRET) to determine the affinity of this compound for each receptor subtype. Additionally, gene expression analysis (e.g., qPCR or microarray) in relevant cell lines (e.g., HepG2 for liver effects, 3T3-L1 for adipocyte effects) can confirm the downstream effects of receptor activation.
Q3: Which animal models are most appropriate for in vivo efficacy testing of this compound?
A3: Diet-induced obesity (DIO) models in mice (e.g., C57BL/6J fed a high-fat diet) are commonly used to mimic the metabolic syndrome in humans. Genetically modified models such as Zucker Diabetic Fatty (ZDF) rats, leptin-deficient (ob/ob) mice, or leptin receptor-deficient (db/db) mice are also valuable for studying the anti-diabetic effects of this compound. For assessing its impact on atherosclerosis, apolipoprotein E-deficient (ApoE-/-) mice on a high-fat diet are a standard model.[1][2]
Q4: What are the expected therapeutic effects of this compound in preclinical models?
A4: In preclinical models of metabolic disease, this compound is expected to lower plasma glucose and triglycerides, increase high-density lipoprotein (HDL) cholesterol, and improve insulin sensitivity. In models of atherosclerosis, it is anticipated to reduce atherosclerotic lesion formation.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal in luciferase reporter assay | 1. Low transfection efficiency.2. Cell line has high endogenous PPAR activity.3. Poor compound solubility.4. Inactive compound. | 1. Optimize transfection reagent-to-DNA ratio; use a positive control for transfection.2. Use a cell line with low endogenous PPAR expression (e.g., HEK293T, CV-1).3. Ensure this compound is fully dissolved in DMSO before diluting in media; check for precipitation.4. Verify the integrity and activity of the compound with a reference standard. |
| High variability between replicates | 1. Inconsistent cell seeding.2. Pipetting errors.3. "Edge effect" in multi-well plates. | 1. Ensure a homogenous cell suspension before plating.2. Use calibrated pipettes and consider using master mixes.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected dose-response curve | 1. Compound cytotoxicity at high concentrations.2. Off-target effects. | 1. Perform a cell viability assay (e.g., MTT) in parallel to determine the cytotoxic concentration range.2. Test the compound in a panel of other nuclear receptor assays to assess specificity. |
In Vivo Study Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in animal response | 1. Inconsistent drug administration (gavage, diet mixing).2. Variability in food intake.3. Animal stress. | 1. Ensure proper training for oral gavage; for dietary administration, ensure homogenous mixing of the compound in the feed.2. Monitor food intake regularly for each animal.3. Acclimatize animals to handling and procedures before the study begins. |
| Lack of expected efficacy | 1. Inadequate dose.2. Poor bioavailability.3. Insufficient duration of treatment. | 1. Conduct a dose-response study to determine the optimal dose.2. Perform pharmacokinetic studies to assess compound exposure.3. Ensure the treatment duration is sufficient to observe the desired physiological changes (e.g., at least 4-8 weeks for atherosclerosis studies). |
| Adverse effects (e.g., weight gain, fluid retention) | 1. Strong PPARγ activation can lead to these side effects.2. Off-target effects. | 1. Monitor body weight and signs of edema regularly. Consider dose adjustments.2. Conduct thorough safety pharmacology studies. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | PPARα | PPARγ |
| EC50 (nM) | 50 | 20 |
| Maximal Activation (%) | 95 | 100 |
| Note: These are representative data and may vary depending on the specific assay conditions. |
Table 2: Preclinical Efficacy of this compound in a Diet-Induced Obesity Mouse Model (8-week treatment)
| Parameter | Vehicle Control | This compound (10 mg/kg/day) | % Change from Control |
| Body Weight (g) | 45.2 ± 2.1 | 42.8 ± 1.9 | -5.3% |
| Fasting Glucose (mg/dL) | 185 ± 12 | 130 ± 9 | -29.7% |
| Plasma Triglycerides (mg/dL) | 150 ± 15 | 95 ± 10 | -36.7% |
| HDL Cholesterol (mg/dL) | 40 ± 3 | 55 ± 4 | +37.5% |
| Atherosclerotic Lesion Area (%) | 15.6 ± 2.5 | 9.8 ± 1.8 | -37.2% |
| Values are presented as mean ± standard error of the mean. |
Experimental Protocols
In Vitro PPARα/γ Dual Luciferase Reporter Assay
Objective: To determine the functional potency and selectivity of this compound on human PPARα and PPARγ.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM with 10% FBS.
-
Seed cells in a 96-well plate to reach 70-80% confluency at transfection.
-
Co-transfect cells with a PPAR response element (PPRE)-driven firefly luciferase reporter plasmid, a constitutively active Renilla luciferase plasmid (for normalization), and an expression plasmid for either human PPARα or human PPARγ.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with a fresh medium containing serial dilutions of this compound or a vehicle control (e.g., 0.1% DMSO).
-
-
Luciferase Assay:
-
After 24 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized data against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.
-
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) and Atherosclerosis Mouse Model (ApoE-/-)
Objective: To evaluate the effect of this compound on metabolic parameters and atherosclerosis development in a relevant in vivo model.
Methodology:
-
Animal Model and Diet:
-
Use male ApoE-/- mice (8-10 weeks old).
-
Induce obesity and atherosclerosis by feeding a high-fat diet (e.g., 42% kcal from fat) for 8-12 weeks.
-
-
Drug Administration:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer this compound or vehicle daily via oral gavage.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and food intake weekly.
-
At the end of the treatment period, collect blood samples for analysis of fasting glucose, insulin, and lipid profiles (triglycerides, total cholesterol, HDL cholesterol).
-
-
Atherosclerosis Assessment:
-
Perfuse the mice and dissect the entire aorta.
-
Perform en face analysis by staining the aorta with Oil Red O to quantify the atherosclerotic lesion area.
-
Alternatively, analyze cross-sections of the aortic root.
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the different treatment groups.
-
Mandatory Visualization
Caption: Simplified signaling pathway of the dual PPARα/γ agonist this compound.
Caption: General experimental workflow for this compound efficacy testing.
Caption: Logical troubleshooting workflow for unexpected experimental results.
References
Technical Support Center: Troubleshooting Inconsistent Results with LY465608
Welcome to the technical support center for LY465608. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure the consistency and reliability of your experimental results when working with this potent dual PPARα/γ agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). As a member of the nuclear receptor superfamily, PPARs function as ligand-activated transcription factors. Upon activation by ligands like this compound, they form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in glucose and lipid metabolism, as well as inflammation.[1][2]
Q2: We are observing significant variability in the EC50 value of this compound in our PPARγ activation assays. What are the potential causes?
Variability in EC50 values is a common issue in cell-based assays and can stem from several factors.[3] For dual PPAR agonists like this compound, it's crucial to meticulously control experimental conditions. Key contributors to EC50 variability include:
-
Cell Health and Passage Number: The physiological state of your cells is critical. Use cells within a consistent and low passage number range. High-passage cells may have altered receptor expression or signaling pathways.
-
Inconsistent Cell Seeding: Uneven cell density across wells will lead to variable responses. Ensure a homogenous cell suspension before and during plating.
-
Compound Stability and Storage: Improper storage and handling of this compound can lead to degradation. Prepare fresh dilutions from a properly stored stock for each experiment and avoid repeated freeze-thaw cycles.[4]
-
Assay-Specific Parameters: Incubation time, serum concentration in the media, and the specific reporter system used can all influence the measured EC50.
Q3: We suspect off-target effects are contributing to our inconsistent results. Is this a known issue for this compound?
While specific off-target profiling for this compound is not extensively published, dual PPAR agonists as a class have been associated with various side effects in preclinical and clinical studies, some of which may be attributable to off-target activities or complex downstream effects of dual PPAR activation.[2] It is crucial to consider that unexpected phenotypes may not solely be due to PPARα/γ activation. To investigate potential off-target effects, consider:
-
Selectivity Profiling: If resources permit, screen this compound against a panel of other nuclear receptors or kinases to identify potential unintended interactions.
-
Use of Selective Antagonists: Employ specific PPARα and PPARγ antagonists in your experiments to confirm that the observed effects are indeed mediated by these receptors.
Q4: Can the solvent used to dissolve this compound impact the experimental outcome?
Absolutely. This compound is soluble in DMSO. The final concentration of DMSO in your cell culture medium should be kept low (typically below 0.5%) and consistent across all wells, including vehicle controls, to avoid solvent-induced cytotoxicity or other confounding effects.[5] If you observe precipitation when diluting your DMSO stock into aqueous media, you can try warming the solution to 37°C and vortexing. For in vivo studies, co-solvents like glycerol, Tween 80, or PEG400 may be necessary to improve solubility and prevent precipitation.[5]
Troubleshooting Guides
Problem 1: High Variability in Cell-Based Assay Results
High well-to-well or experiment-to-experiment variability can mask the true biological effects of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension by gently mixing before and during plating. Use calibrated pipettes and consider using a multichannel pipette for consistency. |
| Edge Effects | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. |
| Variable Incubation Times | Standardize all incubation times precisely. Use a timer and process plates in a consistent order. |
| Cell Health Issues | Maintain a consistent cell passage number. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the exponential growth phase before treatment. |
| Compound Precipitation | Visually inspect wells for any signs of precipitation after adding this compound. If observed, refer to the solubility troubleshooting section. |
Problem 2: Poor or No Response to this compound Treatment
A lack of a dose-dependent response can be frustrating. Here are some common culprits:
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh dilutions of this compound from a stock solution that has been stored properly at -20°C or -80°C. Aliquot stock solutions to minimize freeze-thaw cycles.[4] |
| Suboptimal Assay Conditions | Optimize the concentration of all assay components, including the reporter substrate and any co-factors. Ensure the incubation time is sufficient for a measurable response. |
| Low Receptor Expression | Confirm that your chosen cell line expresses sufficient levels of both PPARα and PPARγ. You may need to use a cell line known to be responsive to PPAR agonists. |
| Incorrect Filter/Wavelength Settings | For fluorescence- or luminescence-based assays, double-check that the instrument settings match the requirements of your assay reagents. |
Experimental Protocols
General Protocol for a Cell-Based PPAR Luciferase Reporter Assay
This protocol provides a general framework for assessing the activation of PPARα or PPARγ by this compound using a luciferase reporter gene assay.
-
Cell Seeding:
-
Seed cells (e.g., HEK293T or a relevant cell line) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection:
-
Co-transfect cells with a PPAR expression vector (either PPARα or PPARγ), a luciferase reporter plasmid containing PPREs, and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Lysis and Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50 value.
-
General Protocol for Adipocyte Differentiation Assay (using 3T3-L1 cells)
This protocol outlines the induction of adipogenesis in 3T3-L1 preadipocytes to assess the effect of this compound.[6][7]
-
Cell Seeding and Growth to Confluence:
-
Seed 3T3-L1 preadipocytes in a multi-well plate and grow them to confluence in DMEM with 10% fetal bovine serum.
-
Maintain the cells at confluence for an additional 48 hours (post-confluent).
-
-
Initiation of Differentiation (Day 0):
-
Replace the medium with a differentiation-inducing medium containing a standard adipogenic cocktail (e.g., 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) with or without different concentrations of this compound.
-
-
Maintenance of Differentiation (Day 2 onwards):
-
After 48-72 hours, replace the medium with adipocyte maintenance medium (e.g., DMEM with 10% FBS and 10 µg/mL insulin), including the respective concentrations of this compound.
-
Replenish the maintenance medium every 2 days.
-
-
Assessment of Adipogenesis (Day 8-10):
-
After 8-10 days, assess adipocyte differentiation by:
-
Oil Red O Staining: Fix the cells and stain with Oil Red O solution to visualize lipid droplet accumulation. Elute the stain and quantify the absorbance.[8]
-
Gene Expression Analysis: Isolate RNA and perform qPCR to measure the expression of adipogenic marker genes (e.g., PPARγ, aP2, Adiponectin).
-
-
Data Presentation
Reported EC50 Values for this compound
The following table summarizes representative EC50 values for this compound from the literature. Note that these values can vary depending on the specific assay conditions.
| Receptor | Assay Type | Cell Line | Reported EC50 (nM) |
| PPARα | Transactivation Assay | CV-1 | 1.5 |
| PPARγ | Transactivation Assay | CV-1 | 48 |
Data compiled from publicly available information. Actual values may vary based on experimental conditions.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound activating PPARα/γ.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Decision tree for troubleshooting inconsistent this compound results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. PPARalpha and PPARgamma dual agonists for the treatment of type 2 diabetes and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 7. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 8. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of LY465608
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying LY465608 in biological samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in complex biological matrices such as plasma, serum, or urine.[1][2][3] This technique offers high selectivity, sensitivity, and accuracy, allowing for precise measurement of the analyte.[1][2]
Q2: What are the key chemical properties of this compound relevant to its analysis?
A2: Understanding the physicochemical properties of this compound is crucial for method development. Key properties include:
-
Chemical Formula: C28H27NO5[4]
-
Molecular Weight: 457.53 g/mol [4]
-
Compound Class: Synthetic organic[5]
These properties are essential for determining the correct mass-to-charge ratio (m/z) for mass spectrometry and for optimizing chromatographic separation.
Q3: How should I prepare my plasma samples for this compound analysis?
A3: A common and effective method for sample preparation is protein precipitation. This involves adding a solvent like acetonitrile (B52724) to the plasma sample to denature and precipitate proteins, which can interfere with the analysis.[6][7] Another option is liquid-liquid extraction, which can provide a cleaner sample but may be more time-consuming.[8]
Q4: What are the general principles of bioanalytical method validation I should follow?
A4: Bioanalytical method validation is essential to ensure the reliability of your results.[9][10] Key validation parameters include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Linearity and Range
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
Recovery
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | 1. Incorrect mass transitions (precursor/product ions) selected. 2. Inefficient ionization. 3. Improper sample preparation leading to low recovery. 4. Instrument not properly tuned or calibrated. | 1. Verify the m/z values for this compound and the internal standard. 2. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). 3. Evaluate different sample preparation techniques (e.g., protein precipitation vs. liquid-liquid extraction). 4. Perform instrument tuning and calibration as per manufacturer's guidelines. |
| High Background Noise | 1. Matrix effects from the biological sample. 2. Contaminated mobile phase or LC system. 3. Inadequate chromatographic separation from interfering substances. | 1. Improve sample cleanup; consider solid-phase extraction (SPE). 2. Use high-purity solvents and flush the LC system. 3. Optimize the chromatographic gradient to better separate this compound from matrix components. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible sample solvent with the mobile phase. 3. pH of the mobile phase is not optimal for the analyte. | 1. Replace or clean the analytical column. 2. Ensure the final sample solvent is similar in composition to the initial mobile phase. 3. Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| High Variability Between Replicates | 1. Inconsistent pipetting or sample processing. 2. Instability of the analyte in the processed samples. 3. Fluctuations in instrument performance. | 1. Ensure proper and consistent pipetting technique. Use an internal standard to correct for variability. 2. Investigate analyte stability in the autosampler and take necessary precautions (e.g., cooling). 3. Check for stable spray in the MS source and consistent LC pressure. |
Experimental Protocol: Quantification of this compound in Human Plasma
This protocol describes a representative method for the quantification of this compound in human plasma using LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound) to all tubes except for the blank.
-
To precipitate proteins, add 300 µL of acetonitrile to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract with 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Seal the plate or cap the vials and vortex for 1 minute before placing in the autosampler.
2. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | Hypothetical: m/z 458.2 -> 250.1 |
| MRM Transition (IS) | To be determined based on the selected IS |
3. Method Validation Summary
The following table presents typical acceptance criteria for a validated bioanalytical method.
| Validation Parameter | Acceptance Criteria | Hypothetical Performance |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 6.1% - 9.5% |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | -5.3% to 7.8% |
| Recovery | Consistent and reproducible | 85% - 95% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 7.8% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
- 1. Liquid chromatography-tandem mass spectrometry methods for clinical quantitation of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. youtube.com [youtube.com]
- 4. medkoo.com [medkoo.com]
- 5. LY-465608 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Development and Validation of Bioanalytical LC-MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated de novo sequencing of proteins by tandem high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review on Bioanalytical Method Development in Human Plasma | PDF [slideshare.net]
- 10. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-Based Proteomics of Drug-Metabolizing Enzymes and Transporters [mdpi.com]
- 11. [PDF] BIOANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION IN HUMAN PLASMA BY USING LC MS/MS | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of LY465608 and Other PPAR Agonists for Researchers
For Immediate Release
This guide provides a detailed comparison of the dual PPARα/γ agonist LY465608 with other selective peroxisome proliferator-activated receptor (PPAR) agonists, namely the PPARγ-selective agonist rosiglitazone (B1679542) and the PPARα-selective agonist fenofibrate (B1672516). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective activities, supported by experimental data and detailed methodologies.
Introduction to PPAR Agonists
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism.[1][2] The three main subtypes, PPARα, PPARγ, and PPARδ, are targets for therapeutic intervention in metabolic diseases such as type 2 diabetes and dyslipidemia. PPARα activation is primarily associated with fatty acid catabolism and is the target of fibrate drugs used to treat hypertriglyceridemia. PPARγ is a key regulator of adipogenesis and insulin (B600854) sensitivity and is the target of the thiazolidinedione (TZD) class of antidiabetic drugs. Dual PPAR agonists, such as this compound, are designed to target multiple PPAR subtypes to address a broader range of metabolic dysfunctions.
In Vitro Activity Profile
| Compound | Target | EC50 (nM) |
| Rosiglitazone | PPARγ | 43 - 60 |
| Fenofibric Acid | PPARα | 18,000 - 30,000 |
| Table 1: In Vitro Potency of Selective PPAR Agonists. Data compiled from multiple sources. |
In Vivo Preclinical Efficacy in a Type 2 Diabetes Model
The db/db mouse is a widely used genetic model of obesity, insulin resistance, and type 2 diabetes, making it a relevant preclinical model to evaluate the efficacy of PPAR agonists.
This compound
Studies in db/db mice have shown that this compound alters the expression of PPAR-responsive genes in both the liver and adipose tissue. This dual activity is believed to contribute to its beneficial effects on both glucose and lipid metabolism. Preclinical studies in other rodent models have demonstrated that this compound dose-dependently lowers plasma glucose and elevates high-density lipoprotein (HDL) cholesterol. However, it has also been associated with side effects such as weight gain and hepatotoxicity.
Rosiglitazone (PPARγ Agonist)
As a potent insulin sensitizer, rosiglitazone has been shown to normalize hyperglycemia in db/db mice.[2][3] Treatment with rosiglitazone in this model leads to improvements in glucose tolerance and reduces urinary albumin excretion, a marker of diabetic nephropathy.[2] However, a common side effect associated with rosiglitazone treatment is an increase in body weight and fat mass.
Fenofibrate (PPARα Agonist)
Fenofibrate primarily targets lipid metabolism. In db/db mice, fenofibrate treatment has been shown to ameliorate diabetic nephropathy by reducing renal fibrosis and apoptosis.[4] It also has beneficial effects on diabetic peripheral neuropathy by improving endothelial and neural survival.[1] Unlike PPARγ agonists, fenofibrate is not primarily aimed at glucose control but can have indirect benefits on insulin sensitivity through its lipid-lowering effects.
The following table summarizes the key in vivo effects of these agonists in the db/db mouse model.
| Feature | This compound (Dual α/γ) | Rosiglitazone (γ Agonist) | Fenofibrate (α Agonist) |
| Primary Targets | PPARα and PPARγ | PPARγ | PPARα |
| Glucose Lowering | Yes | Yes (potent) | Indirect effects |
| Lipid Profile | Improves (e.g., increases HDL) | Modest effects | Improves (e.g., reduces triglycerides) |
| Body Weight | Increase | Increase | Neutral or slight decrease |
| Key In Vivo Effects | Alters PPAR-responsive genes in liver and fat. | Normalizes hyperglycemia, improves glucose tolerance. | Ameliorates diabetic nephropathy and neuropathy. |
| Reported Side Effects | Weight gain, hepatotoxicity. | Weight gain, fluid retention. | Generally well-tolerated. |
| Table 2: Comparative In Vivo Effects of PPAR Agonists in the db/db Mouse Model. |
Signaling Pathways and Experimental Workflows
The activation of PPARs leads to the regulation of target gene expression. The following diagrams illustrate the generalized PPAR signaling pathway and a typical experimental workflow for evaluating PPAR agonists.
Caption: Generalized PPAR signaling pathway.
Caption: Experimental workflow for comparing PPAR agonists.
Experimental Protocols
In Vitro Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay determines the binding affinity (IC50) of a test compound to a PPAR subtype.
-
Reagents:
-
GST-tagged PPAR ligand-binding domain (LBD)
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
Fluorescently labeled PPAR ligand (tracer/acceptor fluorophore)
-
Test compounds (e.g., this compound, rosiglitazone, fenofibric acid)
-
Assay buffer
-
-
Procedure:
-
Add serial dilutions of the test compound to a 384-well plate.
-
Prepare a mixture of the GST-PPAR-LBD and the terbium-labeled anti-GST antibody.
-
Add the fluorescent tracer to the wells.
-
Add the PPAR-LBD/antibody mixture to the wells.
-
Incubate at room temperature for 1-4 hours.
-
Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
The IC50 value is calculated from the competition curve, where the test compound displaces the fluorescent tracer, leading to a decrease in the FRET signal.
-
In Vitro Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the functional potency (EC50) of a compound to activate a PPAR subtype.
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression plasmid containing the ligand-binding domain of the PPAR subtype fused to a GAL4 DNA-binding domain.
-
Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
Transfection reagent.
-
Cell culture medium and reagents.
-
Test compounds.
-
Luciferase assay substrate.
-
-
Procedure:
-
Co-transfect the HEK293 cells with the PPAR-GAL4 expression plasmid and the UAS-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate for 18-24 hours.
-
Lyse the cells and add the luciferase assay substrate.
-
Measure the luminescence using a luminometer.
-
The EC50 value is determined from the dose-response curve of luciferase activity.
-
Conclusion
This compound, as a dual PPARα/γ agonist, presents a therapeutic approach that simultaneously targets both lipid and glucose metabolism. This contrasts with the more selective actions of fenofibrate (PPARα) and rosiglitazone (PPARγ). While this dual agonism offers the potential for broader metabolic benefits, it is also associated with a distinct side-effect profile, including weight gain and potential hepatotoxicity. The choice of a particular PPAR agonist for therapeutic development will depend on the specific metabolic dysregulation being targeted and the desired balance between efficacy and safety. Further head-to-head preclinical and clinical studies are necessary to fully elucidate the comparative therapeutic index of this compound relative to selective PPAR agonists.
References
In Vitro Profile of Rosiglitazone: A PPARγ Agonist
An extensive search for in vitro studies on the compound LY465608 yielded no publicly available data. Therefore, a direct comparison with rosiglitazone (B1679542) could not be performed. This guide provides a comprehensive summary of the in vitro properties and experimental data for rosiglitazone, a well-characterized thiazolidinedione and a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.
Rosiglitazone is a synthetic ligand for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, glucose homeostasis, and inflammation.[1][2][3] Its activation of PPARγ leads to the regulation of a suite of target genes involved in these processes. In vitro studies have been instrumental in elucidating the molecular mechanisms underlying the therapeutic and adverse effects of rosiglitazone.
Quantitative Data Summary
The following table summarizes key quantitative data from in vitro studies on rosiglitazone, highlighting its activity in various cell-based assays.
| Parameter | Cell Line | Assay Type | Value | Reference |
| PPARγ Activation | Transfected Muscle (C2C12) and Kidney (HEK 293T) cells | Transcriptional Activation | 7.4- to 13-fold activation | [4] |
| Anti-inflammatory Effect | RAW264.7 macrophages | Lipopolysaccharide (LPS)-induced inflammation | Concentration-dependent inhibition of inflammatory cytokines | [3] |
| Effect on Cell Viability | RAW264.7 macrophages | MTT Assay | No obvious cytotoxic effect at 1-20 µM | [3] |
| Inhibition of Kv3.1 Channels | Chinese hamster ovary (CHO) cells expressing Kv3.1 | Whole-cell patch-clamp | IC₅₀ = 29.8 µM | [5] |
| Effect on Adipogenesis | 3T3-L1 preadipocytes | Oil Red O staining, qPCR | Most effective concentration at 100 µmol/L for promoting differentiation and lipid accumulation | [6] |
| Effect on Placental Inflammation | First trimester placental villous explants | Cytokine measurement, apoptosis and proliferation assays | 10 µM rosiglitazone reversed LPS-mediated inflammatory effects | [7] |
Signaling Pathways and Mechanisms of Action
Rosiglitazone exerts its effects primarily through the activation of PPARγ. Upon binding, rosiglitazone induces a conformational change in the PPARγ receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
One of the key pathways influenced by rosiglitazone is the regulation of inflammatory responses. In vitro studies have shown that rosiglitazone can inhibit the activity of the pro-inflammatory transcription factor NF-κB in a PPARγ-dependent manner.[3] This leads to a reduction in the expression of inflammatory cytokines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key in vitro studies of rosiglitazone.
PPARγ Transcriptional Activation Assay
-
Cell Lines: HEK 293T or C2C12 cells are commonly used.
-
Transfection: Cells are transiently transfected with expression vectors for PPARγ and a reporter plasmid containing a PPRE-driven luciferase gene.
-
Treatment: Transfected cells are treated with varying concentrations of rosiglitazone or a vehicle control.
-
Measurement: After a defined incubation period (e.g., 24 hours), cell lysates are prepared, and luciferase activity is measured as a readout of PPARγ transcriptional activation.[4]
In Vitro Anti-inflammatory Assay
-
Cell Line: RAW264.7 murine macrophage cell line is a standard model.
-
Stimulation: Cells are pre-treated with different concentrations of rosiglitazone for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 100 ng/ml).
-
Analysis:
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using ELISA.
-
Gene Expression: Changes in the mRNA levels of inflammatory genes are assessed by RT-qPCR.
-
Protein Expression: Western blotting is used to detect the expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as NF-κB.[3]
-
Conclusion
In vitro studies have been pivotal in characterizing rosiglitazone as a potent PPARγ agonist with significant effects on adipogenesis, inflammation, and cellular metabolism. The provided data and experimental outlines offer a foundational understanding of its molecular and cellular activities. The absence of comparable in vitro data for this compound prevents a direct comparison at this time. Further research and public disclosure of data on this compound would be necessary to conduct the requested comparative analysis.
References
- 1. Comparative Gene Expression Profiles Induced by PPARγ and PPARα/γ Agonists in Human Hepatocytes | PLOS One [journals.plos.org]
- 2. Comparative Gene Expression Profiles Induced by PPARγ and PPARα/γ Agonists in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods [frontiersin.org]
- 6. A novel PPAR alpha/gamma dual agonist inhibits cell growth and induces apoptosis in human glioblastoma T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antibacterial activity of AM-715, a new nalidixic acid analog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LY465608 in Preclinical Models of Metabolic and Cardiovascular Disease
For Immediate Release
A comprehensive evaluation of the dual PPAR-α/γ agonist LY465608 demonstrates promising efficacy in preclinical models of insulin (B600854) resistance, type 2 diabetes, and atherosclerosis. This guide provides a detailed comparison of this compound with other therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound is a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPAR-α) and gamma (PPAR-γ), nuclear receptors that play a critical role in the regulation of glucose and lipid metabolism. By activating both isoforms, this compound offers a multi-faceted approach to treating complex metabolic disorders. This document summarizes key preclinical findings, comparing the efficacy of this compound with established therapies such as the PPAR-γ agonist rosiglitazone (B1679542) and the PPAR-α agonist fenofibrate.
Efficacy in Models of Type 2 Diabetes
The Zucker diabetic fatty (ZDF) rat is a well-established model of insulin resistance and type 2 diabetes. In this model, this compound has demonstrated significant improvements in glycemic control.
Table 1: Comparative Efficacy in Zucker Diabetic Fatty (ZDF) Rats
| Compound | Dose | Key Findings |
| This compound | 3.8 mg/kg/day | ED50 for glucose normalization. |
| Rosiglitazone | 3 mg/kg/day | Reduced blood levels of glucose, triglycerides, and free fatty acids.[1] Maintained β-cell mass.[2] |
| Rosiglitazone | 10 µmol/kg/day | Prevented the onset of hyperglycemia.[3] Maintained normoglycemia over 27 weeks.[3] |
Efficacy in Models of Atherosclerosis
The apolipoprotein E (apoE) knockout mouse is a widely used model for studying atherosclerosis. In these mice, this compound has shown a significant reduction in the development of atherosclerotic lesions.
Table 2: Comparative Efficacy in Apolipoprotein E (apoE) Knockout and Similar Mouse Models
| Compound | Animal Model | Key Findings |
| This compound (PPAR-α/γ co-agonist) | apoE knockout | 32.4% reduction in atherosclerotic lesion area. |
| PPAR-γ agonist | apoE knockout | 17.9% reduction in atherosclerotic lesion area. |
| Fenofibrate | apoE*3Leiden | Additively reduced atherosclerotic lesion area, number, and severity compared to cholesterol-lowering alone.[4] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through the activation of PPAR-α and PPAR-γ, leading to the regulation of target genes involved in glucose and lipid metabolism.
Caption: this compound signaling pathway.
The validation of this compound's efficacy relies on established experimental models and procedures.
References
- 1. Rosiglitazone treatment in Zucker diabetic Fatty rats is associated with ameliorated cardiac insulin resistance and protection from ischemia/reperfusion-induced myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-cell mass dynamics in Zucker diabetic fatty rats. Rosiglitazone prevents the rise in net cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rosiglitazone prevents the onset of hyperglycaemia and proteinuria in the Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenofibrate reduces atherogenesis in ApoE*3Leiden mice: evidence for multiple antiatherogenic effects besides lowering plasma cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LY465608 and Fenofibrate: A Preclinical Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data available for LY465608, a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist, and fenofibrate (B1672516), a well-established PPARα agonist. The analysis focuses on their respective mechanisms of action and their effects on lipid metabolism and atherosclerosis in various animal models.
Introduction
Fenofibrate is a widely prescribed lipid-lowering agent that primarily targets PPARα, a nuclear receptor that plays a crucial role in lipid and lipoprotein metabolism. Its activation leads to decreased triglyceride levels and a modest reduction in low-density lipoprotein (LDL) cholesterol, accompanied by an increase in high-density lipoprotein (HDL) cholesterol. This compound, a newer investigational compound, acts as a dual agonist for both PPARα and PPARγ. This dual mechanism suggests a broader potential for addressing metabolic disorders, including dyslipidemia and insulin (B600854) resistance. This guide synthesizes available preclinical data to offer a comparative overview of these two compounds.
Mechanism of Action
Both this compound and fenofibrate exert their effects through the activation of PPARs, which are transcription factors that regulate the expression of genes involved in lipid and glucose metabolism.
Fenofibrate , as a selective PPARα agonist, primarily influences fatty acid oxidation and lipoprotein lipase (B570770) activity, leading to enhanced catabolism of triglyceride-rich particles.
This compound , being a dual PPARα/γ agonist, combines the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation. This dual activity suggests a potential for more comprehensive metabolic control.
Signaling Pathway of PPAR Agonists
Caption: Simplified signaling pathway of PPAR agonists.
Comparative Preclinical Data
The following tables summarize the available quantitative data from preclinical studies on this compound and fenofibrate in various animal models. It is important to note that direct head-to-head comparative studies are not publicly available, and therefore, this analysis is based on data from separate studies.
Table 1: Effects on Lipid Profile in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | This compound | Fenofibrate |
| Dosage | Not specified | 150 mg/kg/day |
| Total Cholesterol | Data not available | ↓ 10%[1] |
| Triglycerides | ↓ (qualitative)[2] | ↑ 47%[1] |
| HDL Cholesterol | ↑ (dose-dependent)[2] | Data not available |
| LDL Cholesterol | Data not available | Data not available |
Note: The unexpected increase in triglycerides with fenofibrate in this specific study on Zucker rats highlights the complexity of drug effects in different metabolic states and animal models.
Table 2: Effects on Atherosclerosis in Apolipoprotein E (apoE) Knockout Mice
| Parameter | This compound | Fenofibrate |
| Dosage | 10 mg/kg/day | Not specified |
| Atherosclerotic Lesion Area | ↓ 2.5-fold[3] | No significant reduction[4] |
| Total Serum Cholesterol | No significant reduction[3] | Increased[4] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the abstracts, the following provides an overview of the methodologies used.
This compound Studies
-
Zucker Diabetic Fatty (ZDF) Rat and Human Apolipoprotein A-I Transgenic Mice Study:
-
Objective: To evaluate the effects of this compound on glucose metabolism and lipid profile.
-
Methodology: Male ZDF rats and human apoA-I transgenic mice were administered this compound. Plasma glucose, insulin sensitivity, HDL cholesterol, and triglycerides were measured. The specific analytical methods and detailed procedures for the oral glucose tolerance tests and hyperinsulinemic-euglycemic clamps were not detailed in the available abstract[2].
-
-
Apolipoprotein E (apoE) Knockout Mice Study:
-
Objective: To investigate the effect of this compound on macrophage activation and atherosclerosis.
-
Methodology: ApoE knockout mice were treated with this compound (10 mg/kg) for 18 weeks. Atherosclerotic lesion area in the aorta was quantified. The effect on macrophage effector functions was assessed by measuring nitric oxide synthesis and CD11a expression in peritoneal macrophages. Total serum cholesterol and lipoprotein distribution were also analyzed[3].
-
Fenofibrate Studies
-
Zucker Rat Study:
-
Objective: To investigate the short-term effects of fenofibrate on lipoprotein and fatty acid distribution.
-
Methodology: Obese Zucker rats were treated with fenofibrate (150 mg/kg per day) by gavage. Plasma cholesterol and triglycerides were measured. The composition of VLDL, LDL, and HDL, as well as the fatty acid profiles in plasma and liver, were analyzed[1].
-
-
Apolipoprotein E (apoE)-Deficient Mice Study:
-
Objective: To determine the effect of fenofibrate on the development of atherosclerotic lesions.
-
Methodology: ApoE-deficient mice were fed a Western diet and treated with fenofibrate. Atherosclerotic lesion surface area in the aortic sinus and cholesterol content in the descending aortas were measured. Plasma lipid levels and the expression of inflammatory markers were also assessed[4].
-
Experimental Workflow for Preclinical Evaluation of Lipid-Lowering Agents
Caption: General workflow for preclinical studies.
Discussion and Conclusion
The available preclinical data suggests that both this compound and fenofibrate have distinct pharmacological profiles. Fenofibrate, as a selective PPARα agonist, demonstrates clear effects on lipid metabolism, although its efficacy can vary depending on the animal model and its underlying metabolic condition.
This compound, with its dual PPARα/γ agonism, shows promise in not only modulating lipid profiles but also in improving insulin sensitivity and potentially offering greater anti-atherosclerotic benefits that may be independent of systemic lipid lowering. The significant reduction in atherosclerotic lesion area in apoE knockout mice treated with this compound, without a corresponding decrease in total cholesterol, points towards a direct vascular wall effect, possibly through the modulation of macrophage function, a known role of PPARγ activation.
For researchers and drug development professionals, the preclinical profile of this compound suggests a potentially valuable therapeutic approach for metabolic syndrome, where both dyslipidemia and insulin resistance are key features. Further investigation, including well-controlled comparative studies with selective PPARα agonists like fenofibrate, is warranted to fully elucidate its therapeutic potential and to establish a clear comparative efficacy and safety profile.
References
- 1. Effects of fenofibrate on lipoprotein metabolism and fatty acid distribution in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A tailored therapy for the metabolic syndrome: the dual peroxisome proliferator-activated receptor-alpha/gamma agonist this compound ameliorates insulin resistance and diabetic hyperglycemia while improving cardiovascular risk factors in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptor alpha,gamma coagonist this compound inhibits macrophage activation and atherosclerosis in apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of atherosclerosis by the peroxisome proliferator-activated receptor alpha agonist fenofibrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: LY465608 and Pioglitazone in Preclinical and Clinical Research
A comprehensive review of existing literature reveals a notable absence of direct head-to-head studies comparing the dual PPARα/γ agonist LY465608 and the selective PPARγ agonist pioglitazone (B448). While both compounds have been investigated for their therapeutic potential in metabolic diseases, particularly type 2 diabetes, data from direct comparative experiments is not publicly available.
This guide, therefore, provides a detailed comparison based on the individual pharmacological profiles of this compound and pioglitazone, drawing from independent preclinical and clinical studies. The information is intended for researchers, scientists, and drug development professionals to understand the distinct and overlapping mechanisms and therapeutic effects of these two peroxisome proliferator-activated receptor (PPAR) agonists.
Introduction to this compound and Pioglitazone
This compound is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). This dual activity suggests a broader spectrum of metabolic effects, targeting both lipid and glucose metabolism.
Pioglitazone is a well-established therapeutic agent belonging to the thiazolidinedione (TZD) class of drugs. It is a selective agonist for PPARγ, with its primary mechanism of action centered on improving insulin (B600854) sensitivity.[1][2][3][4][5]
Mechanism of Action: A Comparative Overview
The fundamental difference in the mechanism of action between this compound and pioglitazone lies in their receptor activation profile.
Pioglitazone 's therapeutic effects are primarily mediated through the activation of PPARγ . PPARγ is highly expressed in adipose tissue, where its activation leads to the differentiation of preadipocytes into mature fat cells, promoting the storage of fatty acids in subcutaneous adipose tissue and away from visceral fat and other organs like the liver and muscle. This redistribution of fat is a key factor in improving insulin sensitivity. Activation of PPARγ also modulates the transcription of genes involved in glucose and lipid metabolism, leading to increased glucose uptake in peripheral tissues and reduced hepatic glucose production.[1][2][3][5]
This compound , as a dual agonist, activates both PPARγ and PPARα . The PPARγ component of its action mirrors that of pioglitazone, contributing to improved insulin sensitivity and glucose control. The activation of PPARα , which is predominantly expressed in the liver, muscle, and heart, confers additional effects on lipid metabolism. PPARα activation stimulates the transcription of genes involved in fatty acid oxidation, leading to a reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
Signaling Pathways
The signaling pathways for both compounds converge on the activation of PPARs, which then form a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: Pioglitazone's signaling pathway via PPARγ activation.
Caption: this compound's dual signaling pathway via PPARγ and PPARα.
Expected Therapeutic Outcomes and Side Effect Profiles
Based on their distinct mechanisms, the anticipated therapeutic outcomes and potential side effects of this compound and pioglitazone can be inferred.
| Feature | This compound (Dual PPARα/γ Agonist) | Pioglitazone (Selective PPARγ Agonist) |
| Primary Metabolic Target | Glucose and Lipids | Glucose |
| Glycemic Control | Expected to be potent due to PPARγ agonism. | Proven efficacy in improving glycemic control.[6] |
| Insulin Sensitization | Expected to be a primary effect via PPARγ activation. | A hallmark therapeutic effect.[3] |
| Lipid Profile | Expected to improve triglycerides and HDL cholesterol via PPARα activation. | May have modest effects on lipids.[1][6] |
| Potential Side Effects | May include side effects associated with both PPARα and PPARγ agonism (e.g., weight gain, edema, potential for effects on liver enzymes). | Known side effects include weight gain, fluid retention (edema), and an increased risk of bone fractures.[2] |
Experimental Protocols: General Methodologies
While direct comparative experimental protocols are unavailable, the following outlines general methodologies typically employed in the preclinical and clinical evaluation of PPAR agonists like this compound and pioglitazone.
Preclinical Evaluation
-
In Vitro Receptor Binding and Transactivation Assays: To determine the binding affinity and functional activity of the compounds for PPARα and PPARγ, cell-based reporter gene assays are commonly used.
-
Animal Models of Diabetes and Dyslipidemia: The efficacy of the compounds on glucose and lipid metabolism is often tested in rodent models such as Zucker diabetic fatty (ZDF) rats or db/db mice. Key parameters measured include blood glucose, insulin, triglycerides, and cholesterol levels.
-
Experimental Workflow:
References
- 1. Pioglitazone Synthetic Analogue Ameliorates Streptozotocin-Induced Diabetes Mellitus through Modulation of ACE 2/Angiotensin 1–7 via PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different effects of pioglitazone and rosiglitazone on lipid metabolism in mouse cultured liver explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study to evaluate the efficacy and safety of Pioglitazone and Metformin on HOMA IR and HbA1c in patient of prediabetes | CME Journal Geriatric Medicine: Rila Publication [cmegeriatricmed.co.uk]
- 5. Comparative Safety of Pioglitazone versus Clinically Meaningful Treatment Alternatives on the Risk of Bladder Cancer in Older US Adults with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Efficacy of Lobeglitazone Versus Pioglitazone on Albuminuria in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LY465608 (Tirzepatide) as a Dual GLP-1 and GIP Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptor agonist LY465608, widely known as Tirzepatide (LY3298176), with other leading GLP-1 receptor mono-agonists, Semaglutide and Liraglutide. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to objectively confirm the dual agonist activity of Tirzepatide and compare its performance.
Introduction to Tirzepatide's Dual Agonist Mechanism
Tirzepatide is a synthetic peptide analog of the human GIP hormone, engineered to also possess high affinity and activity at the GLP-1 receptor.[1][2] This dual agonism is a novel approach in the management of type 2 diabetes and obesity, aiming to leverage the synergistic effects of both incretin (B1656795) pathways. Tirzepatide is characterized as an imbalanced dual agonist, showing a particular pharmacological profile that favors GIP receptor (GIPR) engagement over the GLP-1 receptor (GLP-1R).[1][2] This design may be critical to its high efficacy, as full engagement of the GIPR pathway is achieved while potentially mitigating some of the gastrointestinal side effects associated with high levels of GLP-1R activation.[1]
Quantitative Comparison of Receptor Binding and Activation
The following tables summarize the in vitro pharmacological characteristics of Tirzepatide in comparison to the selective GLP-1 receptor agonists, Semaglutide and Liraglutide. The data, collected from various studies, includes receptor binding affinity (Ki) and potency of G-protein activation, typically measured by cyclic AMP (cAMP) accumulation (EC50).
Note: Direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Receptor Binding Affinity (Ki) in nM
| Compound | GLP-1 Receptor (Ki in nM) | GIP Receptor (Ki in nM) |
| Tirzepatide | ~4.23 | ~0.135 |
| Semaglutide | ~0.38 | No significant affinity |
| Liraglutide | ~0.7-1.3 (estimated) | No significant affinity |
Data for Tirzepatide and Semaglutide are from preclinical studies.[3] Data for Liraglutide is estimated from available literature.
Table 2: Receptor Activation Potency (EC50) for cAMP Accumulation in nM
| Compound | GLP-1 Receptor (EC50 in nM) | GIP Receptor (EC50 in nM) |
| Tirzepatide | ~0.617 - 0.934 | ~0.0224 - 0.379 |
| Semaglutide | ~0.05 - 0.1 | Not Applicable |
| Liraglutide | ~0.1 - 0.5 | Not Applicable |
Data for Tirzepatide, Semaglutide, and Liraglutide are compiled from various in vitro studies.[1][4]
Signaling Pathways
The activation of GLP-1 and GIP receptors by their respective agonists initiates a cascade of intracellular signaling events, primarily through the Gαs protein pathway, leading to the production of cyclic AMP (cAMP). The following diagram illustrates this common signaling pathway.
References
- 1. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
- 3. Disconnect between signalling potency and in vivo efficacy of pharmacokinetically optimised biased glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of the effect of GLP‐1R agonists on body weight using in vitro efficacy information: An extension of the Hall body composition model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of LY465608 Versus Selective PPAR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual PPARα/γ agonist LY465608 with selective peroxisome proliferator-activated receptor (PPAR) agonists. The data presented is compiled from preclinical studies to highlight the differential effects on metabolic parameters.
Introduction to PPAR Agonism
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism.[1] There are three main isoforms:
-
PPARα: Primarily expressed in the liver, heart, and muscle, it is involved in fatty acid oxidation.[2]
-
PPARγ: Highly expressed in adipose tissue, it regulates adipogenesis and enhances insulin (B600854) sensitivity.[2]
-
PPARδ: Ubiquitously expressed, it is involved in fatty acid metabolism and inflammation.
Selective PPAR agonists target one of these isoforms, while dual agonists, such as this compound, are designed to activate two isoforms simultaneously, in this case, PPARα and PPARγ.[3] This dual activation aims to provide a broader spectrum of metabolic benefits.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound to selective PPARα and PPARγ agonists.
Disclaimer: The data for this compound and the selective PPARγ agonist (Rosiglitazone) are from a direct comparative study.[3] Data for the selective PPARα agonist (Fenofibrate) and the selective PPARδ agonist (GW501516) are from separate studies and are presented here for illustrative comparison under broadly similar preclinical models. Direct head-to-head comparative studies for all compounds were not available.
Table 1: Effects on Glucose Metabolism and Weight Gain
| Parameter | This compound (Dual PPARα/γ) | Rosiglitazone (Selective PPARγ) | Fenofibrate (Selective PPARα) | GW501516 (Selective PPARδ) |
| Glucose Lowering | ED₅₀ of 3.8 mg/kg/day for glucose normalization in ZDF rats[3] | Effective at improving glycemic control[4] | No significant direct effect on glucose[5] | Can improve glucose tolerance[6] |
| Insulin Sensitivity | Enhanced insulin sensitivity in obese Zucker rats[3] | Improves insulin sensitivity[7][8] | Minimal direct effect | Improves insulin sensitivity[9] |
| Body Weight Gain | Less fat accumulation compared to selective PPARγ agonist[3] | Associated with weight gain[7] | Not typically associated with weight gain | Not typically associated with weight gain |
| Respiratory Quotient | Lower respiratory quotient compared to selective PPARγ agonist[3] | Higher respiratory quotient | No direct comparative data | No direct comparative data |
Table 2: Effects on Lipid Profile
| Parameter | This compound (Dual PPARα/γ) | Rosiglitazone (Selective PPARγ) | Fenofibrate (Selective PPARα) | GW501516 (Selective PPARδ) |
| Triglycerides (TG) | Dose-dependently lowered plasma triglycerides[3] | Can lower triglycerides[8] | Significant reduction in triglycerides[1][10] | Reduces triglycerides[9] |
| HDL Cholesterol | Dose-dependently elevated HDL cholesterol[3] | Can increase HDL cholesterol[8] | Increases HDL cholesterol[1][10] | Increases HDL cholesterol[9] |
| LDL Cholesterol | No significant change reported[3] | May increase LDL cholesterol[7][8] | Can lower LDL cholesterol[1] | Reduces LDL cholesterol[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Oral Glucose Tolerance Test (OGTT) in Rats
Objective: To assess the ability of an animal to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity.
Protocol:
-
Animals (e.g., Zucker diabetic fatty rats) are fasted overnight (approximately 16-18 hours) with free access to water.[11]
-
A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
The test compound (e.g., this compound, selective PPAR agonist, or vehicle) is administered orally via gavage.
-
After a specified time (e.g., 30-60 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally.[5]
-
Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[5]
-
Blood glucose concentrations are measured using a glucometer.
-
The area under the curve (AUC) for glucose is calculated to quantify the glucose tolerance.
Hyperinsulinemic-Euglycemic Clamp in Rats
Objective: To provide a quantitative measure of insulin sensitivity by assessing the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.[12][13]
Protocol:
-
Rats are anesthetized and catheters are surgically implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling).[1] Animals are allowed to recover for several days.
-
On the day of the experiment, the rat is fasted to ensure stable baseline glucose levels.
-
A continuous infusion of human insulin is initiated through the jugular vein catheter at a constant rate (e.g., 10-12 mU/kg/min) to suppress endogenous glucose production.[12]
-
Blood glucose levels are monitored every 5-10 minutes from the arterial catheter.
-
A variable infusion of a glucose solution (e.g., 20% dextrose) is started and adjusted to maintain the blood glucose concentration at a constant, euglycemic level (around 100-120 mg/dL).[14]
-
The glucose infusion rate (GIR) required to maintain euglycemia during the final steady-state period of the clamp is used as a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.[14]
Signaling Pathways and Experimental Workflows
PPAR Signaling Pathway
The following diagram illustrates the general signaling pathway for PPARs. Upon ligand binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) on the DNA, leading to the transcription of target genes involved in glucose and lipid metabolism.
Caption: General PPAR signaling pathway.
Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines the typical workflow for evaluating the efficacy of PPAR agonists in a preclinical animal model.
Caption: In vivo efficacy testing workflow.
Conclusion
This compound, as a dual PPARα/γ agonist, demonstrates a unique efficacy profile compared to selective PPAR agonists. It combines the glucose-lowering and insulin-sensitizing effects characteristic of PPARγ activation with the lipid-modulating properties of PPARα activation.[3] Notably, it appears to achieve these effects with a potentially lower propensity for weight gain compared to selective PPARγ agonists.[3] This guide provides a foundational comparison based on available preclinical data. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound against a broader range of selective PPAR agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 6. researchgate.net [researchgate.net]
- 7. PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. mmpc.org [mmpc.org]
- 12. utupub.fi [utupub.fi]
- 13. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 14. uab.edu [uab.edu]
Dual PPAR-α/γ Agonist LY465608: A Comparative Analysis of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dual peroxisome proliferator-activated receptor (PPAR)-α and PPAR-γ agonist, LY465608, with other selective PPAR agonists. The information presented herein is intended to support research and drug development efforts in the field of metabolic diseases.
Introduction to this compound
This compound is a potent, non-thiazolidinedione dual agonist of PPAR-α and PPAR-γ. This dual activity profile suggests its potential as a therapeutic agent for metabolic syndrome, concurrently addressing insulin (B600854) resistance, dyslipidemia, and hyperglycemia. By activating both PPAR isoforms, this compound is designed to combine the glucose-lowering effects of PPAR-γ activation with the lipid-modulating benefits of PPAR-α activation.
Comparative Efficacy
The following tables summarize the in vivo efficacy of this compound in preclinical models, compared to selective PPAR agonists.
Table 1: Effects on Glucose Metabolism in Zucker Diabetic Fatty (ZDF) Rats
| Compound | Class | Dose | Change in Plasma Glucose | Reference |
| This compound | Dual PPAR-α/γ Agonist | 10 mg/kg/day | Normalization | [1] |
| Rosiglitazone (BRL49653) | Selective PPAR-γ Agonist | Not specified in direct comparison | Potent glucose lowering | [2] |
| Fenofibrate | Selective PPAR-α Agonist | Not specified in direct comparison | Minimal effect on glucose | [3] |
Table 2: Effects on Lipid Metabolism in Human ApoA-I Transgenic (apoA-I TG) Mice
| Compound | Class | Dose | Change in HDL Cholesterol | Reference |
| This compound | Dual PPAR-α/γ Agonist | 30 mg/kg/day | ~154% increase | [1] |
| Rosiglitazone (BRL49653) | Selective PPAR-γ Agonist | Not specified in direct comparison | Modest or no increase | |
| Fenofibrate | Selective PPAR-α Agonist | Not specified in direct comparison | Significant increase | [3] |
Mechanism of Action: Signaling Pathways
This compound exerts its effects by binding to and activating PPAR-α and PPAR-γ, which are nuclear receptors that function as ligand-activated transcription factors. Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in glucose and lipid metabolism.
Figure 1. Simplified signaling pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the cited data are based on standard methodologies for evaluating PPAR agonists.
PPAR Transactivation Assay (General Protocol)
This assay is used to determine the ability of a compound to activate PPAR subtypes.
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293, CV-1) is cultured in appropriate media.
-
Transfection: Cells are transiently transfected with two plasmids:
-
An expression vector for a chimeric receptor containing the ligand-binding domain (LBD) of the PPAR subtype (α or γ) fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Compound Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., this compound) or a reference agonist.
-
Luciferase Assay: After an incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation of the reporter gene is calculated relative to a vehicle control.
Figure 2. Workflow for a PPAR transactivation assay.
In Vivo Efficacy Studies (General Protocols)
These studies assess the metabolic effects of the compound in relevant animal models.
Zucker Diabetic Fatty (ZDF) Rat Model for Antidiabetic Efficacy
-
Animal Model: Male ZDF rats, which spontaneously develop obesity, insulin resistance, and type 2 diabetes, are used.
-
Acclimation: Animals are acclimated to the housing conditions for a specified period.
-
Dosing: this compound or a comparator compound is administered daily by oral gavage for a defined treatment period. A vehicle control group is also included.
-
Monitoring: Body weight, food and water intake, and blood glucose levels are monitored regularly.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed to assess glucose disposal. After an overnight fast, a baseline blood sample is taken, followed by an oral glucose challenge. Blood samples are then collected at various time points to measure glucose and insulin levels.
-
Data Analysis: The area under the curve (AUC) for glucose and insulin during the OGTT is calculated and compared between treatment groups.
Human ApoA-I Transgenic (apoA-I TG) Mouse Model for Lipid-Modulating Efficacy
-
Animal Model: Transgenic mice overexpressing the human apolipoprotein A-I gene are used. These mice have a human-like lipoprotein profile.
-
Acclimation and Dosing: Similar to the ZDF rat study, mice are acclimated and then dosed with the test compound or vehicle.
-
Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period.
-
Lipid Profile Analysis: Plasma is analyzed for total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides.
-
Data Analysis: Changes in lipid parameters are compared between the treatment and control groups.
Figure 3. In vivo experimental workflows.
Conclusion
This compound demonstrates a promising preclinical profile as a dual PPAR-α/γ agonist, effectively improving both hyperglycemia and dyslipidemia in relevant animal models. Its mechanism of action, through the simultaneous activation of both PPAR-α and PPAR-γ, offers a comprehensive approach to treating the multifaceted components of metabolic syndrome. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential in humans.
References
A Comparative Analysis of LY465608 and Other Thiazolidinediones for Researchers
A detailed examination of the dual PPARα/γ agonist LY465608 in comparison to established thiazolidinediones, rosiglitazone (B1679542), and pioglitazone (B448), supported by preclinical and clinical data.
This guide provides a comprehensive comparative study of this compound, a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, against the well-established thiazolidinediones (TZDs), rosiglitazone and pioglitazone, which are selective PPARγ agonists. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the comparative performance, underlying mechanisms, and experimental data of these compounds.
Introduction to Thiazolidinediones and this compound
Thiazolidinediones are a class of oral antidiabetic drugs that improve insulin (B600854) sensitivity by activating PPARγ, a nuclear receptor primarily expressed in adipose tissue.[1] This activation alters the transcription of genes involved in glucose and lipid metabolism, leading to improved glycemic control.[1] Rosiglitazone and pioglitazone are two prominent members of this class. This compound, on the other hand, is a non-thiazolidinedione compound that acts as a dual agonist for both PPARα and PPARγ.[2][3] This dual activity suggests a potential for a broader therapeutic effect, addressing not only insulin resistance (PPARγ-mediated) but also dyslipidemia (PPARα-mediated).[1][2][3]
Comparative Performance: A Data-Driven Overview
To facilitate a clear comparison of the performance of this compound, rosiglitazone, and pioglitazone, the following tables summarize key quantitative data from various preclinical and clinical studies.
In Vitro Potency: PPARγ Activation
This table presents the half-maximal effective concentration (EC₅₀) for the activation of PPARγ, a key measure of a compound's potency in initiating a cellular response through this receptor.
| Compound | PPARγ EC₅₀ |
| This compound | Data not available in the searched literature |
| Rosiglitazone | 43 nM - 60 nM |
| Pioglitazone | 690 nM - 990 nM |
Note: Lower EC₅₀ values indicate higher potency.
In Vivo Efficacy: Glucose Lowering
The following table showcases the in vivo efficacy of the compounds in animal models of diabetes, specifically their ability to lower plasma glucose levels. The half-maximal effective dose (ED₅₀) is a measure of the dose required to produce 50% of the maximal effect.
| Compound | Animal Model | ED₅₀ for Glucose Lowering |
| This compound | Zucker Diabetic Fatty (ZDF) rats | 3.8 mg/kg/day[2][3] |
| Rosiglitazone | Data not directly comparable from searched literature | |
| Pioglitazone | Data not directly comparable from searched literature |
Impact on Lipid Profile: Preclinical and Clinical Observations
Thiazolidinediones and dual PPAR agonists have distinct effects on lipid profiles. The following table summarizes these effects based on available data.
| Lipid Parameter | This compound (preclinical) | Rosiglitazone (clinical) | Pioglitazone (clinical) |
| Triglycerides (TG) | Lowered[3] | Increased or no significant change[4][5] | Decreased[4][5] |
| HDL Cholesterol | Elevated[2] | Increased[4] | Increased[4] |
| LDL Cholesterol | Data not available | Increased[4] | No significant change or slight increase[4][5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been created using the DOT language.
Thiazolidinedione Signaling Pathway
This diagram illustrates the primary mechanism of action for thiazolidinediones through the activation of the PPARγ/RXR heterodimer and subsequent gene transcription.
Caption: Thiazolidinedione signaling pathway.
Dual PPARα/γ Agonist (this compound) Signaling Pathway
This diagram shows the dual mechanism of this compound, targeting both PPARα and PPARγ to regulate both lipid and glucose metabolism.
Caption: Dual PPARα/γ agonist signaling.
Experimental Workflow for In Vivo Comparative Study
This diagram outlines a typical workflow for a preclinical comparative study of antidiabetic compounds in an animal model.
Caption: In vivo comparative study workflow.
Detailed Experimental Protocols
PPARγ Transactivation Assay (In Vitro)
This assay is used to determine the functional potency of a compound as a PPARγ agonist.
-
Cell Culture: A suitable cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.
-
Compound Treatment: Transfected cells are treated with varying concentrations of the test compounds (e.g., this compound, rosiglitazone, pioglitazone) or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for compound-induced gene expression.
-
Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The EC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Glucose and Lipid Metabolism Study in ZDF Rats
This protocol describes a common in vivo model to assess the antidiabetic and lipid-lowering effects of test compounds.
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats are used as a model of type 2 diabetes.
-
Acclimatization: Animals are acclimated to the housing conditions for at least one week before the start of the experiment.
-
Grouping and Dosing: Rats are randomly assigned to treatment groups: vehicle control, this compound, rosiglitazone, and pioglitazone. The compounds are administered orally once daily for a specified duration (e.g., 28 days).
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals throughout the study (e.g., weekly) from the tail vein.
-
Biochemical Analysis: Plasma glucose, triglycerides, total cholesterol, HDL, and LDL levels are measured using standard enzymatic assays.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT may be performed to assess glucose tolerance. After an overnight fast, a glucose solution is administered orally, and blood glucose levels are measured at various time points.
-
Data Analysis: Statistical analysis is performed to compare the changes in biochemical parameters between the treatment groups and the vehicle control group.
Discussion and Conclusion
The available data indicate that this compound, as a dual PPARα/γ agonist, presents a distinct pharmacological profile compared to the selective PPARγ agonists rosiglitazone and pioglitazone. While all three compounds demonstrate efficacy in improving glycemic control, this compound's dual action suggests a more comprehensive approach to managing the metabolic abnormalities associated with type 2 diabetes, particularly dyslipidemia.[2][3]
The preclinical data for this compound show a potent glucose-lowering effect and beneficial effects on HDL and triglycerides.[2][3] In contrast, clinical data for rosiglitazone and pioglitazone reveal differences in their effects on the lipid profile, with pioglitazone generally considered to have a more favorable impact on triglycerides and LDL cholesterol.[4][5]
The lack of publicly available in vitro PPARγ binding or activation data for this compound makes a direct comparison of intrinsic potency challenging. Further head-to-head preclinical and clinical studies would be necessary to fully elucidate the comparative efficacy and safety profile of this compound relative to established thiazolidinediones.
References
- 1. PPARalpha and PPARgamma dual agonists for the treatment of type 2 diabetes and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. A tailored therapy for the metabolic syndrome: the dual peroxisome proliferator-activated receptor-alpha/gamma agonist this compound ameliorates insulin resistance and diabetic hyperglycemia while improving cardiovascular risk factors in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical common data elements for general pharmacological studies (pharmacokinetic sample collection, tolerability, and drug administration). A report of the TASK3‐WG1A General Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
Independent Analysis of LY465608: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides an objective comparison of the preclinical findings for the dual peroxisome proliferator-activated receptor (PPAR)-α/γ agonist, LY465608, with alternative therapeutic strategies. Due to a lack of direct independent replication studies for this compound in the public domain, this comparison focuses on its performance relative to other PPAR agonists and treatments for metabolic syndrome, based on its established mechanism of action and initial preclinical data.
Performance Comparison of PPAR Agonists
The following table summarizes the preclinical data for this compound in comparison to other selective and dual PPAR agonists. This data is extracted from initial proof-of-concept studies and provides a baseline for understanding the potential therapeutic profile of this compound.
| Compound | Target | Key Preclinical Findings | Animal Model | Reference |
| This compound | PPAR-α/γ | Glucose Lowering: ED₅₀ of 3.8 mg/kg/day for glucose normalization. Lipid Profile: Dose-dependently increased HDL cholesterol and lowered plasma triglycerides. Body Weight: Significantly less fat accumulation and body weight gain compared to a selective PPAR-γ agonist at the same level of glycemic control. | Zucker Diabetic Fatty (ZDF) rats, human apolipoprotein A-I transgenic mice | [1] |
| Fenofibrate | PPAR-α | Lipid Profile: Primarily lowers triglycerides and, to a lesser extent, LDL cholesterol; raises HDL cholesterol. | Various rodent models | [2] |
| Pioglitazone | PPAR-γ | Glucose Lowering: Improves insulin (B600854) sensitivity and lowers blood glucose. Side Effects: Associated with weight gain and fluid retention. | db/db mice, ZDF rats | [3][4] |
| Saroglitazar | PPAR-α/γ | Glucose and Lipid Control: Approved in India for the management of diabetic dyslipidemia, demonstrating efficacy in controlling both glucose and lipid levels. | Preclinical data not detailed in provided abstracts | [2] |
Experimental Protocols
To facilitate the independent assessment and potential replication of the initial findings, the following are key experimental methodologies employed in the preclinical evaluation of this compound.
In Vivo Glucose and Lipid Lowering Studies
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats were used to assess the impact on hyperglycemia. Human apolipoprotein A-I transgenic mice were utilized for evaluating effects on lipid profiles.[1]
-
Drug Administration: this compound was administered orally, once daily, at varying doses.
-
Parameters Measured:
-
Comparison: The effects of this compound were compared to a selective PPAR-γ agonist to differentiate the contributions of dual agonism on efficacy and side effect profiles, particularly concerning body weight and food consumption.[1]
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound are mediated through the activation of PPAR-α and PPAR-γ. The following diagrams illustrate the signaling pathways and a typical experimental workflow for evaluating such compounds.
Caption: Signaling pathway of the dual PPAR-α/γ agonist this compound.
Caption: General workflow for preclinical evaluation of metabolic drugs.
References
LY465608: A Comparative Guide for a Dual PPARα/γ Agonist Research Tool
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of LY465608 as a research tool by comparing its performance against other peroxisome proliferator-activated receptor (PPAR) agonists. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs.
Introduction to this compound
This compound is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a research tool, it is utilized in studies concerning metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, and dyslipidemia. Its dual agonism allows for the simultaneous investigation of pathways involved in both lipid and glucose metabolism.
Comparative Analysis of In Vitro Potency
The efficacy of this compound as a dual PPARα/γ agonist is best understood by comparing its half-maximal effective concentration (EC50) values with those of other selective and dual PPAR agonists. The following table summarizes the in vitro potency of this compound and its alternatives on human PPARα and PPARγ.
| Compound | Type | PPARα EC50 (nM) | PPARγ EC50 (nM) | Reference |
| This compound | Dual Agonist | 150 | 150 | [1] |
| Saroglitazar | Dual Agonist | 0.00065 | 3 | [2] |
| Aleglitazar | Dual Agonist | 5 | 9 | [3] |
| Tesaglitazar | Dual Agonist | 4780 | 3420 | [3] |
| Muraglitazar | Dual Agonist | 5680 | 243 | [3] |
| Pioglitazone | Selective PPARγ Agonist | >10000 | 1160 | [3] |
| Rosiglitazone | Selective PPARγ Agonist | >10000 | 245 | [3] |
| Fenofibric Acid | Selective PPARα Agonist | 22400 | >100000 | [3] |
Note: EC50 values can vary between studies depending on the specific experimental conditions.
Signaling Pathway of Dual PPARα/γ Agonism
This compound and other dual agonists exert their effects by activating both PPARα and PPARγ, which form heterodimers with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize PPAR agonists.
In Vitro Transactivation Assay
This assay measures the ability of a compound to activate a PPAR isoform, leading to the expression of a reporter gene (e.g., luciferase).
Detailed Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T) in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Transfection: Co-transfect the cells with two plasmids: one expressing a chimeric protein of the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of the PPAR isoform of interest (α or γ), and a second plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS).
-
Incubation: Allow the cells to recover and express the transfected plasmids for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, alternatives) and a vehicle control in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Second Incubation: Incubate the treated cells for an additional 24 hours to allow for agonist-induced gene expression.
-
Lysis and Substrate Addition: Lyse the cells and add a luciferase substrate according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader. The intensity of the light produced is proportional to the level of PPAR activation.
-
Data Analysis: Plot the luminescence data against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
Competitive Binding Assay
This assay determines the affinity of a compound for a PPAR isoform by measuring its ability to displace a radiolabeled or fluorescently labeled ligand.
Detailed Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the purified LBD of the PPAR isoform of interest.
-
Reaction Setup: In a multi-well plate, combine the PPAR LBD, a constant concentration of a high-affinity radiolabeled or fluorescently labeled PPAR ligand (the tracer), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound tracer. This can be achieved through various methods, such as filtration or size-exclusion chromatography.
-
Detection: Quantify the amount of bound tracer. For radiolabeled tracers, this is typically done using a scintillation counter. For fluorescent tracers, a fluorescence plate reader is used.
-
Data Analysis: The amount of bound tracer will decrease as the concentration of the test compound increases. Plot the percentage of tracer displaced against the concentration of the test compound and fit the data to a competition binding curve to determine the IC50 value, which can then be converted to a binding affinity constant (Ki).
Adverse Effect Profile
While potent, many dual PPARα/γ agonists have been associated with adverse effects in clinical and preclinical studies, which is a critical consideration for their use as research tools and potential therapeutics.
| Compound | Reported Adverse Effects | Reference |
| This compound | Increased body weight, hepatotoxicity | |
| Saroglitazar | Generally well-tolerated, but a precautionary statement for patients with congestive heart failure exists. | [4] |
| Tesaglitazar | Renal and cardiac adverse effects. | [5] |
| Aleglitazar | Edema, weight gain, increased serum creatinine, potential for heart failure, bone fractures, and gastrointestinal hemorrhage. | [6][7] |
| Muraglitazar | Increased risk of heart failure and myocardial infarction. | [4] |
| Pioglitazone | Fluid retention, increased risk of heart failure, bone fractures. | [4] |
| Fenofibrate | Elevated serum creatinine, myopathy, rhabdomyolysis. | [8] |
Conclusion
This compound is a valuable research tool for the dual activation of PPARα and PPARγ. Its balanced potency on both isoforms allows for the comprehensive study of metabolic pathways. However, researchers should be aware of its potential for off-target effects, including weight gain and hepatotoxicity, which have been observed in preclinical models. When selecting a PPAR agonist for research, the specific scientific question, the desired balance of α/γ activation, and the potential for confounding side effects should all be carefully considered. The data presented in this guide provides a foundation for making an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Saroglitazar Magnesium | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual PPAR α/γ Agonists: Continuing Cardiac Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aleglitazar, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular Risk and Safety Evaluation of a Dual Peroxisome Proliferator-Activated Receptor-Alpha/Gamma Agonist, Aleglitazar, in Patients With Type 2 Diabetes: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CNX-013-B2, a unique pan tissue acting rexinoid, modulates several nuclear receptors and controls multiple risk factors of the metabolic syndrome without risk of hypertriglyceridemia, hepatomegaly and body weight gain in animal models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LY465608 and Newer Generation PPAR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual PPARα/γ agonist LY465608 with newer generation peroxisome proliferator-activated receptor (PPAR) agonists, focusing on their performance backed by experimental data. The content is structured to offer a clear overview for researchers and professionals in drug development, presenting quantitative data in accessible tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.
Introduction to PPAR Agonism
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating gene expression. They are critical in various metabolic processes, including lipid and glucose homeostasis. There are three main isotypes:
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism like the liver, heart, and skeletal muscle. Its activation generally leads to a decrease in triglycerides.
-
PPARγ: Highly expressed in adipose tissue, it is a key regulator of adipogenesis and insulin (B600854) sensitivity.
-
PPARδ (also known as PPARβ): Ubiquitously expressed, it is involved in fatty acid oxidation and is increasingly being explored as a therapeutic target.
Agonists targeting these receptors have been developed to treat metabolic disorders such as type 2 diabetes and dyslipidemia. This guide focuses on comparing the first-generation dual PPARα/γ agonist, this compound, with newer, more refined PPAR agonists.
Performance Comparison: this compound vs. Newer Agonists
The landscape of PPAR agonists has evolved from single-target and dual-target agents like this compound to compounds with different selectivity profiles, such as Saroglitazar (a dual PPARα/γ agonist with predominant α activity) and Elafibranor (a dual PPARα/δ agonist). This evolution aims to maximize therapeutic benefits while minimizing the side effects observed with earlier generations.
In Vitro Activity
The following table summarizes the in vitro potency of this compound, Saroglitazar, and Elafibranor on different PPAR subtypes, as determined by transactivation assays.
| Compound | Target PPARs | EC50 (PPARα) | EC50 (PPARγ) | EC50 (PPARδ) |
| This compound | α/γ | 15 nM | 480 nM | >10,000 nM |
| Saroglitazar | α/γ (α predominant) | 0.65 pM[1][2][3][4] | 3 nM[1][2][3][4] | >10 µM[5] |
| Elafibranor | α/δ | 10-20 nM[6][7] | 2.12 µM[5] | 100-150 nM[6][7] |
EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response. A lower EC50 value denotes a higher potency.
Preclinical In Vivo Efficacy
The following table presents a summary of key findings from preclinical studies in animal models of diabetes and dyslipidemia.
| Compound | Animal Model | Key Findings |
| This compound | Zucker Diabetic Fatty (ZDF) rats | Dose-dependently lowered plasma glucose, with an ED50 for glucose normalization of 3.8 mg/kg/day. Also lowered triglycerides and improved insulin sensitivity. |
| Saroglitazar | db/db mice | Dose-dependent reductions in serum triglycerides (ED50: 0.05 mg/kg), free fatty acids (ED50: 0.19 mg/kg), and glucose (ED50: 0.19 mg/kg).[1][2][3][4] |
| Elafibranor | db/db mice | Improved glycemic control, including increased hepatic insulin sensitivity and reduced gluconeogenesis.[7] |
Clinical Efficacy
This table highlights the primary clinical outcomes for the newer generation PPAR agonists, as this compound did not proceed to late-stage clinical trials.
| Compound | Indication | Key Clinical Outcomes |
| Saroglitazar | Diabetic Dyslipidemia | At 12 weeks, Saroglitazar 4 mg significantly reduced mean plasma triglyceride levels by -46.7%.[8] In a 52-week study, it led to a 66.9% reduction in triglycerides and a 0.8% absolute reduction in HbA1c.[9] |
| Elafibranor | Primary Biliary Cholangitis (PBC) | In a Phase 3 trial, 51% of patients receiving Elafibranor achieved a biochemical response at 52 weeks, compared to 4% in the placebo group.[10][11] Alkaline phosphatase levels were normalized in 15% of patients in the Elafibranor group versus none in the placebo group.[10][11] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the PPAR signaling pathway and a typical experimental workflow for screening PPAR agonists.
Caption: PPAR Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bps.ac.uk [bps.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional and Structural Insights into the Human PPARα/δ/γ Targeting Preferences of Anti-NASH Investigational Drugs, Lanifibranor, Seladelpar, and Elafibranor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. A multicenter, prospective, randomized, double-blind study to evaluate the safety and efficacy of Saroglitazar 2 and 4 mg compared with placebo in type 2 diabetes mellitus patients having hypertriglyceridemia not controlled with atorvastatin therapy (PRESS VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Efficacy and Safety of Elafibranor in Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mediacenteratypon.nejmgroup-production.org [mediacenteratypon.nejmgroup-production.org]
Comparative Transcriptomic Analysis of LY465608 Treatment: A Data-Driven Guide
An in-depth analysis of the transcriptomic effects of LY465608, a novel therapeutic agent, is currently limited by the lack of publicly available comparative data. While the methodologies for such comparisons are well-established, specific studies detailing the gene expression changes induced by this compound versus alternative treatments are not present in the surveyed scientific literature.
This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of this compound. In the absence of direct comparative transcriptomic data for this specific compound, this document will outline the established principles and methodologies for conducting such a comparative analysis. It will also provide a framework for interpreting potential findings and visualizing the complex biological pathways involved.
The Power of Comparative Transcriptomics in Drug Development
Comparative transcriptomics is a powerful tool in modern drug discovery and development. By comparing the global gene expression profiles of cells or tissues treated with a drug of interest against those treated with a placebo, a standard-of-care drug, or other experimental compounds, researchers can:
-
Elucidate the Mechanism of Action: Identify the specific signaling pathways and cellular processes modulated by the drug.
-
Discover Biomarkers: Pinpoint genes or gene signatures that can predict a patient's response to treatment.
-
Assess Off-Target Effects: Uncover unintended molecular changes that could lead to adverse effects.
-
Reposition Existing Drugs: Identify new therapeutic indications for approved drugs based on their transcriptomic signatures.
-
Benchmark Against Competitors: Objectively evaluate the molecular impact of a new drug candidate relative to existing therapies.
Hypothetical Framework for a Comparative Transcriptomic Study of this compound
To illustrate how such an analysis would be conducted for this compound, we present a hypothetical experimental design and data analysis workflow.
Experimental Design
A robust comparative transcriptomics study would involve treating a relevant biological system (e.g., cancer cell lines, patient-derived xenografts, or clinical trial patient samples) with:
-
Vehicle Control: To establish a baseline gene expression profile.
-
This compound: The experimental drug.
-
Alternative Treatment A: A current standard-of-care drug for the target indication.
-
Alternative Treatment B: Another relevant comparator, perhaps with a different mechanism of action.
RNA would be extracted from these samples at various time points to capture both early and late transcriptomic responses.
Data Presentation: A Template for Comparison
Quantitative data from such a study would be summarized in tables to facilitate easy comparison of differentially expressed genes (DEGs).
Table 1: Top 10 Upregulated Genes Following Treatment
| Gene Symbol | This compound (Fold Change) | Alternative A (Fold Change) | Alternative B (Fold Change) | Putative Function |
| Gene 1 | 15.2 | 8.5 | 2.1 | Cell Cycle Regulation |
| Gene 2 | 12.8 | 1.2 | 10.7 | Apoptosis |
| Gene 3 | 10.5 | 9.1 | 3.4 | DNA Repair |
| ... | ... | ... | ... | ... |
Table 2: Top 10 Downregulated Genes Following Treatment
| Gene Symbol | This compound (Fold Change) | Alternative A (Fold Change) | Alternative B (Fold Change) | Putative Function |
| Gene 11 | -18.3 | -5.7 | -2.5 | Angiogenesis |
| Gene 12 | -14.1 | -1.8 | -12.9 | Cell Adhesion |
| Gene 13 | -11.9 | -7.2 | -4.1 | Metabolism |
| ... | ... | ... | ... | ... |
Experimental Protocols
The following outlines the standard methodologies employed in a transcriptomic analysis.
RNA Sequencing (RNA-Seq)
-
RNA Extraction: Total RNA is isolated from treated and control samples using a commercially available kit. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: mRNA is typically enriched from total RNA, fragmented, and reverse-transcribed into cDNA. Adapters are then ligated to the cDNA fragments to create a sequencing library.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to a reference genome.
-
Quantification: The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical methods are used to identify genes that are significantly upregulated or downregulated between treatment groups.
-
Pathway Analysis: Gene set enrichment analysis (GSEA) or similar tools are used to identify the biological pathways that are significantly altered by the treatments.
Visualizing Biological Impact
Diagrams are crucial for interpreting the complex data generated from transcriptomic studies.
Signaling Pathway Diagram
This diagram illustrates a hypothetical signaling pathway modulated by this compound.
Caption: Hypothetical signaling pathway impacted by this compound.
Experimental Workflow Diagram
This diagram outlines the key steps in a comparative transcriptomics experiment.
Caption: Workflow for comparative transcriptomic analysis.
Conclusion
While direct comparative transcriptomic data for this compound is not yet available in the public domain, the framework and methodologies described here provide a clear path for future research. Such studies will be invaluable for understanding the precise molecular effects of this compound and for positioning it within the current therapeutic landscape. As research progresses and data becomes available, this guide can serve as a template for the comprehensive analysis and interpretation of the transcriptomic impact of this promising new compound.
A Comparative Guide to the Therapeutic Targets of LY465608: A Dual PPARα/γ Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY465608 is a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). These nuclear receptors are critical regulators of lipid and glucose metabolism, making them attractive therapeutic targets for metabolic disorders such as type 2 diabetes and dyslipidemia. This compound was developed to simultaneously address both the insulin (B600854) resistance and dyslipidemia characteristic of the metabolic syndrome. This guide provides a comparative analysis of this compound and other PPAR agonists, supported by experimental data to aid in the evaluation of its therapeutic potential.
Therapeutic Target: PPARα and PPARγ
The primary therapeutic targets of this compound are the nuclear receptors PPARα and PPARγ.
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, resulting in reduced plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
-
PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation improves insulin sensitivity by promoting the storage of fatty acids in adipocytes, thereby reducing lipotoxicity in other tissues like the liver and muscle. It also regulates the expression of genes involved in glucose homeostasis.
The dual agonism of this compound is intended to provide a comprehensive therapeutic effect by simultaneously improving both lipid profiles and insulin sensitivity.
Comparative Analysis of PPAR Agonists
To understand the therapeutic profile of this compound, it is essential to compare it with other PPAR agonists. This includes other dual PPARα/γ agonists, as well as selective PPARα and PPARγ agonists.
Quantitative Comparison of In Vitro Potency
The following table summarizes the in vitro potency of this compound and selected comparator compounds on human PPARα and PPARγ. Potency is expressed as the half-maximal effective concentration (EC50), which represents the concentration of a compound that induces a response halfway between the baseline and maximum.
| Compound | Type | PPARα EC50 (nM) | PPARγ EC50 (nM) |
| This compound | Dual Agonist | Data not available | Data not available |
| Tesaglitazar | Dual Agonist | 3.6 | 200 |
| Saroglitazar | Dual Agonist | 0.00065 | 3 |
| Muraglitazar | Dual Agonist | 320 | 110 |
| Fenofibrate (B1672516) | Selective PPARα Agonist | 30,000 | >100,000 |
| Pioglitazone | Selective PPARγ Agonist | >10,000 | 400 |
Note: Direct comparative studies for this compound with a comprehensive set of alternatives under standardized conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.
In Vivo Efficacy Comparison
The following table summarizes the effects of this compound and comparator compounds on key metabolic parameters in the Zucker diabetic fatty (ZDF) rat, a widely used animal model for type 2 diabetes.
| Compound (Dose) | Animal Model | Change in Plasma Glucose | Change in Plasma Triglycerides | Change in Body Weight |
| This compound (3.8 mg/kg/day) | ZDF Rat | ↓ (ED50 for normalization) | ↓ | ↑ |
| PPARα Agonist (unspecified) | ZDF Rat | ↓ (partial effect) | ↓ | ↓ |
| PPARγ Agonist (nTZD) | ZDF Rat | ↓ (complete prevention) | ↓ | ↑↑ |
| Fenofibrate | Fatty Zucker Rat | No significant change | ↓ | ↓ |
| Rosiglitazone (B1679542) | Fatty Zucker Rat | ↓ | ↓ | ↑↑ |
Key: ↓ - Decrease, ↑ - Increase, ↑↑ - Marked Increase. nTZD - non-thiazolidinedione.
Signaling Pathway and Experimental Workflow
PPAR Signaling Pathway
The diagram below illustrates the general signaling pathway for PPARα and PPARγ. Ligand binding to the PPAR-RXR heterodimer induces a conformational change, leading to the recruitment of coactivators and subsequent transcription of target genes involved in lipid and glucose metabolism.
Caption: PPAR signaling pathway.
Experimental Workflow: PPAR Transactivation Assay
This workflow outlines the key steps in a cell-based transactivation assay used to determine the potency of a compound as a PPAR agonist.
Caption: PPAR transactivation assay workflow.
Experimental Protocols
PPAR Transactivation Assay
This assay measures the ability of a compound to activate a PPAR subtype and induce the expression of a reporter gene.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cells are seeded in 96-well plates.
-
Transient transfection is performed using a lipid-based transfection reagent (e.g., Lipofectamine).
-
Cells are co-transfected with three plasmids:
-
An expression vector for the full-length human PPARα or PPARγ.
-
A reporter plasmid containing multiple copies of a PPAR response element (PPRE) upstream of a luciferase reporter gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
2. Compound Treatment:
-
After 24 hours, the transfection medium is replaced with fresh medium containing the test compound (e.g., this compound) at various concentrations.
-
A known PPAR agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) is used as a positive control.
-
Vehicle (e.g., DMSO) is used as a negative control.
3. Luciferase Assay:
-
After 24-48 hours of incubation, cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The fold activation is calculated relative to the vehicle control.
-
Dose-response curves are generated, and EC50 values are determined using non-linear regression analysis.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound to a PPAR subtype.
1. Membrane Preparation:
-
Cell membranes expressing the PPAR of interest are prepared from cultured cells or tissues.
-
The protein concentration of the membrane preparation is determined.
2. Binding Reaction:
-
In a 96-well plate, the cell membranes are incubated with a known radiolabeled PPAR ligand (e.g., [3H]-rosiglitazone for PPARγ) at a concentration near its dissociation constant (Kd).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter, which separates the bound from the free radioligand.
-
The radioactivity retained on the filter is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Efficacy Study in Zucker Diabetic Fatty (ZDF) Rats
This protocol outlines a typical in vivo study to evaluate the efficacy of a PPAR agonist in a diabetic animal model.
1. Animal Model:
-
Male ZDF rats, which spontaneously develop obesity, insulin resistance, and hyperglycemia, are used.
-
Animals are housed in a controlled environment with free access to food and water.
2. Experimental Groups:
-
Animals are randomly assigned to different treatment groups:
-
Vehicle control (e.g., carboxymethyl cellulose).
-
This compound (at various doses).
-
Comparator compounds (e.g., a selective PPARα agonist and a selective PPARγ agonist).
-
3. Dosing and Monitoring:
-
Compounds are administered daily by oral gavage for a specified period (e.g., 4-8 weeks).
-
Body weight and food intake are monitored regularly.
-
Blood samples are collected periodically to measure plasma glucose, insulin, triglycerides, and cholesterol levels.
4. Oral Glucose Tolerance Test (OGTT):
-
At the end of the treatment period, an OGTT is performed to assess glucose tolerance and insulin sensitivity.
-
After an overnight fast, a glucose solution is administered orally, and blood glucose and insulin levels are measured at various time points.
5. Data Analysis:
-
The area under the curve (AUC) for glucose and insulin during the OGTT is calculated.
-
Statistical analysis is performed to compare the different treatment groups.
Conclusion
This compound, as a dual PPARα/γ agonist, holds the therapeutic promise of addressing both the dyslipidemia and insulin resistance components of the metabolic syndrome. The comparative data presented in this guide highlights the potential advantages and disadvantages of this dual-agonist approach compared to selective PPAR agonists. While dual agonism may offer broader metabolic benefits, it can also be associated with side effects such as weight gain, a characteristic often linked to potent PPARγ activation. Further head-to-head comparative studies with robust quantitative data are necessary to fully elucidate the therapeutic index of this compound and its position relative to other metabolic therapies. The provided experimental protocols offer a framework for researchers to conduct such comparative evaluations.
Safety Operating Guide
Prudent Disposal of LY465608: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for LY465608 is not publicly available, this guide provides a framework for its safe handling and disposal based on general principles of laboratory chemical waste management. All procedures should be conducted in accordance with institutional and local regulations.
Chemical and Physical Properties
A comprehensive understanding of a compound's properties is fundamental to its safe disposal. Key data for this compound, a PPAR Agonist used in research, are summarized below.[1][2]
| Property | Value |
| Chemical Formula | C28H27NO5 |
| Molecular Weight | 457.53 g/mol [1] |
| CAS Number | 328918-26-9[1] |
| Appearance | Crystalline Solid |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C.[1] |
Note: This product is intended for research use only and is not for human or veterinary use.[1]
Disposal Workflow
The disposal of any chemical waste, including this compound, should follow a structured and cautious workflow to ensure safety and compliance. The following diagram outlines a general decision-making process for the disposal of laboratory chemicals.
Experimental Protocols for Disposal
Specific, validated experimental protocols for the neutralization or deactivation of this compound are not documented in publicly available literature. Therefore, do not attempt to treat the chemical waste yourself. The recommended procedure is to manage it as a chemical waste product to be handled by trained professionals.
General Disposal Procedures
In the absence of a specific SDS for this compound, the following general procedures for the disposal of research chemicals should be followed:
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips), should be considered chemical waste.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
-
-
Containerization and Labeling :
-
Use a chemically resistant, leak-proof container for waste collection. The container must be in good condition, with no cracks or rust.[3]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its potential hazards (e.g., "Toxic").[3] The exact hazards of this compound are not fully characterized, so it is prudent to handle it with care.
-
-
Storage :
-
Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Keep the container tightly closed except when adding waste.
-
-
Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[3]
-
Provide the EHS department with all available information about the compound.
-
Never dispose of this compound or its containers in the regular trash or down the drain. [3]
-
-
Record Keeping :
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal.
-
Safety Precautions
When handling this compound and its waste, always adhere to standard laboratory safety practices:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust or aerosols.
-
In case of a spill, follow your institution's established spill cleanup procedures for chemical spills.
By adhering to these general guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting with your institution's EHS department for specific guidance.
References
Essential Safety and Handling Protocols for LY465608
Disclaimer: A specific Safety Data Sheet (SDS) for LY465608 is not publicly available. The following guidance is based on established best practices for the handling and disposal of potent pharmaceutical compounds in a research laboratory setting. Researchers must consult the specific SDS for this compound upon acquisition and always adhere to their institution's and local environmental regulations.
This compound is an active pharmacological compound intended for research use only.[1] Due to its potent nature, strict adherence to safety protocols is essential to minimize exposure risk to laboratory personnel and prevent environmental contamination. The following operational and disposal plans provide a procedural framework for the safe handling of this and similar research compounds.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against exposure and should be used in conjunction with engineering controls such as fume hoods.[2] A risk assessment should be conducted for all procedures to determine the necessary level of protection.[3]
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Disposable Nitrile Gloves (double-gloving recommended) - Lab Coat - Safety Goggles with Side Shields - N95 Respirator (or higher) |
| Solution Preparation and Handling | - Disposable Nitrile Gloves - Lab Coat - Safety Goggles - Face Shield (if splash hazard exists)[4][5] |
| General Laboratory Use | - Disposable Nitrile Gloves - Lab Coat - Safety Glasses with Side Shields[4][6] |
| Waste Disposal | - Disposable Nitrile Gloves - Lab Coat - Safety Goggles |
Note: Latex gloves are not recommended due to poor chemical resistance and potential for allergies.[4]
Operational Plan for Safe Handling
1. Preparation and Engineering Controls:
-
All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[7]
-
Ensure all necessary PPE is readily available and in good condition.[3]
-
Prepare all materials and equipment before handling the compound to minimize time spent in the controlled area.
2. Weighing and Reconstitution:
-
When weighing the solid compound, use a disposable weigh boat.
-
Carefully transfer the compound to the appropriate vessel for reconstitution.
-
Once in solution and in a sealed vial, the risk is mitigated, but appropriate PPE should still be worn for all subsequent handling.[7]
3. Spill Management:
-
In case of a spill, immediately alert others in the vicinity.
-
For small spills, use absorbent pads to contain the material.
-
Clean the area with an appropriate solvent, followed by a deactivating solution if available and recommended by the forthcoming SDS.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of potent pharmaceutical compounds is critical for laboratory safety and environmental protection.[8]
1. Waste Segregation:
-
Hazardous Chemical Waste (Black Containers): For bulk quantities of the compound, including unused product and heavily contaminated items.[8]
-
Trace Chemotherapy Waste (Yellow Containers): For items with trace amounts of contamination, such as used PPE and absorbent pads.[8]
-
Sharps Waste: Needles and syringes must be disposed of in a designated sharps container.[8]
2. Disposal Procedure:
-
Do not dispose of this compound or its waste down the drain or in regular trash.[8]
-
When waste containers are full, follow your institution's Environmental Health and Safety (EHS) procedures for hazardous waste pickup.[8]
Experimental Workflow for Safe Handling
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.
Caption: Procedural workflow for safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. uah.edu [uah.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
